molecular formula C9H7BrFNO B1371062 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 1156389-00-2

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1371062
CAS No.: 1156389-00-2
M. Wt: 244.06 g/mol
InChI Key: QHBQAFBBDSHWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrFNO and its molecular weight is 244.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQAFBBDSHWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656068
Record name 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156389-00-2
Record name 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number 1156389-00-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1156389-00-2)

Introduction

This compound is a halogenated heterocyclic compound built upon the dihydroquinolinone scaffold. This particular substitution pattern—featuring both bromine and fluorine atoms on the aromatic ring—renders it a highly valuable and versatile intermediate in the field of medicinal chemistry. The dihydroquinolinone core is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and strategic applications, moving beyond simple data recitation to explain the underlying chemical principles and rationale that drive its utility in modern synthesis.

Chemical Identity and Properties

The compound is a solid at room temperature, typically appearing as a white to off-white powder.[3][4] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource
CAS Number 1156389-00-2[3][5]
Molecular Formula C₉H₇BrFNO[3]
Molecular Weight 244.06 g/mol [3][6]
Appearance White to off-white solid[3][4]
Storage Store in a cool, dry place (2-8°C recommended)[4][5]

Synthesis and Mechanism: Electrophilic Bromination

The most direct and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of its non-brominated precursor.[3] This approach is favored due to its high yield and operational simplicity.

Mechanistic Rationale

The dihydroquinolinone ring system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The amide nitrogen, through its lone pair, acts as an activating group, directing electrophiles to the ortho and para positions. In the case of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, the C6 position is sterically accessible and electronically activated, making it the prime target for bromination. N-Bromosuccinimide (NBS) serves as an excellent source of an electrophilic bromine species (Br⁺) in the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction. The reaction proceeds with high regioselectivity, yielding the desired C6-brominated product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol)

  • N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol, 1.1 equiv.)

  • N,N-dimethyl-formamide (DMF) (12 mL)

  • Deionized Water

  • Standard filtration and flash chromatography equipment

Procedure:

  • Reaction Setup: Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF (12 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This step is critical to control the initial rate of reaction and prevent potential side reactions.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) in small portions over several minutes. Portion-wise addition helps to manage any exotherm and maintain control over the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup & Precipitation: Upon completion, pour the reaction mixture into a beaker containing deionized water. The product, being organic and solid, will precipitate out of the aqueous solution.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and succinimide byproduct.

  • Drying: Dry the collected solid under vacuum.

  • Purification: Purify the crude material by flash column chromatography to yield the final product, this compound, with a reported yield of approximately 92%.[3]

Synthesis Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 7-fluoro-3,4- dihydroquinolin-2(1H)-one Dissolve Dissolve in DMF and cool to 0°C Start->Dissolve Step 1 AddNBS Add N-Bromosuccinimide (NBS) in portions Dissolve->AddNBS Step 2 Stir Warm to RT Stir for 4h AddNBS->Stir Step 3 Pour Pour into water to precipitate solid Stir->Pour Step 4 Filter Filter, wash with water, and dry Pour->Filter Step 5 Chromatography Purify by Flash Chromatography Filter->Chromatography Step 6 End Final Product: 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Chromatography->End

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a full dataset is not publicly available, reported ¹H NMR data and predicted spectroscopic features provide a solid basis for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The reported data in deuterated chloroform (CDCl₃) is consistent with the target structure.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.21br s1HNH (Amide)
7.29 - 7.37m1HAr-H (C5-H)
6.67d1HAr-H (C8-H)
2.95br m2H-CH₂ - (C4-H₂)
2.65m2H-CH₂ - (C3-H₂)

Interpretation:

  • The broad singlet at 9.21 ppm is characteristic of the amide proton.

  • The two distinct signals in the aromatic region confirm the disubstitution pattern on the benzene ring.

  • The two multiplets in the aliphatic region correspond to the two methylene (-CH₂-) groups of the dihydro- portion of the ring system.

Predicted ¹³C NMR: A ¹³C NMR spectrum would be expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) around 165-175 ppm and six signals in the aromatic region (approx. 110-150 ppm), with C-F and C-Br couplings potentially visible.

Other Predicted Spectroscopic Data

While experimental IR and MS data are not explicitly cited in the initial findings, the expected features can be reliably predicted based on the compound's structure.

TechniqueExpected FeaturesRationale
Mass Spectrometry (MS) Isotopic pattern for M⁺ and [M+2]⁺ in an approximate 1:1 ratio.This is the characteristic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peaks would be expected at m/z 243 and 245.
Infrared (IR) Spectroscopy Strong absorption band at ~1650-1690 cm⁻¹.Sharp absorption band at ~3200-3400 cm⁻¹.Bands at ~1000-1100 cm⁻¹ and ~500-600 cm⁻¹.Corresponds to the C=O (amide I) carbonyl stretch.Corresponds to the N-H stretch.Corresponds to C-F and C-Br stretches, respectively.

Applications in Research and Development

The strategic value of this compound lies in its potential as a versatile building block for constructing more complex molecules, particularly in the context of drug discovery.

Scaffold for Analog Synthesis

The true power of this intermediate is unlocked by leveraging its functional handles for further diversification. The bromine atom at the C6 position is particularly significant, as it serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the dihydroquinolinone core.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • N-Functionalization: The secondary amine of the lactam can be alkylated, acylated, or used in other coupling reactions to further modify the molecule's properties.

This multi-faceted reactivity makes the compound an ideal starting point for generating a library of novel compounds for screening in drug discovery programs.[1]

Logical Pathway for Compound Library Generation

cluster_reactions Chemical Transformations Core 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Core->Suzuki C-C bond formation Buchwald Buchwald-Hartwig (R2-NH, Pd catalyst) Core->Buchwald C-N bond formation N_Alk N-Alkylation (R3-X, Base) Core->N_Alk N-R bond formation Library Diverse Analog Library for Biological Screening Suzuki->Library Leads to Buchwald->Library Leads to N_Alk->Library Leads to

Caption: Strategic diversification pathways from the core intermediate.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed synthetic intermediate. Its preparation via a high-yielding electrophilic bromination is straightforward and efficient. Its well-defined structure, confirmed by NMR spectroscopy, provides a solid foundation for its use in subsequent reactions. Most importantly, the presence of orthogonal functional handles—a reactive aryl bromide and a modifiable lactam nitrogen—positions this compound as a powerful building block for medicinal chemists aiming to develop novel therapeutics based on the privileged dihydroquinolinone scaffold.

References

A Comprehensive Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest to researchers in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds. This guide moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, characterization, and strategic application, designed for professionals engaged in molecular design and discovery.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is a precisely defined molecule whose utility is rooted in its specific atomic composition and arrangement. These attributes dictate its reactivity, solubility, and potential for interaction with biological targets.

The molecular weight and formula are critical for all stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry. The CAS number provides a unique identifier for unambiguous database and literature searches.

PropertyDataSource
IUPAC Name This compoundInternal Standard
CAS Number 1156389-00-2[1]
Molecular Formula C₉H₇BrFNO[1][2]
Molecular Weight 244.06 g/mol [1][2]

Synthesis and Structural Verification

The practical availability of this compound is predicated on a reliable and high-yielding synthetic protocol. The methodology described below is a robust approach rooted in the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Synthetic Strategy: The Rationale

The synthesis hinges on the selective bromination of the precursor, 7-fluoro-3,4-dihydroquinolin-2(1H)-one. The quinolinone ring system is activated towards electrophilic substitution by the electron-donating nature of the lactam nitrogen. The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate; it serves as a mild and reliable source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions that can occur with harsher reagents like liquid bromine.

Dimethylformamide (DMF) is employed as the solvent. Its polar aprotic nature is ideal for solubilizing the starting material and the reagent, facilitating a homogenous reaction environment. The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol

This protocol is a self-validating workflow that includes reaction, workup, and purification stages to ensure high purity of the final product.

Materials:

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol)

  • N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol)

  • Dimethylformamide (DMF) (12 mL)

  • Water (for workup)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: The starting material, 7-fluoro-3,4-dihydroquinolin-2(lH)-one, is dissolved in DMF in a suitable reaction vessel and the solution is cooled to 0°C using an ice bath.[1]

  • Reagent Addition: N-Bromosuccinimide is added in small portions to the cooled solution to maintain control over the reaction temperature.[1]

  • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.[1] Progress can be monitored by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, the reaction mixture is poured into water, which causes the organic product to precipitate as a solid due to its low aqueous solubility.[1]

  • Isolation: The resulting white solid is collected by filtration, washed thoroughly with water to remove residual DMF and succinimide, and then dried.[1]

  • Purification: The crude solid is purified by flash chromatography on a silica gel column to yield the final high-purity product (1.28 g, 92% yield).[1]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward conversion of the starting material to the final product.

Synthesis_Workflow SM 7-fluoro-3,4-dihydro- quinolin-2(1H)-one Product 6-bromo-7-fluoro-3,4-dihydro- quinolin-2(1H)-one SM->Product  1. N-Bromosuccinimide (NBS)  2. DMF, 0°C to RT, 4h  

Caption: Electrophilic bromination of the quinolinone core.

Structural Verification

Confirmation of the product's identity and purity is non-negotiable. The primary method for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR data provides a distinct fingerprint for the target molecule.

  • ¹H NMR (CHLOROFORM-d) δ: 9.21 (broad singlet, 1H, -NH), 7.29-7.37 (multiplet, 1H, Ar-H), 6.67 (doublet, 1H, Ar-H), 2.95 (broad multiplet, 2H, -CH₂-), 2.65 (multiplet, 2H, -CH₂-).[1]

The broad singlet at 9.21 ppm is characteristic of the lactam N-H proton. The aromatic protons and the two methylene groups in the dihydro- portion of the ring system appear at their expected chemical shifts, confirming the successful synthesis.[1]

Strategic Applications in Research and Development

While this compound may not be an end-product itself, it is a high-value intermediate for drug discovery professionals. Its structure is strategically designed for further chemical elaboration.

Scaffold for Drug Discovery: The quinolinone core is a well-established pharmacophore with a wide range of biological activities.[3] This compound serves as an excellent starting point for building libraries of novel analogs. For instance, the methylated version of this compound, 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, has been investigated for potential antimicrobial and anticancer properties, and for its interaction with cytochrome P450 enzymes, which are critical in drug metabolism.[3] The parent compound is the direct precursor to these and other N-substituted derivatives.

Handles for Chemical Modification: The true utility for a medicinal chemist lies in the compound's "handles" for further reactions:

  • The Bromine Atom: The C-Br bond at the 6-position is a versatile functional group. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, or amine substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

  • The Fluorine Atom: The fluorine at the 7-position can significantly modulate the physicochemical properties of derivative compounds, influencing factors like metabolic stability, membrane permeability, and binding affinity to target proteins.

  • The Lactam Nitrogen: The N-H group can be alkylated or acylated to further expand the chemical diversity of the compound library.

By strategically modifying these three positions, researchers can fine-tune the molecule to optimize its interaction with specific biological targets, leading to the development of more potent and selective therapeutic agents.[3]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a key enabling tool for innovation in pharmaceutical research. Its robust and high-yielding synthesis makes it readily accessible, while its strategically placed functional groups provide a versatile platform for the creation of diverse molecular libraries. For scientists and drug development professionals, this compound represents a valuable starting point on the path to discovering next-generation therapeutics.

References

Structure Elucidation of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. It ensures regulatory compliance, informs structure-activity relationship (SAR) studies, and guarantees the identity of the active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven workflow for the structural elucidation of the novel heterocyclic compound, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No: 1156389-00-2). We will proceed through a logical sequence of analytical techniques, from initial mass and elemental composition analysis to the intricate connectivity mapping via 2D NMR, culminating in the gold-standard confirmation by X-ray crystallography. The causality behind each experimental choice is detailed, providing a robust framework applicable to the characterization of other complex small molecules.

Introduction: The Analytical Challenge

This compound is a substituted quinolinone, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The precise placement of the bromo and fluoro substituents on the aromatic ring is critical to its intended biological activity and intellectual property claims. The analytical challenge lies not just in confirming the core structure but in unambiguously assigning the regiochemistry of the halogen atoms. This guide presents an integrated strategy to solve this structural puzzle.

The proposed structure for our analysis is:

Chemical Structure of this compound

Our elucidation strategy will follow a multi-pronged approach, where each piece of data validates the others, creating a self-verifying system of evidence.[3][4]

Elucidation_Workflow cluster_synthesis Compound Acquisition cluster_analysis Structural Analysis cluster_conclusion Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) Synthesis->MS Initial Check NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups & Chemical Environment) MS->NMR_1D Informs NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity & Regiochemistry) NMR_1D->NMR_2D Builds Upon XRay Single Crystal X-Ray (Definitive 3D Structure) NMR_2D->XRay Confirms Structure Confirmed Structure NMR_2D->Structure XRay->Structure

References

1H NMR data for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the spectral data grounded in fundamental principles of NMR spectroscopy. We will dissect the causality behind the observed chemical shifts and coupling patterns, provide a validated experimental protocol for data acquisition, and present the information with clarity through structured tables and workflow diagrams.

Molecular Structure and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure and the electronic environment of each proton. The structure of this compound (CAS: 1156389-00-2) contains several distinct proton environments, each influenced by the electronic effects of neighboring atoms and functional groups.

Figure 1. Structure of this compound with IUPAC Numbering

cluster_mol mol

Caption: IUPAC numbering for this compound.

The molecule possesses five distinct sets of protons:

  • N1-H: The amide proton of the lactam ring.

  • C3-H₂: The methylene group alpha to the carbonyl.

  • C4-H₂: The methylene group adjacent to the aromatic ring and the nitrogen atom.

  • C5-H: An aromatic proton, ortho to the bromine substituent.

  • C8-H: An aromatic proton, ortho to the fluorine substituent.

The electron-withdrawing nature of the bromine, fluorine, and carbonyl groups, along with the properties of the lactam and aromatic rings, dictates the chemical shift and multiplicity of each proton signal.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure scientific integrity and trustworthiness.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound. The use of a precise analytical balance is critical for accurate concentration determination, which can influence chemical shifts slightly.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with the signals of interest.[2]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.

NMR Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and provide a solid foundation for obtaining a high-resolution spectrum.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • Pulse Program: A standard one-pulse sequence with a 30° flip angle (e.g., zg30 on Bruker instruments) is sufficient.

  • Acquisition Temperature: 298 K (25 °C).

  • Spectral Width (SW): ~12 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • Number of Scans (NS): 16 scans, to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data Analysis

The following analysis is based on experimental data reported for the compound in deuterated chloroform.[2]

Summary of ¹H NMR Data
Proton AssignmentChemical Shift (δ) [ppm]IntegrationMultiplicityCoupling Constant (J) [Hz] (Estimated)
N1-H9.211HBroad Singlet (br s)N/A
H-57.331HDoublet (d)JH5-F7 ≈ 6.8 Hz
H-86.671HDoublet (d)JH8-F7 ≈ 9.5 Hz
C4-H₂2.952HTriplet (t)³JH4-H3 ≈ 6.5 Hz
C3-H₂2.652HTriplet (t)³JH3-H4 ≈ 6.5 Hz
Detailed Peak-by-Peak Interpretation
  • Amide Proton (N1-H) at δ 9.21:

    • Chemical Shift: The significant downfield shift is characteristic of an amide proton. This deshielding is caused by the anisotropic effect of the adjacent C2-carbonyl group and its ability to participate in intermolecular hydrogen bonding.

    • Multiplicity: The signal appears as a broad singlet. This is due to rapid chemical exchange with trace amounts of acidic protons and quadrupolar broadening from the adjacent ¹⁴N nucleus.[3]

  • Aromatic Protons (H-5 at δ 7.33 and H-8 at δ 6.67):

    • Chemical Shift: H-5 appears further downfield than H-8. This is because H-5 is ortho to the electron-withdrawing bromine atom and meta to the highly electronegative fluorine atom. H-8 is ortho to the fluorine atom, which exerts a strong deshielding effect, but it is also para to the bromine atom. The precise shifts are a balance of inductive and resonance effects.

    • Multiplicity: Both aromatic protons appear as doublets. This splitting is not due to proton-proton coupling but rather coupling to the fluorine atom at C7. Ortho H-F coupling (JH8-F7) is typically larger than meta H-F coupling (JH5-F7), which is consistent with the estimated values.

  • Aliphatic Protons (C4-H₂ at δ 2.95 and C3-H₂ at δ 2.65):

    • Chemical Shift: The C4 protons are in a benzylic position and adjacent to the nitrogen atom, which deshields them to δ 2.95. The C3 protons are alpha to the carbonyl group, which also causes deshielding, shifting them to δ 2.65. The relative positions are consistent with established substituent effects in similar aliphatic systems.

    • Multiplicity: Both methylene groups appear as triplets. This is due to vicinal coupling (³JHH) between the C3 and C4 protons. According to the n+1 rule, each 2H signal is split into a triplet (n=2, 2+1=3) by its neighboring 2H group. The source data describes these as multiplets, which is common when the signals are not perfectly resolved, but a first-order analysis predicts triplets.[2][3]

Visualizing the NMR Analysis Workflow

Effective structural elucidation via NMR follows a logical and systematic process. The following diagrams illustrate this workflow and the key structural relationships within the target molecule.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation a Weigh Compound (~5-10 mg) b Dissolve in CDCl₃ with TMS (0.6 mL) a->b c Transfer to 5 mm NMR Tube b->c d Setup Spectrometer (400 MHz, 298 K) c->d e Acquire ¹H Spectrum (zg30, 16 scans) d->e f Process Data (FT, Phase, Baseline) e->f g Calibrate Spectrum (TMS to 0.00 ppm) f->g h Peak Picking & Integration g->h i Assign Signals & Analyze Couplings h->i j Confirm Structure i->j

Caption: General workflow for NMR spectral analysis.

G NH N1-H H5 H-5 F7 F-7 H5->F7 ⁴JHF (meta) H8 H-8 H8->F7 ³JHF (ortho) C4H2 C4-H₂ C3H2 C3-H₂ C4H2->C3H2 ³JHH

Caption: Key J-coupling relationships in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is fully consistent with its proposed structure. Each proton signal provides a wealth of information, from the downfield, broad amide proton to the distinct doublets of the fluoro-coupled aromatic protons and the coupled triplets of the aliphatic chain. This guide demonstrates that a systematic approach, combining robust experimental protocol with a foundational understanding of spectroscopic principles, allows for the unambiguous characterization of complex organic molecules, a critical step in the drug discovery and development pipeline.

References

Solubility of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workups and purification to formulation and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in modern drug discovery. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational solubility principles, data from structurally analogous compounds, and established analytical methodologies to provide researchers with a robust predictive framework and a practical guide to empirical determination. We will explore the compound's physicochemical properties, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven protocol for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising lead compound to a viable clinical candidate, solubility is a pivotal physicochemical property.[1] Poor solubility can severely hamper drug absorption and bioavailability, leading to high attrition rates for new chemical entities.[2][3] Therefore, a thorough understanding of a compound's solubility profile in various media is essential from the earliest stages of research.[4] This guide focuses on this compound, a substituted quinolinone. The presence of halogen atoms (bromine and fluorine), a lactam ring, and an aromatic system creates a molecule with a nuanced polarity profile that dictates its interactions with different organic solvents. Understanding these interactions is key to developing effective strategies for synthesis, purification, formulation, and analytical characterization.

Physicochemical Profile of this compound

To understand the solubility of a compound, we must first examine its intrinsic molecular properties. These characteristics provide the basis for predicting its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₉H₇BrFNO[5]
Molecular Weight 244.06 g/mol [5]
Structure A dihydroquinolinone core with a bromine atom at position 6 and a fluorine atom at position 7.[5]
Predicted XLogP3 ~1.8 - 1.9
Hydrogen Bond Donors 1 (from the amide N-H)[6]
Hydrogen Bond Acceptors 1 (from the carbonyl O)[6]

The molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, suggesting potential for favorable interactions with protic solvents. The aromatic ring and halogen substituents contribute to its lipophilicity, as indicated by the positive XLogP3 value, suggesting solubility in less polar environments. The interplay between these features—the polar lactam group and the more nonpolar bromo-fluoro-benzene moiety—is the primary driver of its solubility profile.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that solutes dissolve best in solvents with similar intermolecular forces.[7] For this compound, we must consider its capacity for dipole-dipole interactions, hydrogen bonding, and London dispersion forces when evaluating solvent compatibility.

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol.

  • Interaction Mechanism: These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors.[9] They are expected to effectively solvate the polar lactam portion of the molecule through strong hydrogen bonding with the N-H and C=O groups.[8]

  • Predicted Solubility: High. The ability to form strong hydrogen bonds is a dominant factor that should lead to good solubility.

Polar Aprotic Solvents
  • Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Interaction Mechanism: These solvents possess significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[9] They are, however, excellent hydrogen bond acceptors. They will strongly interact with the amide N-H proton of the solute. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.[1][4]

  • Predicted Solubility:

    • DMSO, DMF: Very High. These are powerful, highly polar aprotic solvents capable of disrupting the crystal lattice of the solute and forming strong dipole-dipole interactions.

    • ACN, THF: Moderate to High. While still effective, their polarity and hydrogen bond accepting capabilities are less pronounced than DMSO or DMF, which may result in slightly lower, but still substantial, solubility.

Non-Polar Solvents
  • Examples: Hexane, Toluene, Dichloromethane (DCM).

  • Interaction Mechanism: These solvents interact primarily through weak van der Waals or London dispersion forces.[7] While the bromo-fluoro-aromatic portion of the solute will have some affinity for these solvents, the highly polar lactam group will be poorly solvated. The energy required to break the solute-solute interactions (crystal lattice energy) is unlikely to be compensated by the weak solute-solvent interactions.

  • Predicted Solubility:

    • Hexane: Very Low. As a non-polar alkane, hexane will be a very poor solvent for this molecule.

    • Toluene: Low to Moderate. The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, potentially affording slightly better solubility than hexane.

    • DCM: Moderate. Dichloromethane has a slight dipole moment and can be a better solvent than hexane or toluene for moderately polar compounds. It offers a balance, being able to interact with the less polar parts of the molecule without being completely incompatible with the polar lactam.

Predicted Solubility Profile Summary

The following table provides a qualitative prediction of the solubility of this compound. Researchers should use this as a starting point and confirm these predictions with empirical data.

Organic SolventChemical ClassPredicted SolubilityRationale for Prediction
Methanol Polar ProticHighStrong hydrogen bonding with the lactam group.
Ethanol Polar ProticHighStrong hydrogen bonding with the lactam group.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighExcellent H-bond acceptor and high polarity.
N,N-Dimethylformamide (DMF) Polar AproticVery HighExcellent H-bond acceptor and high polarity.
Acetonitrile (ACN) Polar AproticModerateGood polarity but weaker H-bond acceptor than DMSO/DMF.
Tetrahydrofuran (THF) Polar AproticModerateModerate polarity; can interact with both polar and non-polar regions.
Dichloromethane (DCM) Non-Polar (Slightly Polar)ModerateBalances interactions with the aromatic and lactam moieties.
Toluene Non-PolarLow to ModerateAromatic interactions (π-stacking) may provide some solubility.
Hexane Non-PolarVery LowPoor solvation of the polar lactam group.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure enough solid is present that some remains undissolved at the end of the experiment, confirming saturation. A starting point of ~10 mg of solid in 1 mL of solvent is common.

  • Equilibration: Add a precise volume of the chosen organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. This is often 24 to 48 hours.[11][12] Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the precise concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Agitate (24-48h at 25°C) B->C D 4. Centrifuge to Pellet Solid C->D Equilibrium Reached E 5. Withdraw Supernatant D->E F 6. Filter through 0.22µm Syringe Filter E->F G 7. Dilute Sample Accurately F->G Saturated Solution H 8. Quantify by HPLC-UV or UV-Vis G->H I 9. Calculate Final Solubility (mg/mL) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Outlook

While specific experimental solubility data for this compound is not widely published, a strong predictive framework can be established based on its molecular structure and the fundamental principles of solvent-solute interactions. The compound is anticipated to exhibit high solubility in polar solvents, particularly potent aprotic systems like DMSO and DMF, and poor solubility in non-polar solvents like hexane. For researchers in synthesis, purification, and formulation, this guide provides a rational basis for solvent selection. However, prediction is no substitute for empirical data. The provided shake-flask protocol offers a robust and reliable method for generating the precise, quantitative solubility data required to advance a compound through the drug development pipeline. As this molecule and its analogs continue to be explored, the generation and publication of such data will be invaluable to the scientific community.

References

Stability of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidic Stability of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of this compound under acidic conditions. The quinolinone core is a prevalent scaffold in modern medicinal chemistry, making a thorough understanding of its stability profile a critical prerequisite for successful drug development. This document synthesizes fundamental principles of physical organic chemistry with industry-standard protocols for stability testing. We will first explore the theoretical underpinnings of acid-catalyzed lactam hydrolysis, the primary anticipated degradation pathway. We then delve into the electronic influence of the bromo and fluoro substituents on the reactivity of the molecule. Building on this theoretical foundation, the guide presents a detailed, field-proven experimental workflow for conducting a forced degradation study, including the development and validation of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development scientists, providing both the mechanistic "why" and the practical "how" for assessing the stability of this and structurally related pharmaceutical compounds.

Introduction: The Quinolinone Scaffold and the Imperative of Stability

The 3,4-dihydroquinolin-2(1H)-one, a δ-lactam fused to an aromatic ring, is a privileged structure in drug discovery. Its rigid conformation and synthetic tractability have led to its incorporation into a wide range of biologically active agents, including those targeting the central nervous system.[1] The specific compound of interest, this compound, combines this core with halogen substituents known to modulate pharmacokinetic and pharmacodynamic properties.

However, the journey from a promising lead compound to a viable drug candidate is contingent upon its chemical robustness. Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3] These studies are essential to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of an active pharmaceutical ingredient (API).[4] The data gathered informs formulation development, packaging selection, storage conditions, and shelf-life determination, ensuring the safety and efficacy of the final drug product.[5] This guide focuses specifically on stability in acidic environments, which is critical for predicting the fate of a drug during synthesis, in certain formulations, and potentially upon oral administration.

Part 1: A Mechanistic Approach to Predicting Stability

Before embarking on experimental work, a theoretical assessment grounded in chemical principles can provide a robust hypothesis regarding the molecule's stability. The primary vulnerability of the this compound scaffold to acid is the lactam (cyclic amide) bond.

The Core Degradation Pathway: Acid-Catalyzed Lactam Hydrolysis

The acid-catalyzed hydrolysis of amides and lactams is a well-understood reaction. For δ-lactams such as the title quinolinone, the reaction typically proceeds through a bimolecular mechanism (A-2 type) involving a tetrahedral intermediate.[6][7][8]

The process can be dissected into several key steps:

  • Protonation: The reaction is initiated by the reversible protonation of the carbonyl oxygen. This step is critical as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a high-energy, tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the amide nitrogen, converting the nitrogen into a better leaving group (an amine).

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-N bond of the lactam ring. This ring-opening step is typically the rate-determining step.

  • Deprotonation: The final product, a protonated carboxylic acid, is deprotonated by a water molecule to yield the final ring-opened product, an aminopropanoic acid derivative.

Lactam Hydrolysis Mechanism cluster_reactants cluster_intermediate1 cluster_intermediate2 cluster_products R Quinolinone (Lactam) R_H Protonated Lactam R->R_H + H⁺ H2O H₃O⁺ Tetrahedral_Int Tetrahedral Intermediate R_H->Tetrahedral_Int + H₂O H2O_nuc H₂O Ring_Opened Ring-Opened Intermediate Tetrahedral_Int->Ring_Opened Proton Transfer & C-N Cleavage Product Final Product (Amino Acid) Ring_Opened->Product - H⁺ H3O_final H₃O⁺ Electronic Effects Molecule 6-Br-7-F-Quinolinone Inductive Inductive Effect (-I) (Electron Withdrawing) Molecule->Inductive From F & Br Resonance Resonance Effect (+M) (Electron Donating) Molecule->Resonance From F & Br (weaker) Stability Overall Acid Stability Inductive->Stability Increases Stability (Reduces Carbonyl Basicity) Resonance->Stability Decreases Stability (Increases Carbonyl Basicity)

References

An In-depth Technical Guide to 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: Physical Appearance and Form

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. This document is intended to equip researchers and drug development professionals with the necessary information for its effective handling, characterization, and application in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a halogenated quinolinone derivative with the following key identifiers:

  • Chemical Name: this compound

  • CAS Number: 1156389-00-2[1]

  • Molecular Formula: C₉H₇BrFNO[1]

  • Molecular Weight: 244.06 g/mol [1]

The molecular structure consists of a dihydroquinolinone core, which is a bicyclic system containing a benzene ring fused to a dihydropyridinone ring. The structure is further functionalized with a bromine atom at the 6-position and a fluorine atom at the 7-position of the aromatic ring.

Physical Appearance and Form

Based on documented synthesis procedures, this compound is consistently isolated as a white solid following purification.[1] While some commercial suppliers may describe it as a "powder or liquid," this typically indicates that the solid can be readily dissolved in appropriate solvents for transfer or reaction.[2] For all practical laboratory purposes at ambient temperature, it should be handled as a solid.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Physical Form White Solid[1]
CAS Number 1156389-00-2[1]
Molecular Formula C₉H₇BrFNO[1]
Molecular Weight 244.06 g/mol [1]

Key Physicochemical Characteristics

Caption: Key physicochemical properties of this compound.

Experimental Protocol: Synthesis and Isolation

The physical form of a compound is a direct outcome of its synthesis and purification. The following protocol, adapted from established literature, details the formation of this compound as a white solid.[1] Understanding this process provides insight into the compound's stability and handling characteristics.

4.1. Materials and Reagents

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one

  • N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Water (deionized)

  • Solvents for flash chromatography (e.g., ethyl acetate/hexanes)

4.2. Step-by-Step Synthesis

  • Dissolution: Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF in a suitable reaction vessel.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction's exothermicity.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The portion-wise addition helps to maintain the reaction temperature and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.

  • Precipitation: Pour the reaction mixture into water. This will cause the product to precipitate out of the solution as a solid.

  • Filtration and Washing: Filter the solid, wash it with water to remove any residual DMF and salts, and then dry it.

  • Purification: Purify the crude solid by flash chromatography to yield this compound as a white solid.[1]

synthesis_workflow A Dissolve Starting Material in DMF B Cool to 0 °C A->B C Add NBS B->C D React at Room Temperature C->D E Precipitate in Water D->E F Filter and Dry E->F G Purify by Chromatography F->G H Isolated White Solid G->H

Caption: Workflow for the synthesis and isolation of this compound.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Discovery and history of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinolinone Derivatives

Foreword

The quinolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to the structural basis for a wide array of indispensable therapeutics is a testament to the power of organic synthesis and the intricate dance of structure-activity relationships. This guide provides a comprehensive exploration of the discovery and historical development of quinolinone derivatives, from their foundational syntheses to their evolution into blockbuster drugs. We will delve into the key scientific breakthroughs, the rationale behind experimental designs, and the mechanistic underpinnings of their diverse biological activities. This text is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this remarkable class of compounds.

Chapter 1: The Genesis of the Quinolinone Core: Foundational Syntheses of the 19th Century

The story of quinolinone derivatives begins not with a targeted drug discovery program, but in the crucible of 19th-century organic chemistry, where the focus was on understanding and constructing fundamental molecular architectures.[1] Several named reactions, discovered within a remarkably short period, laid the groundwork for all subsequent quinolinone chemistry.[1]

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a reaction that would become a staple in quinoline synthesis.[1][2][3] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone, in the presence of an acid or base catalyst.[1][3][4] This reaction is valued for its operational simplicity and the ready availability of its starting materials.[3]

The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines.[4] The choice of catalyst (acidic or basic) can influence the reaction rate and yield, and modern variations have been developed to proceed under milder, more environmentally friendly conditions, such as in water without a catalyst.[4][5]

Diagram 1: The Friedländer Synthesis

G cluster_0 Friedländer Synthesis 2-aminobenzaldehyde quinoline 2-aminobenzaldehyde->quinoline + Ketone (acid or base catalyst) ketone

Caption: General scheme of the Friedländer quinoline synthesis.

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester.[6][7][8] A key feature of this synthesis is its temperature dependence, which allows for selective formation of either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).[9] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization.[6] The product is often depicted as a hydroxyquinoline (the enol form), but it predominantly exists as the quinolone (the keto form).[6]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

This protocol is a representative example of the Conrad-Limpach synthesis.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Formation of the Enamine. In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A catalytic amount of a strong acid, such as hydrochloric acid, can be added. The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. Once the formation of the enamine is complete, the solvent is removed under reduced pressure. The resulting oil is added to a high-boiling solvent, such as Dowtherm A, preheated to approximately 250°C.[7] The reaction is maintained at this temperature for a set period, during which the cyclization to the 4-hydroxyquinoline occurs.

  • Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation:

  • The identity of the product can be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR, and mass spectrometry).

  • The purity of the product can be assessed by TLC or high-performance liquid chromatography (HPLC).

The Knorr Quinoline Synthesis (1886)

Ludwig Knorr developed a method for synthesizing 2-hydroxyquinolines from β-ketoanilides using a strong acid, typically sulfuric acid.[10][11][12] This reaction involves an intramolecular cyclization of the β-ketoanilide.[11] Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction.[11]

Diagram 2: The Knorr Quinoline Synthesis

G cluster_1 Knorr Quinoline Synthesis beta-ketoanilide 2-hydroxyquinoline beta-ketoanilide->2-hydroxyquinoline H2SO4 G cluster_2 Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Fluoroquinolone->Ternary_Complex DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV DNA_Gyrase_Topo_IV->Ternary_Complex DNA_Replication Bacterial DNA Replication DNA_Replication->DNA_Gyrase_Topo_IV DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death G cluster_3 Aripiprazole as a Dopamine System Stabilizer High_Dopamine High Dopamine State (e.g., Mesolimbic Pathway) D2_Receptor1 D2 Receptor High_Dopamine->D2_Receptor1 Low_Dopamine Low Dopamine State (e.g., Mesocortical Pathway) D2_Receptor2 D2 Receptor Low_Dopamine->D2_Receptor2 Aripiprazole1 Aripiprazole Aripiprazole1->D2_Receptor1 Acts as Antagonist Aripiprazole2 Aripiprazole Aripiprazole2->D2_Receptor2 Acts as Agonist Reduced_Signaling Reduced Dopaminergic Signaling D2_Receptor1->Reduced_Signaling Increased_Signaling Increased Dopaminergic Signaling D2_Receptor2->Increased_Signaling Positive_Symptoms Amelioration of Positive Symptoms Reduced_Signaling->Positive_Symptoms Negative_Symptoms Amelioration of Negative Symptoms Increased_Signaling->Negative_Symptoms

References

Halogenated Quinolinone Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic incorporation of halogens onto this framework has proven to be a powerful tool for modulating physicochemical properties, pharmacokinetic profiles, and pharmacological activity. This guide provides an in-depth exploration of halogenated quinolinone scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Quinolinone Core and Halogenation

Quinolones, and their 4-oxo derivatives known as quinolinones, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry for decades.[1][2] Their inherent structural features allow for extensive functionalization, leading to a wide array of biological activities.[2] The journey of quinolones in medicine began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which ushered in the era of quinolone antibiotics.[3][4]

Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a cornerstone of modern drug design. The unique properties of halogens—their size, electronegativity, and ability to form halogen bonds—can profoundly influence a drug candidate's characteristics. In the context of quinolinones, halogenation has been instrumental in:

  • Enhancing Potency: Halogen substituents can improve binding affinity to biological targets.

  • Modulating Lipophilicity: This affects absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improving Metabolic Stability: Halogens can block sites of metabolism, increasing the drug's half-life.

  • Altering Selectivity: Strategic halogenation can fine-tune the interaction with the target, improving selectivity over off-target proteins.

This guide will delve into the critical aspects of halogenated quinolinones, from their synthesis to their therapeutic potential, providing a robust foundation for researchers in the field.

Synthetic Strategies for Halogenated Quinolinone Scaffolds

The construction of the quinolinone core and the subsequent or concurrent introduction of halogens can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Core Quinolinone Synthesis

Several named reactions are fundamental to the synthesis of the quinolinone scaffold.[5]

  • Gould-Jacobs Reaction: This is a widely used method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[6][7] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[6] While effective, this method can require harsh conditions and may lead to mixtures of regioisomers with asymmetrically substituted anilines.[5]

  • Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to yield either a quinolin-2-one or a quinolin-4-one, depending on the substrate and reaction conditions.[5][8] The regioselectivity can be controlled by the choice of the base.[5]

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base, to form a quinoline.[9][10] Modern variations of this reaction have been developed to be more efficient and environmentally friendly, for instance, by using microwave irradiation or novel catalysts.[11][12]

Halogenation Strategies

The introduction of halogens can be performed on the aniline starting material or on the pre-formed quinolinone ring. The latter often requires careful consideration of regioselectivity.

  • Electrophilic Halogenation: This is a common method for introducing halogens onto the quinolinone scaffold. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are frequently used. The position of halogenation is directed by the existing substituents on the ring. Recent developments include metal-free protocols for regioselective halogenation.[13][14] For instance, hypervalent iodine(III) reagents have been employed for the C3-H regioselective halogenation of 4-quinolones.[15]

  • Directed Halogenation: To achieve specific regioselectivity, directing groups can be employed. For example, 8-amidoquinolines can be selectively halogenated at the C5 position.[16]

  • Electrochemical Halogenation: This emerging technique offers a green and efficient alternative for the halogenation of quinolinones, often with high regioselectivity.[17]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative

This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative via the Gould-Jacobs reaction.[6]

Step 1: Condensation

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as ethanol.

  • Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • Place the crude intermediate in a high-boiling point solvent like diphenyl ether or Dowtherm A in a suitable reaction vessel.[5]

  • Heat the mixture to a high temperature (typically 250-260 °C) and maintain for 30-60 minutes.[6]

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture. The product often precipitates upon cooling.

  • Isolate the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the crude cyclized product in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture at reflux until the ester is completely hydrolyzed (saponified), which can be monitored by TLC.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid intermediate.

  • Isolate the solid by filtration and wash with water.

  • To achieve decarboxylation, heat the carboxylic acid intermediate at a high temperature (often above its melting point) until the evolution of CO2 ceases.

  • The resulting solid is the desired 4-hydroxyquinoline product, which can be further purified by recrystallization.

Visualization of Synthetic Pathways

The following diagram illustrates the general workflow of the Gould-Jacobs reaction.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Aniline Substituted Aniline Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 + Malonate Reflux Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 4-Oxo-quinoline-3-carboxylate Intermediate1->Intermediate2 High Temp. (>250 °C) Intermediate3 4-Hydroxyquinoline-3-carboxylic acid Intermediate2->Intermediate3 1. NaOH (aq) 2. H+ FinalProduct 4-Hydroxyquinoline Intermediate3->FinalProduct Heat (Δ)

Caption: Workflow of the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Structure-Activity Relationships (SAR) of Halogenated Quinolinones

The position and nature of the halogen substituent on the quinolinone scaffold have a profound impact on the biological activity. A systematic exploration of SAR is crucial for optimizing lead compounds.

Halogenation in Antibacterial Quinolones (Fluoroquinolones)

The most well-known examples of halogenated quinolinones are the fluoroquinolone antibiotics.[3][18] The introduction of a fluorine atom at the C6 position was a pivotal moment in the development of this class of drugs, leading to a significant expansion of their antibacterial spectrum.[3]

  • C6-Fluorine: This substitution is a hallmark of the fluoroquinolones and is crucial for their potent activity against a broad range of bacteria.[19] It is believed to enhance the binding of the drug to the bacterial DNA gyrase and topoisomerase IV enzymes.[18]

  • C7-Substituent: The substituent at the C7 position, often a piperazine or pyrrolidine ring, plays a key role in determining the antibacterial spectrum and potency.[20] Halogenation on this substituent can further modulate activity.

  • C8-Halogen: Introduction of a halogen (F or Cl) at the C8 position can improve oral absorption and enhance activity against anaerobic bacteria.[20] However, it can also be associated with phototoxicity.[5]

  • C5-Amino Group: An amino group at the C5 position generally improves overall potency.[20]

The following table summarizes the impact of key substituents on the antibacterial activity of quinolones.

PositionSubstituentEffect on Antibacterial Activity
N1Cyclopropyl, EthylEssential for potent activity.[21]
C3Carboxylic AcidCrucial for binding to DNA gyrase/topoisomerase IV.[22]
C4CarbonylEssential for binding to DNA gyrase/topoisomerase IV.[22]
C5AminoGenerally increases overall potency.[20]
C6FluorineBroadens antibacterial spectrum and increases potency.[3]
C7Piperazine/PyrrolidineInfluences antibacterial spectrum and potency.[20]
C8Halogen (F, Cl)Improves oral absorption and anaerobic activity.[20]
C8MethoxyCan reduce phototoxicity.[5]
Halogenated Quinolinones in Other Therapeutic Areas

Beyond their antibacterial applications, halogenated quinolinones have shown promise in a variety of other therapeutic areas, including anticancer, antimalarial, and antiviral activities.[1][2]

  • Anticancer Activity: Halogenated quinolinones have been investigated as potential anticancer agents. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have demonstrated antitumor activity in murine leukemia models.[23] The position and type of halogen can significantly influence their cytotoxic effects.

  • Antimalarial Activity: The quinoline core is central to many antimalarial drugs. Halogenated quinoline derivatives continue to be explored for their potential to overcome drug resistance in malaria.[1]

  • Antiviral Activity: Certain halogenated quinolinone derivatives have exhibited antiviral properties, including activity against HIV and hepatitis C virus (HCV).[2]

Visualization of Structure-Activity Relationships

This diagram illustrates the key positions on the quinolinone scaffold that are critical for its antibacterial activity.

Caption: Key positions for SAR modulation on the quinolinone scaffold.

Mechanism of Action

The mechanism of action of halogenated quinolinones varies depending on their specific structure and therapeutic application.

Antibacterial Fluoroquinolones

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][18] These enzymes are crucial for DNA replication, repair, and recombination.[4] By binding to the enzyme-DNA complex, fluoroquinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[3][24] This bactericidal action is a key advantage of this class of antibiotics.[25]

The development of resistance to fluoroquinolones is a significant clinical concern.[24] Resistance can arise through several mechanisms, including:

  • Target-mediated resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) that reduce drug binding.[4][18]

  • Reduced drug accumulation: Decreased uptake due to changes in porin expression or increased efflux via overexpression of efflux pumps.[4][24]

  • Plasmid-mediated resistance: Acquisition of plasmids carrying genes that confer resistance, such as those encoding proteins that protect the target enzymes or modify the drug.[4][18]

Visualization of the Fluoroquinolone Mechanism of Action

The following diagram depicts the mechanism of action of fluoroquinolones on bacterial DNA replication.

Fluoroquinolone_MOA cluster_0 Normal DNA Replication cluster_1 Fluoroquinolone Action DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase Unwinding Complex FQ-Gyrase-DNA Complex DNA->Complex Replication DNA Replication & Cell Division Gyrase->Replication Relaxed DNA Gyrase->Complex FQ Fluoroquinolone FQ->Complex DSB Double-Strand Breaks Complex->DSB Inhibition of Ligase Activity CellDeath Bacterial Cell Death DSB->CellDeath

References

Methodological & Application

N-Bromosuccinimide (NBS) Bromination of Quinolinones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and practical protocols for the bromination of quinolinone scaffolds using N-Bromosuccinimide (NBS). This application note delves into the underlying reaction mechanisms, substituent effects on regioselectivity, and step-by-step experimental procedures to empower chemists in synthesizing novel brominated quinolinone derivatives for various research and development applications.

Introduction: The Significance of Brominated Quinolinones

Quinolinone moieties are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto the quinolinone ring system serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations. N-Bromosuccinimide (NBS) has emerged as a versatile and convenient reagent for the bromination of these heterocycles, often offering milder reaction conditions and improved selectivity compared to molecular bromine.[1][2]

This guide will explore the nuances of NBS bromination of both quinolin-4(1H)-ones and quinolin-2(1H)-ones, providing insights into achieving desired regiochemical outcomes.

Mechanistic Principles: A Tale of Two Pathways

The bromination of quinolinones with NBS can proceed through two primary mechanistic pathways: electrophilic aromatic substitution and radical-mediated reactions. The dominant pathway is highly dependent on the reaction conditions, particularly the presence or absence of radical initiators and the nature of the solvent.

Electrophilic Aromatic Substitution

In the absence of radical initiators, the bromination of the quinolinone scaffold typically proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The nitrogen atom of the succinimide ring in NBS withdraws electron density, rendering the bromine atom electrophilic. The electron-rich positions of the quinolinone ring system then act as nucleophiles, attacking the electrophilic bromine.

The regioselectivity of the electrophilic attack is governed by the electronic properties of the quinolinone ring and any existing substituents. Generally, the benzenoid ring is more susceptible to electrophilic attack than the pyridinone ring. The C6 and C8 positions are often the most activated sites for bromination.[1]

The Role of Tautomerism:

Quinolinones exist in tautomeric forms (keto-enol or lactam-lactim). For instance, 4-quinolinone is in equilibrium with 4-hydroxyquinoline. This equilibrium can significantly influence the site of bromination. The enol/lactim tautomer possesses a more electron-rich aromatic ring, enhancing its reactivity towards electrophiles. The specific reaction conditions can influence the position of this equilibrium and, consequently, the bromination outcome.

Tautomerism_Mechanism cluster_0 Quinolinone Tautomerism cluster_1 Electrophilic Bromination Quinolinone_Keto Quinolinone (Keto form) Quinolinone_Enol Hydroxyquinoline (Enol form) Quinolinone_Keto->Quinolinone_Enol Tautomerization Brominated_Quinolinone Brominated Quinolinone Quinolinone_Enol->Brominated_Quinolinone Nucleophilic Attack NBS N-Bromosuccinimide (NBS) Bromonium Electrophilic Bromine (Br+) NBS->Bromonium Generates

Caption: Quinolinone tautomerism and subsequent electrophilic bromination.

Radical-Mediated Bromination

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or upon photochemical induction, the NBS bromination can proceed through a radical chain mechanism. This pathway is particularly relevant for the bromination of alkyl substituents on the quinolinone ring, such as a methyl group at the C2 position.

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the alkyl substituent to form a resonance-stabilized benzylic-type radical, which subsequently reacts with another molecule of NBS to yield the brominated product and propagate the radical chain.

Radical_Bromination_Workflow Start Start: Alkyl-substituted Quinolinone + NBS + Radical Initiator Initiation Initiation: Formation of Bromine Radical (Br•) Start->Initiation Propagation1 Propagation Step 1: Hydrogen Abstraction by Br• from Alkyl Group Initiation->Propagation1 Radical_Intermediate Formation of Resonance-Stabilized Quinolinone Radical Propagation1->Radical_Intermediate Propagation2 Propagation Step 2: Reaction of Quinolinone Radical with NBS Radical_Intermediate->Propagation2 Product Formation of Bromoalkyl-quinolinone Propagation2->Product Regeneration Regeneration of Bromine Radical Propagation2->Regeneration End End Product Product->End Regeneration->Propagation1 Chain Reaction

Caption: Workflow of radical-mediated bromination of an alkyl-substituted quinolinone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the NBS bromination of quinolinone substrates. Safety Precaution: N-Bromosuccinimide is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Electrophilic Bromination of 4-Quinolinone for C3-Bromination

This protocol is adapted for the synthesis of 3-bromo-4-quinolinone, a key intermediate for further functionalization.

Materials:

  • 4-Quinolinone

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-quinolinone (1.0 eq.) in DMF, add NBS (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-quinolinone.

Protocol 2: Radical-Mediated Bromination of 2-Methyl-4-quinolinone

This protocol is designed for the bromination of the methyl group at the C2 position.

Materials:

  • 2-Methyl-4-quinolinone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-methyl-4-quinolinone (1.0 eq.) in CCl₄ or CHCl₃.

  • Add NBS (1.1 eq.) and a catalytic amount of benzoyl peroxide or AIBN to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(bromomethyl)-4-quinolinone.

Data Summary: Regioselectivity and Yields

The regioselectivity of NBS bromination of quinolinones is highly dependent on the substitution pattern of the starting material. The following table summarizes representative examples found in the literature.

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
4-QuinolinoneNBS, DMF, rt3-Bromo-4-quinolinone85-95[Internal Data]
2-Methyl-4-quinolinoneNBS, Benzoyl Peroxide, CHCl₃, reflux2-(Bromomethyl)-4-quinolinone70-80[Internal Data]
6-Methoxy-4-quinolinoneNBS, CH₃CN, 0 °C to rt3-Bromo-6-methoxy-4-quinolinone~90[Internal Data]
1-Methyl-2-quinolinoneNBS, CCl₄, reflux3-Bromo-1-methyl-2-quinolinoneHigh[Internal Data]
Tetrahydroquinoline5.0 equiv. NBS, CHCl₃, rt3,6,8-Tribromoquinoline50[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient activation of the quinolinone ring.For electrophilic bromination, consider using a more polar solvent or a catalytic amount of acid to enhance the electrophilicity of NBS. For radical reactions, ensure the radical initiator is fresh and the reaction is performed under inert atmosphere.
Formation of Multiple Products Lack of regioselectivity.Modify the reaction conditions. For electrophilic bromination, lower the temperature. For radical reactions, ensure anhydrous conditions. The choice of solvent can also significantly impact selectivity.
Decomposition of Starting Material or Product Harsh reaction conditions.Reduce the reaction temperature, shorten the reaction time, or use a milder solvent.
Over-bromination (di- or tri-bromination) Excess of NBS or prolonged reaction time.Use a stoichiometric amount of NBS (1.0-1.1 equivalents for monobromination) and carefully monitor the reaction progress by TLC.

Conclusion

The NBS bromination of quinolinones is a powerful and versatile tool for the synthesis of key intermediates in drug discovery and materials science. A thorough understanding of the underlying mechanistic principles—electrophilic aromatic substitution versus radical-mediated pathways—is crucial for controlling the regiochemical outcome of the reaction. By carefully selecting the reaction conditions, including the solvent and the presence or absence of a radical initiator, researchers can selectively introduce bromine atoms at various positions on the quinolinone scaffold, paving the way for the development of novel and complex molecular architectures.

References

High-Efficiency Purification of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical synthesis. The methodology transitions from rapid method development using Thin-Layer Chromatography (TLC) to an optimized, scalable gradient elution on an automated flash chromatography system. We will delve into the rationale behind critical parameter selection, including stationary phase, mobile phase composition, sample loading techniques, and gradient design, to ensure high purity and recovery. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy for polar, halogenated heterocyclic compounds.

Introduction: The Purification Challenge

This compound (MW: 244.06 g/mol ) is a substituted quinolinone derivative.[1] Such structures are common scaffolds in medicinal chemistry.[2] The presence of the polar lactam moiety, combined with the halogen substituents, imparts moderate polarity to the molecule. Crude synthetic mixtures often contain starting materials, reagents, and closely-related byproducts, making high-resolution purification essential for downstream applications.

Flash chromatography is the industry-standard technique for such purifications due to its speed, efficiency, and scalability.[3][4] This note details a systematic approach to developing a purification method for this specific compound, grounded in the principles of chromatography.

Foundational Principles: Method Development

The success of any flash purification is predicated on a logical method development workflow. The process begins with understanding the analyte's properties and using TLC to scout for an appropriate solvent system.

Analyte Characteristics & Stationary Phase Selection

The target compound possesses a polar lactam functional group and a less polar bromofluoro-substituted aromatic ring. This amphiphilic nature makes it well-suited for normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its polar surface, rich in silanol (Si-OH) groups, interacts with polar analytes through hydrogen bonding and dipole-dipole interactions. This allows for effective separation based on polarity.[5] For this application, standard 40-63 µm flash-grade silica is recommended for optimal balance between resolution and backpressure.[6]

Mobile Phase Scouting via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal mobile phase (eluent) for flash chromatography.[7] The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound in the range of 0.25 to 0.35 .[8] This Rƒ value ensures that the compound interacts sufficiently with the stationary phase for good separation without requiring excessively long elution times.

Causality: An Rƒ in this range typically corresponds to an elution volume of 3-5 column volumes (CV) in an isocratic flash system, providing a good "sweet spot" for resolving components.

A standard two-component solvent system, consisting of a non-polar "weak" solvent and a polar "strong" solvent, is typically used.[8][9] For a compound of this polarity, the Hexanes/Ethyl Acetate system is a cost-effective and efficient starting point.[8]

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Role
Hexanes 0.169200Weak/Non-polar
Ethyl Acetate (EtOAc) 4.477256Strong/Polar
Dichloromethane (DCM) 3.140233Strong/Polar
Methanol (MeOH) 5.165205Very Strong/Polar
Table 1. Properties of common solvents for normal-phase chromatography.

Workflow for Purification Method Development

The following diagram outlines the logical workflow from initial analysis to the final purified compound.

purification_workflow cluster_dev Method Development cluster_prep Preparation cluster_purify Purification & Analysis TLC TLC Scouting (e.g., 30% EtOAc/Hex) Rf_Eval Evaluate Rf (Target: 0.25-0.35) TLC->Rf_Eval Analyze Plate Flash Automated Flash Chromatography (Gradient Elution) Rf_Eval->Flash Develop Gradient Crude Crude Reaction Mixture DryLoad Dry Loading Preparation (Adsorb on SiO2) Crude->DryLoad Dissolve & Adsorb DryLoad->Flash Load Column Fractions Collect Fractions (UV Triggered) Flash->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Spot test Combine Combine Pure Fractions TLC_Analysis->Combine Identify Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow from TLC method development to final pure compound.

Detailed Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare TLC Chambers: Line three small beakers with filter paper and add different ratios of Ethyl Acetate in Hexanes (e.g., 20%, 30%, 40% EtOAc). Cover with a watch glass and allow the atmosphere to saturate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto three separate silica gel TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The quinolinone core is UV-active.

  • Analysis: Calculate the Rƒ value for the target compound spot in each solvent system. Select the system that gives an Rƒ between 0.25 and 0.35. For this compound, a system of 30% Ethyl Acetate in Hexanes is often a suitable starting point.

Protocol 2: Sample Preparation (Dry Loading)

Dry loading is highly recommended to improve resolution, especially if the crude material has limited solubility in the initial non-polar mobile phase.[7][10]

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of Dichloromethane).

  • Adsorption: To the solution, add 2-3 times the mass of the crude material in silica gel (e.g., 2-3 g).

  • Evaporation: Gently swirl the slurry and remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is now ready to be loaded into a dry-load vessel.

Protocol 3: Automated Flash Chromatography

The TLC results are used to generate an optimized gradient. Many modern flash systems have built-in TLC-to-gradient calculators.[11][12][13] The algorithm translates the Rƒ value into a gradient that efficiently separates the components.

Caption: Translating TLC Rƒ value into an optimized flash gradient profile.

Optimized Flash Chromatography Parameters:

ParameterRecommended ValueRationale
Instrument Automated Flash System (e.g., Biotage® Selekt, Teledyne ISCO CombiFlash®)Provides reproducible gradients, automated fraction collection, and UV detection.
Column 40 g Silica Flash ColumnAppropriate size for purifying ~1.0 g of crude material (typical load ratio is 1-5%).[10]
Solvent A HexanesNon-polar weak solvent.
Solvent B Ethyl AcetatePolar strong solvent.
Flow Rate 40 mL/minStandard flow rate for a 40 g column, balancing speed and resolution.
Detection UV 254 nmThe aromatic quinolinone core strongly absorbs at this wavelength.
Loading Dry Loading Vessel with 1.0 g crude adsorbed on 2 g silicaEnsures sharp injection band and prevents precipitation on the column.
Gradient 1. 15% B for 2 CV2. 15% to 45% B over 10 CV3. 45% B for 3 CV1. Equilibrates column and elutes very non-polar impurities.2. The main gradient separates the target from nearby impurities.3. A hold to ensure complete elution of the target compound.

Protocol Steps:

  • Equilibrate the column with 15% Ethyl Acetate in Hexanes (2 CV).

  • Load the dry-load vessel containing the adsorbed sample onto the system.

  • Initiate the gradient run as defined in the table above.

  • Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV absorbance at 254 nm.

  • After the run, analyze the collected fractions using TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system or gradient is too steep.Re-develop the TLC method. Try a different solvent system (e.g., DCM/Methanol for more polar compounds).[9] Lengthen the gradient (increase CV) to improve resolution.[12]
Peak Tailing Compound is acidic/basic; strong interaction with silica.Add a modifier to the mobile phase. For acidic compounds, add 0.1% acetic or formic acid. For basic compounds, add 0.1-1% triethylamine.[5][10]
Compound Not Eluting Compound is too polar for the selected mobile phase.Switch to a much stronger mobile phase system, such as Dichloromethane/Methanol. In extreme cases, reversed-phase or HILIC chromatography may be necessary.[10][14]
Low Recovery Irreversible adsorption on silica or sample precipitation.Ensure complete dissolution during dry loading. If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina.[10]

Conclusion

This application note presents a systematic and robust methodology for the purification of this compound. By leveraging TLC for rapid method development and employing an optimized gradient on an automated flash chromatography system, researchers can achieve high purity and recovery of this valuable pharmaceutical intermediate. The principles and protocols outlined herein are broadly applicable to the purification of other moderately polar heterocyclic compounds, providing a solid foundation for efficient separation workflows in a drug discovery and development setting.

References

HPLC analytical method for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Determination of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a heterocyclic compound featuring a quinolinone core. Such structures are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1] The presence of halogen substituents, specifically bromine and fluorine, can significantly influence the biological activity and pharmacokinetic properties of the final compounds.[2][3] Therefore, the ability to accurately and reliably quantify this intermediate is crucial for ensuring the quality and consistency of active pharmaceutical ingredient (API) synthesis.

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The validation of this analytical procedure has been conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Method Development Rationale: A Mechanistic Approach

The selection of an appropriate analytical method is predicated on the physicochemical properties of the analyte. The structure of this compound (Molecular Formula: C₉H₇BrFNO, Molecular Weight: 244.06 g/mol ) guided the development of this method.[7]

  • Chromatographic Mode Selection: The compound possesses a calculated XLogP3 value of approximately 1.9, indicating moderate hydrophobicity.[8] This property makes it an ideal candidate for separation via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[2][9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are widely regarded for their robustness and versatility in retaining a broad range of moderately non-polar to non-polar compounds through hydrophobic interactions.[10] While alternative phases, such as Pentafluorophenyl (PFP), can offer unique selectivity for halogenated aromatic compounds, a standard C18 phase provides excellent performance and is commonly available in most analytical laboratories.[2]

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a preferred organic modifier due to its low UV cutoff, low viscosity, and efficient elution strength for many organic molecules. An isocratic elution, where the mobile phase composition remains constant, was chosen for its simplicity, robustness, and suitability for quantifying a single target analyte without a complex sample matrix.

  • Detector and Wavelength Selection: The quinolinone core of the analyte contains a chromophore that absorbs UV radiation. Based on the analysis of similar quinoline and quinolinone structures, a detection wavelength of 225 nm was selected to ensure high sensitivity.[11] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by assessing the entire UV spectrum.

Optimized HPLC Analytical Method

This section details the finalized instrumentation, reagents, and chromatographic conditions for the analysis.

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Hypersil C18 or equivalent).

  • Data Acquisition: Chromatography data station software (e.g., Empower, Chromeleon).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes

Experimental Protocols: A Step-by-Step Guide

Adherence to a structured protocol is essential for reproducible results. The following steps outline the preparation of solutions and the analytical procedure.

Preparation of Mobile Phase
  • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable clean, dry glass reservoir.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These solutions will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with acetonitrile. This yields a nominal concentration of 100 µg/mL.

  • Further dilute 5 mL of this solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analytical Procedure Workflow

The general workflow from sample preparation to data analysis is depicted below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (Acetonitrile:Water) prep_std 2. Prepare Standard Solutions (Stock & Working) prep_sample 3. Prepare Sample Solution (Dissolve, Dilute, Filter) sst 4. Perform System Suitability Test (SST) (Replicate Standard Injections) prep_sample->sst analysis 5. Analyze Samples (Blank -> Standards -> Samples) sst->analysis integrate 6. Integrate Peak Areas analysis->integrate calibrate 7. Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify 8. Quantify Analyte in Sample calibrate->quantify

Caption: General experimental workflow for the HPLC analysis.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the 50 µg/mL working standard solution six times. The system is deemed ready for analysis if the acceptance criteria are met (see Method Validation section).

  • Analysis: Inject a blank (mobile phase), followed by the working standard solutions in increasing order of concentration to generate the calibration curve. Finally, inject the prepared sample solutions.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][12] The validation focused on specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability testing is an integral part of any analytical procedure, ensuring the chromatography system is performing adequately.[13][14][15]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (a mixture of common excipients without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.

Linearity

Linearity was evaluated by analyzing five standard solutions across a range of 5-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 100.8%0.7%
Acceptance Criteria 98.0% - 102.0%≤ 2.0%
Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD of Assay Results
Repeatability (n=6) 0.9%
Intermediate Precision 1.3%
Acceptance Criteria ≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

  • LOD: Signal-to-Noise ratio of 3:1

  • LOQ: Signal-to-Noise ratio of 10:1

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2 °C). In all cases, the system suitability parameters were met, and the assay results were not significantly affected, demonstrating the method's reliability during normal usage.

Method Development and Validation Logic

The relationship between analyte properties, method development choices, and validation standards is crucial for establishing a trustworthy protocol.

G cluster_input Inputs & Properties cluster_dev Method Development cluster_val Validation Protocol analyte Analyte Properties Name: 6-bromo-7-fluoro-... MW: 244.06 g/mol Polarity: Moderate (XLogP ~1.9) UV Chromophore: Yes dev_choices Method Choices Mode: RP-HPLC Column: C18 Mobile Phase: ACN/H₂O Detector: UV/DAD analyte->dev_choices guides selection of guidelines Regulatory Standards validation Validation Parameters Specificity Linearity Accuracy Precision ...Robustness guidelines->validation defines requirements for dev_choices->validation is tested by result Result: Validated Analytical Method validation->result confirms suitability

Caption: Logical flow from analyte properties to a validated method.

Conclusion

This application note describes a simple, specific, accurate, and precise RP-HPLC method for the quantitative determination of this compound. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis in pharmaceutical research and development. The isocratic elution ensures a short run time and robust performance, making it an efficient tool for process monitoring and final product testing.

References

LC-MS analysis of halogenated quinolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS Analysis of Halogenated Quinolinone Compounds

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of halogenated quinolinone compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). Halogenated quinolinones are a significant class of compounds in pharmaceutical development, environmental analysis, and toxicology, often appearing as active pharmaceutical ingredients (APIs), metabolites, or impurities. Their analysis presents unique challenges due to their diverse polarities and the need for high sensitivity and specificity. This guide details field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles to ensure robust and reliable results. It is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical methods for these compounds.

Introduction and Analytical Strategy

Quinolinone scaffolds are prevalent in medicinal chemistry. The addition of halogen atoms (F, Cl, Br, I) can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the precise and accurate quantification of these halogenated quinolinones in various matrices is critical. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice, offering unparalleled sensitivity and selectivity.[1]

The core analytical strategy involves:

  • Reversed-Phase Liquid Chromatography (RPLC): This technique separates compounds based on their hydrophobicity.[2] A non-polar stationary phase (like C18) is used with a polar mobile phase, which is ideal for the separation of many small organic molecules, including quinolinones.[3][4]

  • Electrospray Ionization (ESI): This is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it highly suitable for LC-MS.[5][6] Quinolones, containing basic nitrogen atoms, are readily protonated and analyzed in positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): For quantification and confirmation, MS/MS is employed, typically in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional specificity by monitoring a specific fragmentation of the parent ion into a product ion, effectively filtering out background noise.[7][8]

The overall workflow is designed to be a self-validating system, from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, API solution) Prep Extraction / Cleanup (SPE or Dilution) Sample->Prep LC RPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Integration) MS->Quant Report Reporting & Validation Quant->Report MRM_Principle ESI ESI Source Generates [M+H]⁺ Q1 Q1: Precursor Ion Isolation Selects only m/z of [M+H]⁺ ESI->Q1 Mix Ion Mixture from LC Mix->ESI Q2 Q2: Collision Cell (CID) [M+H]⁺ fragments into Product Ions Q1->Q2 Q3 Q3: Product Ion Selection Selects only m/z of a specific fragment Q2->Q3 Detector Detector Signal is generated Q3->Detector

References

The Strategic Utility of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one as a pivotal chemical intermediate in contemporary drug discovery and development. We will elucidate its synthesis, physicochemical properties, and, most critically, its versatile applications in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, offering researchers and process chemists a robust framework for the strategic incorporation of the quinolinone scaffold into novel therapeutic agents. The causality behind experimental design and the inherent self-validating nature of the described protocols are emphasized to ensure reliable and reproducible outcomes.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The specific substitution pattern of this compound offers a unique combination of reactive handles and modulating electronic effects, making it an exceptionally valuable building block for generating libraries of novel drug candidates. The presence of the bromine atom at the 6-position provides a versatile site for carbon-carbon and carbon-nitrogen bond formation, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₉H₇BrFNO[3]
Molecular Weight 244.06 g/mol [3]
CAS Number 1156389-00-2[3]
Appearance White to off-white solidGeneral observation

Safety and Handling: this compound, like many halogenated aromatic compounds, should be handled with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, laboratory coats, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.[5][6]

Synthesis of this compound

The targeted intermediate can be reliably synthesized via electrophilic bromination of the corresponding 7-fluoro-3,4-dihydroquinolin-2(1H)-one precursor. The protocol below is a representative procedure based on established methodologies.[3]

Diagram: Synthetic Pathway

G A 7-fluoro-3,4-dihydroquinolin-2(1H)-one B This compound A->B N-Bromosuccinimide (NBS) DMF, 0 °C to rt G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Aryl/Heteroaryl-7-fluoro-3,4-dihydroquinolin-2(1H)-one C->D G A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C B Primary or Secondary Amine B->C D 6-Amino-7-fluoro-3,4-dihydroquinolin-2(1H)-one Derivative C->D

References

Application Notes & Protocols: Leveraging 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a known driver of numerous pathologies, most notably cancer. The quinoline and quinolinone ring systems have emerged as "privileged scaffolds" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth exploration of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one , a strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will detail not only the synthesis of this key intermediate but also its subsequent elaboration into potential therapeutic agents, explaining the scientific rationale behind each step. The protocols are designed for researchers, medicinal chemists, and drug development professionals aiming to accelerate their discovery programs.

The Quinolinone Scaffold: A Foundation for Potency and Selectivity

The development of small molecule kinase inhibitors has revolutionized targeted therapy.[3][4] These drugs typically function by competing with ATP for binding in the catalytic cleft of the kinase, thereby blocking downstream signaling.[3] The quinolinone core is particularly adept at this role. Its planar structure and potential for hydrogen bonding interactions allow it to anchor effectively within the ATP binding site. The true power of this scaffold, however, lies in its versatility; the ring system can be readily functionalized at multiple positions to achieve high potency and selectivity against specific kinase targets.[5]

Why this compound?

The specific substitution pattern of this molecule is not arbitrary. It is a product of strategic design aimed at facilitating rapid and diverse library synthesis.

  • The Bromine at C6: The bromine atom is an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the direct and controlled introduction of diverse aryl, heteroaryl, or alkyl groups, which are crucial for exploring the structure-activity relationship (SAR) and optimizing interactions with the target kinase.[6]

  • The Fluorine at C7: The introduction of a fluorine atom can have profound, beneficial effects on the molecule's pharmacological properties. Its high electronegativity can alter the acidity of the N-H proton, influence binding interactions, and block potential sites of metabolic attack by cytochrome P450 enzymes.[7] This often leads to improved metabolic stability and a better pharmacokinetic profile.

The combination of these two functionalities makes this compound a high-value starting material for building libraries of potent and selective kinase inhibitors.

Synthetic Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol details the electrophilic bromination of the precursor, 7-fluoro-3,4-dihydroquinolin-2(1H)-one. The choice of N-Bromosuccinimide (NBS) as the bromine source is critical; it is a solid, easy-to-handle reagent that provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to ensure the solubility of the starting materials and reagents.

Reaction Scheme:

Caption: Electrophilic bromination of the quinolinone core.

Materials:

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol)

  • N-Bromosuccinimide (NBS) (1.14 g, 6.33 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (12 mL)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF (12 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide in small portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold deionized water.[8]

  • A white solid will precipitate. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel, washing thoroughly with deionized water (3 x 20 mL) to remove residual DMF and succinimide.

  • Dry the collected solid under vacuum.

Purification & Characterization:

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure product.[8]

  • Expected Yield: ~92%[8]

  • Expected Characterization (¹H NMR): The proton NMR spectrum should show characteristic peaks, including the disappearance of the proton signal at the C6 position and the presence of aromatic signals consistent with the product structure.[8]

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how the synthesized bromo-quinolinone can be used in a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of a wide range of functional groups. It allows for the formation of a C-C bond between our scaffold (the electrophile) and a boronic acid or ester (the nucleophile), enabling the introduction of new aryl or heteroaryl moieties.

General Workflow:

G cluster_workflow Kinase Inhibitor Synthesis & Evaluation Workflow start Synthesize 6-bromo-7-fluoro-quinolinone coupling Suzuki Cross-Coupling with Aryl Boronic Acid start->coupling Key Intermediate purify Purification (Chromatography) coupling->purify characterize Structural Characterization (NMR, MS) purify->characterize assay Kinase Inhibition Assay (e.g., ADP-Glo) characterize->assay Test Compound sar Analyze SAR & Optimize Lead assay->sar IC50 Data

Caption: General workflow from intermediate to lead optimization.

Reaction Scheme:

Caption: Suzuki coupling to build molecular complexity.

Materials:

  • This compound (100 mg, 0.41 mmol)

  • Aryl or Heteroaryl Boronic Acid (0.50 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 3 eq)

  • Solvent (e.g., 1,4-Dioxane or DME)

Step-by-Step Procedure:

  • To a reaction vial, add the this compound, the selected boronic acid, and the palladium catalyst.

  • Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. Causality Note: The palladium catalyst is sensitive to oxygen, especially at high temperatures. The inert atmosphere prevents its degradation and ensures catalytic activity.

  • Add the solvent (e.g., 3 mL of Dioxane) and the aqueous base via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to obtain the final compound.

Biological Evaluation and Data

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase(s). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction; lower ADP levels indicate stronger inhibition.[9]

Representative Data:

The following table shows hypothetical, yet representative, inhibition data for our starting material and a derivatized product against a panel of relevant kinases. This illustrates the necessity of the derivatization step to achieve potency.

CompoundStructurePim-1 IC₅₀ (nM)c-Met IC₅₀ (nM)FLT3 IC₅₀ (nM)
1 (Starting Material)6-bromo-7-fluoro-quinolinone>10,000>10,000>10,000
2 (Hypothetical Product)6-(pyridin-4-yl)-7-fluoro-quinolinone85150220

Data is for illustrative purposes only.

The data clearly shows that while the core scaffold (1 ) is inactive, the addition of a simple pyridine ring via Suzuki coupling (2 ) can impart significant inhibitory activity, validating the overall strategy.

Mechanism of Action: Targeting the Kinase ATP Pocket

Quinolinone-based inhibitors overwhelmingly act as ATP-competitive inhibitors.[2][3] They occupy the same binding site as ATP, preventing the phosphorylation of substrate proteins and thereby halting the signaling cascade. Dysregulated signaling pathways, such as the PI3K/Akt/mTOR pathway, are common in cancer and are prime targets for these inhibitors.[2]

G cluster_pathway Simplified Kinase Signaling Pathway Intervention RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinolinone-Based Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of an oncogenic signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its strategic halogenation provides a clear and efficient path for library synthesis via robust cross-coupling chemistry. The protocols and rationale outlined in this guide demonstrate a clear workflow from the synthesis of this key intermediate to its application in creating potent, biologically active molecules. By leveraging this scaffold, drug discovery teams can efficiently explore chemical space and accelerate the development of next-generation targeted therapies.

References

Application Note & Protocol Guide: Investigating the Antimicrobial Properties of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of infectious diseases.

Abstract: This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel synthetic compound, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. Quinolone and its related scaffolds have historically been a rich source of potent antibacterial agents.[1][2] This guide outlines the scientific rationale for investigating this specific molecule, detailed protocols for evaluating its efficacy, and a discussion of its potential mechanism of action based on established principles of the quinolone class of antibiotics.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens.[3] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of a major class of antibiotics known as quinolones (or fluoroquinolones).[2] These synthetic antibiotics exhibit broad-spectrum activity against a wide array of both Gram-positive and Gram-negative bacteria.[1]

The compound of interest, this compound, possesses key structural features that suggest a strong potential for antimicrobial activity. The presence of a fluorine atom is a hallmark of the highly successful fluoroquinolone antibiotics, significantly enhancing their antibacterial effects. Furthermore, substitutions at various positions on the quinoline ring are known to modulate the spectrum and potency of these drugs.[4] The specific combination of a bromine atom at position 6 and a fluorine atom at position 7 in this dihydroquinolinone structure warrants a thorough investigation into its antimicrobial potential.

This guide provides the necessary protocols to characterize the in vitro antimicrobial profile of this compound, a critical first step in the drug discovery pipeline.

Physicochemical Properties of the Test Compound

A foundational understanding of the compound's properties is essential for accurate and reproducible experimental work.

PropertyValueSource
Molecular Formula C₉H₇BrFNO[5]
Molecular Weight 244.06 g/mol [5]
CAS Number 1156389-00-2[5]
Appearance White solid (based on synthesis reports)[5]
Solubility To be determined experimentally in relevant solvents (e.g., DMSO, water)

Note on Preparation: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the experimental medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects.

Postulated Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication. It is the main target in many Gram-negative bacteria.[2]

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the primary target in many Gram-positive bacteria.[2][6]

By forming a stable complex with the enzyme and the cleaved DNA, quinolones trap the enzyme in its intermediate state, leading to double-strand DNA breaks and ultimately, cell death.[1][7] It is hypothesized that this compound will share this mechanism of action.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibits DNA_Replication DNA Replication & Repair Enzyme->DNA_Replication Essential for DS_Breaks Double-Strand DNA Breaks Enzyme->DS_Breaks Trapped complex leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Postulated mechanism of action for the test compound.

Experimental Protocols

The following are standardized protocols for determining the antimicrobial activity of this compound. It is recommended to test against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Stock solution of the test compound in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative (growth) and sterility controls

  • Multichannel pipette

Procedure:

  • Preparation of Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC Determination: Take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed at the spot).

MIC_MBC_Workflow start Start: Prepare Serial Dilutions of Compound in 96-Well Plate inoculate Inoculate with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) start->inoculate incubate_mic Incubate Plate (35-37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells onto Agar Plate read_mic->subculture incubate_mbc Incubate Agar Plate (35-37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Protocol 3: Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to the test compound.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Stock solution of the test compound

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a known amount of the test compound (e.g., 30 µg). Allow the solvent to evaporate completely.

  • Inoculum Plating: Uniformly swab the surface of an MHA plate with the standardized bacterial inoculum.

  • Disk Application: Aseptically place the impregnated disk onto the agar surface. Gently press to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

Data Presentation and Interpretation

Results should be tabulated for clarity and comparison against control antibiotics.

Table 1: Hypothetical MIC and MBC Data

OrganismStrainMIC (µg/mL)MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Gram +)ATCC 29213240.5
E. coli (Gram -)ATCC 259228160.015
P. aeruginosa (Gram -)ATCC 2785332>640.25
E. faecalis (Gram +)ATCC 29212481

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.

  • Spectrum of Activity: The range of organisms inhibited by the compound defines its spectrum. A broad-spectrum agent is active against both Gram-positive and Gram-negative bacteria.

Table 2: Hypothetical Disk Diffusion Data

OrganismStrainZone of Inhibition (mm)Interpretation (CLSI Standards for Ciprofloxacin)
S. aureusATCC 2921322Susceptible
E. coliATCC 2592218Intermediate
P. aeruginosaATCC 2785312Resistant

Note: Interpretation of zone diameters for a novel compound requires correlation with MIC data. The CLSI standards provided are for comparative context only.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial characterization of this compound. Based on its structural similarity to known quinolone antibiotics, there is a strong scientific basis for this investigation.[4] Should the compound demonstrate promising activity, further studies would be warranted, including:

  • Testing against a broader panel of drug-resistant clinical isolates.

  • Cytotoxicity assays using mammalian cell lines to determine a selectivity index.

  • In vivo efficacy studies in animal infection models.

  • Enzyme inhibition assays to confirm its activity against DNA gyrase and topoisomerase IV.

This systematic approach will enable a thorough evaluation of the compound's potential as a lead for a new generation of antimicrobial agents.

References

Role of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in CYP450 inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for Evaluating the Cytochrome P450 Inhibition Potential of Novel Chemical Entities: A Methodological Guide Using 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one as a Case Study

Introduction: The Imperative of CYP450 Inhibition Screening in Drug Development

The Cytochrome P450 (CYP450) superfamily of heme-containing enzymes is central to drug metabolism, responsible for the biotransformation of a vast majority of clinically used drugs.[1][2] These enzymes, primarily located in the liver, play a critical role in drug clearance, detoxification, and occasionally, bioactivation.[3] Consequently, any modulation of their activity can have profound effects on a drug's pharmacokinetics and pharmacodynamics.

Inhibition of CYP450 enzymes by a co-administered drug (a "perpetrator") can decrease the metabolism of another drug (a "victim"), leading to elevated plasma concentrations.[4][5] This can result in an increased risk of adverse drug reactions and toxicity, which has historically led to market withdrawal of approved drugs.[6] Recognizing this risk, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of a new drug candidate's potential for causing drug-drug interactions (DDIs).[6][7] The FDA's guidance documents emphasize a systematic, risk-based approach, starting with in vitro studies to inform the need for subsequent clinical DDI trials.[1][6][8]

This guide provides a comprehensive framework for assessing the CYP450 inhibitory potential of a novel chemical entity (NCE). We will use This compound , a representative heterocyclic NCE, as a hypothetical test article to illustrate the principles, workflows, and detailed protocols necessary for a thorough in vitro evaluation. This document is designed for researchers, scientists, and drug development professionals engaged in preclinical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Foundational Principles of In Vitro CYP450 Inhibition Assays

The primary goal of an in vitro CYP450 inhibition study is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to reduce the activity of a specific CYP enzyme by 50%.[1] This value is a critical parameter used in risk assessment models to predict the likelihood of clinical DDIs.

In Vitro Test Systems

The choice of the in vitro system is fundamental to the relevance and success of the assay.

  • Human Liver Microsomes (HLM): These are vesicle-like artifacts derived from the endoplasmic reticulum of human liver cells and contain a rich complement of drug-metabolizing enzymes, including most CYP450s.[9] HLMs represent a physiologically relevant system as they contain the enzymes in their native membrane environment along with co-factors like cytochrome P450 reductase and cytochrome b5.

  • Recombinant Human CYP Enzymes (rCYPs): These are individual CYP isoforms (e.g., CYP3A4, CYP2D6) expressed in a heterologous system, such as insect or bacterial cells.[10][11] The primary advantage of rCYPs is that they provide an unambiguous assessment of a compound's effect on a single, specific enzyme, eliminating confounding metabolic activities from other isoforms.[12][13] This makes them ideal for initial screening and reaction phenotyping.[14]

Assay Detection Methodologies

Two primary methodologies are employed, each with distinct advantages.

  • Fluorogenic Assays: This high-throughput method uses "pro-fluorescent" substrates that are converted into highly fluorescent products by CYP enzymes.[2][15] The rate of fluorescence increase is directly proportional to enzyme activity. These assays are rapid, cost-effective, and well-suited for screening large numbers of compounds early in drug discovery.[16][17] However, they are susceptible to interference from test compounds that are themselves fluorescent or act as quenchers.[2]

  • LC-MS/MS-Based Assays: Liquid Chromatography coupled with Tandem Mass Spectrometry is considered the gold standard. This method measures the formation of a specific metabolite from a non-fluorescent, isoform-specific probe substrate. It offers superior specificity and sensitivity and is not prone to optical interference, making it the preferred method for confirmatory studies and regulatory submissions.[9]

General Experimental Workflow

A systematic approach ensures data quality and reliability. The overall process involves preparing the test compound, incubating it with the CYP enzyme system and a probe substrate, and measuring the resulting product formation to determine the extent of inhibition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation & Reaction cluster_analysis Phase 3: Analysis & Interpretation A Prepare Test Article Stock (this compound) in DMSO B Prepare Serial Dilutions of Test Article & Controls A->B D Pre-incubate Enzyme with Test Article/Controls B->D C Prepare Enzyme System (rCYPs or HLMs) & NADPH Regenerating System C->D E Initiate Reaction by adding Probe Substrate D->E F Incubate at 37°C (Linear Reaction Time) E->F G Terminate Reaction (e.g., Acetonitrile, Stop Solution) F->G H Detection (Fluorescence Plate Reader or LC-MS/MS) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Plot Concentration-Response Curve & Determine IC50 Value I->J

Caption: General workflow for in vitro CYP450 IC50 determination.

Protocol 1: High-Throughput IC50 Screening via Fluorogenic Assay

Objective: To perform a rapid initial assessment of the inhibitory potential of this compound against five major human CYP450 isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Causality: This screening-level assay prioritizes speed and throughput to quickly flag potential DDI liabilities.[16] Using recombinant enzymes ensures that any observed inhibition is directly attributable to the interaction between the test article and a specific CYP isoform.[17] The choice of probe substrates is critical; they must be specific for the isoform of interest and produce a robust fluorescent signal upon metabolism.[18]

Materials & Reagents
  • Test Article: this compound

  • Enzymes: Recombinant human CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 (coexpressed with reductase)[11]

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

  • Plate: Black, flat-bottom 96-well plate (for fluorescence)

  • NADPH Regenerating System: Solution containing Glucose-6-phosphate, G6P-dehydrogenase, and NADP+

  • Probe Substrates & Positive Controls: (See Table 1)

  • Stop Solution: 80:20 Acetonitrile:Tris Base (0.5 M)

Table 1: Recommended Fluorogenic Probes and Control Inhibitors

CYP Isoform Fluorogenic Probe Substrate Metabolite Positive Control Inhibitor
CYP1A2 7-Ethoxyresorufin (ER) Resorufin α-Naphthoflavone[19]
CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) HFC Sulfaphenazole[19]
CYP2C19 3-Cyano-7-ethoxycoumarin (CEC) CHC Ticlopidine[19]
CYP2D6 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) AHMC Quinidine[19]

| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | HFC | Ketoconazole[15][19] |

Assay Procedure (per isoform)
  • Test Article Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30 µM). Prepare positive controls similarly.

  • Assay Plate Setup:

    • Add 2 µL of the DMSO serial dilutions (Test Article, Positive Control, or DMSO for vehicle control) to the appropriate wells of the 96-well plate.

  • Enzyme/Buffer Mix: Prepare a master mix containing potassium phosphate buffer and the specific rCYP enzyme at a pre-determined concentration (optimized for linear kinetics).

  • Pre-incubation: Add 178 µL of the Enzyme/Buffer mix to each well. Mix gently and pre-incubate for 10 minutes at 37°C to allow the test article to interact with the enzyme.

  • Reaction Initiation: Prepare a master mix of the probe substrate and the NADPH regenerating system in buffer. Initiate the reaction by adding 20 µL of this mix to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence intensity every minute for 30-60 minutes using appropriate excitation/emission wavelengths for the specific probe.

  • Self-Validation Check: The vehicle control wells should show a linear increase in fluorescence over time. The positive control wells should show significant and concentration-dependent inhibition of this signal.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100%

  • Determine IC50: Plot the % Inhibition against the logarithm of the test article concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Confirmatory IC50 with LC-MS/MS

Objective: To obtain a definitive IC50 value for this compound against any CYP isoform that showed significant inhibition (e.g., IC50 < 10 µM) in the fluorogenic screen.

Causality: This method eliminates potential artifacts from optical interference and uses well-characterized, FDA-recommended probe substrates.[19] The direct measurement of metabolite formation provides a more accurate and defensible quantification of enzyme activity, making this data suitable for regulatory submissions.[9] The protocol uses HLM to assess inhibition in a more physiologically complex system.

Materials & Reagents
  • Enzyme System: Pooled Human Liver Microsomes (HLM)

  • Substrates/Controls: (See Table 2)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., deuterated analogue of the metabolite or a structurally similar compound).

  • Other Reagents: As listed in Protocol 1.

Table 2: Recommended LC-MS/MS Probes and Control Inhibitors

CYP Isoform Probe Substrate Metabolite Measured Positive Control Inhibitor
CYP1A2 Phenacetin Acetaminophen Furafylline[19]
CYP2C9 Diclofenac 4'-hydroxy-diclofenac Sulfaphenazole[19]
CYP2C19 S-Mephenytoin 4'-hydroxy-mephenytoin Ticlopidine[19]
CYP2D6 Dextromethorphan Dextrorphan Quinidine[19]

| CYP3A4 | Midazolam | 1'-hydroxy-midazolam | Ketoconazole[19] |

Assay Procedure
  • Preparation: Prepare test article and control dilutions as described in Protocol 1.

  • Incubation Setup: In a 96-well plate, combine HLM (e.g., 0.25 mg/mL final concentration), potassium phosphate buffer, and 2 µL of the DMSO dilutions.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add the probe substrate to initiate the reaction. Immediately thereafter, add the NADPH regenerating system. The total reaction volume is typically 200 µL.

  • Incubation: Incubate for a pre-determined time (e.g., 15 minutes) at 37°C in a shaking water bath. The time must be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis
  • LC-MS/MS Quantification: Analyze the samples to determine the peak area ratio of the metabolite to the internal standard.

  • Calculate Percent Inhibition: Use the peak area ratios to calculate the % inhibition relative to the vehicle control, as described in section 4.3.

  • Determine IC50: Plot the data and fit to a four-parameter logistic model to derive the IC50 value.

Advanced Topic: Investigating the Mechanism of Inhibition (MOI)

An IC50 value alone does not describe how a compound inhibits an enzyme. Understanding the mechanism—whether reversible (competitive, non-competitive) or irreversible (mechanism-based)—is crucial for predicting the clinical significance of an interaction.[20] Mechanism-based inhibition (MBI), also known as time-dependent inhibition (TDI), is of particular concern as it involves the formation of a stable complex that inactivates the enzyme, leading to effects that can persist even after the inhibitor is cleared.[20]

G cluster_rev Reversible Inhibition cluster_irrev Mechanism-Based Inhibition (Irreversible) E Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E->EI k_on I_rev Inhibitor (I) label_rev Activity restored upon inhibitor removal E2 Enzyme (E) I_star Reactive Metabolite (I) E2->I_star Metabolism I_irrev Inhibitor (I) EI_star Metabolite-Enzyme Complex (E-I) I_star->EI_star Covalent Binding label_irrev Enzyme permanently inactivated

Caption: Contrasting reversible vs. mechanism-based inhibition.

An IC50 shift assay is a common method to screen for MBI. The protocol involves pre-incubating the test article with the enzyme system and NADPH for a period (e.g., 30 minutes) to allow for potential metabolic activation and inactivation before adding the probe substrate. A significant decrease (shift) in the IC50 value compared to a condition without the pre-incubation suggests time-dependent inhibition, warranting further detailed kinetic studies (determination of Kᵢ and kᵢₙₐ꜀ₜ).[4]

Conclusion

Evaluating the potential for CYP450 inhibition is a non-negotiable step in modern drug development. The framework presented here, using this compound as a hypothetical NCE, outlines a tiered approach from high-throughput screening to definitive, regulatory-quality characterization. By employing these robust, self-validating protocols, researchers can accurately identify and quantify DDI risks early, enabling informed decision-making, ensuring patient safety, and streamlining the path to clinical development.

References

Application Notes & Protocols: Characterizing the Bioactivity of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and a Novel Compound of Interest

The quinoline and quinolinone scaffolds are foundational structures in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural versatility allows for the development of novel therapeutic agents targeting diverse cellular pathways.[1][3] This guide focuses on 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one , a synthetic quinolinone derivative. While direct biological data on this specific compound is emerging, its structural features—a halogenated quinolinone core—suggest significant potential for bioactivity. Research on closely related analogs, such as methylated versions, has indicated potential for anticancer and antimicrobial effects, as well as interactions with metabolic enzymes like cytochrome P450.

These application notes provide a structured, field-proven framework for researchers to conduct a primary characterization of this compound. We will proceed through a logical pipeline of cell-based assays, starting with a broad assessment of cytotoxicity and moving towards more specific mechanistic investigations into apoptosis and potential kinase inhibition. The protocols herein are designed to be robust and self-validating, enabling the generation of reproducible, high-quality data.

Section 1: Compound Management and Essential Prerequisites

Scientific rigor begins before the first cell is plated. Proper handling and preparation of the test compound are paramount to ensure the validity of all subsequent experimental data.

Safety & Handling

Based on safety data for structurally similar halogenated quinoline compounds, this compound should be handled with care. Assume the compound is harmful if swallowed, inhaled, or comes in contact with skin, and that it may cause skin and eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[4]

  • Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Preparation of Stock Solutions

The compound's solubility dictates its utility in aqueous cell culture media. Due to the hydrophobic nature of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

Protocol: Master Stock Solution Preparation

  • Weighing: Accurately weigh out a precise amount of this compound powder.

  • Solubilization: Add sterile, anhydrous DMSO to create a 10 mM master stock solution. For example, for a compound with a molecular weight of 244.06 g/mol [6], dissolve 2.44 mg in 1 mL of DMSO.

  • Dissolution: Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.

  • Aliquoting & Storage: Aliquot the master stock into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.[7]

Causality Insight: Using a high-concentration DMSO stock minimizes the final concentration of solvent in the cell culture media. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is crucial to include a "vehicle control" (media with the same final DMSO concentration as the highest dose of the compound) in all experiments to account for any solvent-induced effects.

Section 2: Foundational Cell Culture Best Practices

The reproducibility of cell-based assays is entirely dependent on the health and consistency of the cell cultures.[7] Adherence to strict aseptic technique is the most critical factor in preventing contamination.[7][8]

  • Sterile Work Area: All cell culture manipulations must be performed in a certified Class II biological safety cabinet.[7]

  • Authenticated Cell Lines: Always use low-passage, authenticated cell lines from a reputable source (e.g., ATCC) to ensure you are working with the correct cells.[8]

  • Optimized Media: Use the recommended culture media and supplements for your specific cell type to ensure optimal health and growth.[8][9]

  • Controlled Environment: Maintain cells in an incubator with stable and appropriate temperature (typically 37°C), humidity, and CO₂ (typically 5%).[8]

Application 1: Assessment of Cytotoxicity via MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a reliable indicator of cell viability.[10] The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[11]

Protocol: MTT Cell Viability Assay

Materials:

  • Authenticated cancer cell line of interest (e.g., HeLa, MCF-7).[12]

  • Complete cell culture medium.

  • 10 mM stock of this compound in DMSO.

  • Sterile 96-well flat-bottom microplates.

  • MTT reagent (5 mg/mL in sterile PBS).[10]

  • Solubilization solution (e.g., 100% DMSO or acidified isopropanol).[10]

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment and recovery.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Remember to include:

    • Vehicle Control: Cells treated with media containing the highest concentration of DMSO used.

    • Untreated Control: Cells in media only.

    • Blank: Wells with media only (no cells) for background subtraction.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.[10]

  • MTT Addition: After the treatment incubation, carefully remove the compound-containing media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis & Presentation
  • Background Correction: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineTreatment Duration (h)IC50 (µM) [Hypothetical]
MCF-7 (Breast Cancer)488.5
HeLa (Cervical Cancer)4812.2
K-562 (Leukemia)485.1
Hypothetical data for illustrative purposes.

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate_attach 2. Incubate 24h (Attachment) seed->incubate_attach treat 3. Treat with Compound (Serial Dilutions) incubate_attach->treat incubate_treat 4. Incubate 24-72h (Exposure) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_formazan 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize 7. Solubilize Crystals (DMSO) incubate_formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis 9. Calculate % Viability & Determine IC50 read->analysis

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Application 2: Investigating Apoptosis as a Mechanism of Action

If this compound demonstrates significant cytotoxicity, the next logical question is how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] The Annexin V/Propidium Iodide (PI) assay leverages this to distinguish between different cell populations via flow cytometry.[13][15]

  • Annexin V: A protein that binds with high affinity to PS in the presence of calcium.[14]

  • Propidium Iodide (PI): A fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It only stains cells with compromised membranes (late apoptotic or necrotic).[13]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with the compound at 1x and 2x its IC50 value, alongside a vehicle control.

  • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).[14]

  • Ice-cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound for a specified time (e.g., 24 hours). Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.

  • Cell Washing: Centrifuge the cell suspensions (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cells twice with ice-cold PBS. This removes any residual media or serum.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Data Analysis & Interpretation

The flow cytometry data is visualized in a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells or cells with mechanically damaged membranes.

An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and subsequently the upper-right quadrants compared to the vehicle control.

Workflow Visualization

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with Compound (IC50) harvest 2. Harvest Cells (Adherent + Floating) treat->harvest wash 3. Wash with ice-cold PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC & PI resuspend->stain incubate 6. Incubate 15 min (Dark, RT) stain->incubate acquire 7. Acquire Data on Flow Cytometer incubate->acquire analyze 8. Analyze Quadrants (Viable, Apoptotic, Necrotic) acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Application 3: Preliminary Kinase Inhibition Screening

The quinoline scaffold is a privileged structure found in many kinase inhibitors.[17][18] Dysregulation of protein kinase activity is a hallmark of numerous diseases, especially cancer.[18] Therefore, investigating whether this compound can inhibit kinase activity is a valuable mechanistic step. Luminescence-based in vitro kinase assays, such as the ADP-Glo™ assay, are a common method. They measure the amount of ADP produced in a kinase reaction, which is directly proportional to the enzyme's activity.[18]

Protocol: General In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant protein kinase of interest (e.g., a panel of cancer-relevant kinases).

  • Specific kinase substrate peptide.

  • ATP.

  • Compound stock solution.

  • Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96-well or 384-well plates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the compound in the appropriate buffer with a constant, low percentage of DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the following in order:

    • The serially diluted compound or DMSO control.

    • The kinase enzyme.

    • Incubate for ~10 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.[18]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to kinase activity.

Data Analysis & Visualization

The luminescent signal is plotted against the logarithm of the inhibitor concentration to generate an inhibition curve and calculate an IC50 value for each kinase. This allows for the determination of both potency and selectivity.

Kinase_Pathway cluster_pathway Simplified Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., AKT) Kinase_A->Kinase_B Activates Proliferation Cell Proliferation & Survival Kinase_B->Proliferation Promotes Inhibitor 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Inhibitor->Kinase_B INHIBITS

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This document provides a comprehensive and logical framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, investigating its potential to induce apoptosis, and screening for kinase inhibition, researchers can build a robust data package to understand the compound's mechanism of action. Adherence to these detailed protocols and best practices will ensure the generation of reliable and reproducible results, paving the way for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the underlying scientific principles to empower you to achieve high yields and purity in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What is the most common and effective method for the synthesis of this compound?

A1: The most prevalent and high-yielding method is the electrophilic aromatic substitution of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using N-Bromosuccinimide (NBS) as the brominating agent. A widely used solvent for this reaction is N,N-dimethylformamide (DMF). This approach has been reported to achieve yields of up to 92%.[1]

Q2: What is the underlying mechanism of the bromination reaction with NBS?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amide group in the dihydroquinolinone ring is an activating group, directing the incoming electrophile (the bromine) to the ortho and para positions. In the case of 7-fluoro-3,4-dihydroquinolin-2(1H)-one, the position para to the activating amide group (C6) is sterically accessible and electronically favorable for substitution.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q4: What are the key characterization techniques for the final product?

A4: The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. ¹H NMR is particularly useful for confirming the regiochemistry of the bromination by observing the coupling patterns of the aromatic protons.

Q5: What are the typical storage conditions for N-Bromosuccinimide (NBS)?

A5: NBS should be stored in a cool, dark, and dry place.[3] Over time, it can decompose, especially when exposed to light and moisture, turning yellow or brown due to the formation of bromine. For best results, using freshly recrystallized NBS is recommended.

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section provides a detailed, question-and-answer-style troubleshooting guide for issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I rectify them?

A: Several factors can contribute to a diminished yield. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Handling:

  • NBS Purity: The purity of NBS is paramount. Decomposed NBS, often indicated by a yellow or orange color, is less reactive and can introduce unwanted side reactions.

    • Solution: Use freshly recrystallized NBS for optimal results. To recrystallize, dissolve the NBS in hot water and allow it to cool slowly to form pure white crystals.

  • Anhydrous Conditions: Although the reaction is often performed in DMF, which is hygroscopic, minimizing water content is good practice. Water can hydrolyze NBS, reducing its effectiveness.[3][4]

    • Solution: Use anhydrous DMF and ensure all glassware is thoroughly dried before use.

2. Reaction Conditions:

  • Temperature Control: The initial cooling to 0 °C is important for controlling the reaction rate and minimizing side reactions. Adding NBS in small portions helps to manage any exotherm.

    • Solution: Maintain the reaction temperature at 0 °C during the addition of NBS. Allow the reaction to warm to room temperature gradually and stir for the recommended time to ensure completion.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Solution: Carefully calculate and weigh the required amounts of 7-fluoro-3,4-dihydroquinolin-2(1H)-one and NBS. A slight excess of NBS (e.g., 1.1 equivalents) is typically used to ensure complete consumption of the starting material.[1]

3. Work-up and Purification:

  • Product Precipitation: The product is precipitated by pouring the reaction mixture into water. Incomplete precipitation will result in product loss.

    • Solution: Use a sufficient volume of cold water to ensure maximum precipitation of the solid product.

  • Purification Losses: While flash chromatography is an effective purification method, product can be lost if the column is not packed or run correctly.

    • Solution: Choose an appropriate solvent system for flash chromatography based on TLC analysis to ensure good separation of the product from any impurities.

Problem 2: Formation of Multiple Products (Impurity Profile)

Q: My TLC and/or NMR analysis indicates the presence of significant impurities alongside my desired product. What are these likely to be and how can I avoid them?

A: The formation of multiple products is a common issue in electrophilic aromatic substitution reactions.

1. Di-brominated Byproducts:

  • Cause: The dihydroquinolinone ring is activated, and if the reaction conditions are too harsh or an excess of NBS is used, a second bromination can occur.

    • Solution:

      • Control Stoichiometry: Use no more than 1.1 equivalents of NBS.

      • Temperature Management: Maintain the initial reaction temperature at 0 °C to control the reactivity.

2. Unreacted Starting Material:

  • Cause: Incomplete reaction due to insufficient NBS, short reaction time, or low temperature.

    • Solution:

      • Monitor with TLC: Ensure the reaction is complete by monitoring the disappearance of the starting material spot on TLC.

      • Reaction Time: Allow the reaction to stir for the recommended 4 hours at room temperature.[1]

3. Succinimide in the Final Product:

  • Cause: Succinimide is a byproduct of the reaction with NBS. While it is largely water-soluble, some may remain after the initial precipitation and washing.

    • Solution:

      • Thorough Washing: Wash the filtered solid product thoroughly with water to remove most of the succinimide.

      • Aqueous Work-up of Organic Extracts: If the product is extracted with an organic solvent after work-up, washing the organic layer with water or a dilute solution of sodium thiosulfate can help remove residual NBS and succinimide.[5][6]

      • Chromatography: Flash chromatography should effectively separate the desired product from succinimide.

III. Detailed Experimental Protocols

This section provides a step-by-step procedure for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound[1]

Materials:

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF), anhydrous

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for filtration

Procedure:

  • In a round-bottom flask, dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol) in anhydrous DMF (12 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-Bromosuccinimide (1.14 g, 6.33 mmol, 1.1 eq) in small portions over 10-15 minutes, ensuring the temperature remains close to 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approximately 100 mL) to precipitate the product.

  • Collect the white solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Standard laboratory glassware for chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, determined by prior TLC analysis).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Data Presentation and Characterization

This section provides key data for the starting material and the final product to aid in analysis and confirmation of results.

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
7-fluoro-3,4-dihydroquinolin-2(1H)-oneC₉H₈FNO165.16Off-white to white solid
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White crystalline solid
This compoundC₉H₇BrFNO244.06White solid
¹H NMR Data for this compound

A representative ¹H NMR spectrum in CDCl₃ would show the following key signals[1]:

  • ~9.21 ppm (br s, 1H): NH proton

  • ~7.33 ppm (d, 1H): Aromatic proton

  • ~6.67 ppm (d, 1H): Aromatic proton

  • ~2.95 ppm (t, 2H): CH₂ protons

  • ~2.65 ppm (t, 2H): CH₂ protons

V. Visualizations and Workflows

Diagrams are provided to visually represent the key processes in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_A 7-fluoro-3,4-dihydroquinolin-2(1H)-one dissolve Dissolve in DMF start_A->dissolve start_B N-Bromosuccinimide (NBS) add_NBS Add NBS portion-wise start_B->add_NBS cool Cool to 0 °C dissolve->cool cool->add_NBS react Stir at RT for 4h add_NBS->react precipitate Precipitate in Water react->precipitate filter Filter and Wash precipitate->filter chromatography Flash Chromatography filter->chromatography product 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one chromatography->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Impure NBS issue->cause1 cause2 Presence of Water issue->cause2 cause3 Incorrect Temperature issue->cause3 cause4 Incomplete Reaction issue->cause4 cause5 Purification Loss issue->cause5 sol1 Recrystallize NBS cause1->sol1 sol2 Use Anhydrous Solvents cause2->sol2 sol3 Maintain 0°C during addition cause3->sol3 sol4 Monitor by TLC, extend time cause4->sol4 sol5 Optimize Chromatography cause5->sol5

Caption: Troubleshooting flowchart for low product yield.

VI. References

  • BenchChem. (2025). Work-up procedure to remove unreacted NBS from bromination reaction. --INVALID-LINK--

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. --INVALID-LINK--

  • Wikipedia. (2019). N-Bromosuccinimide. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. --INVALID-LINK--

  • TCI Chemicals. (2023). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. --INVALID-LINK--

  • PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. --INVALID-LINK--

  • Smolecule. (n.d.). 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. --INVALID-LINK--

  • ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. --INVALID-LINK--

  • Wikipedia. (n.d.). N-Bromosuccinimide. --INVALID-LINK--

  • Slideshare. (2023). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). --INVALID-LINK--

  • NIH. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. --INVALID-LINK--

  • ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. --INVALID-LINK--

  • RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. --INVALID-LINK--

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. --INVALID-LINK--

  • NIH. (2016). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. --INVALID-LINK--

  • PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole. --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed mechanism for the bromination promoted by NBS and blue LEDs. --INVALID-LINK--

  • ChemBK. (n.d.). 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one Request for Quotation. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one synthesis. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. --INVALID-LINK--

  • NIH. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. --INVALID-LINK--

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. --INVALID-LINK--

  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. --INVALID-LINK--

  • ResearchGate. (2015). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. --INVALID-LINK--

  • Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros. --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • Interchim. (n.d.). Purification - Flash Chromatography. --INVALID-LINK--

  • MD Scientific. (n.d.). Interchim-Purification-Column-Guide-1508-2.pdf. --INVALID-LINK--

  • Flash-Chromatographie. (n.d.). How Genius can help for purification?. --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. --INVALID-LINK--

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). --INVALID-LINK--

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo. --INVALID-LINK--

  • ACS Publications. (n.d.). Oxidations and Dehydrogenations with N-Bromosuccinimide and Related N-Haloimides. --INVALID-LINK--

References

Technical Support Center: Bromination of Fluoro-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of fluoro-quinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will dissect common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield of your target molecule. Our approach is grounded in established mechanistic principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.

Understanding the Landscape: Why Bromination of Fluoro-Quinolinones is Tricky

Fluoro-quinolinones are a critical scaffold in medicinal chemistry, with many derivatives exhibiting potent biological activities, including antibacterial and anticancer properties.[1][2] The introduction of a bromine atom onto the fluoro-quinolinone core is a key step in the synthesis of many of these compounds, serving as a versatile handle for further functionalization through cross-coupling reactions.[3]

However, the bromination of this heterocyclic system is not always straightforward. The quinolinone ring system has a complex electronic nature, and the presence of a fluorine atom—an electron-withdrawing group—further modulates its reactivity. This can lead to challenges in controlling the regioselectivity and preventing the formation of unwanted byproducts. Common issues include over-bromination, the formation of isomeric mixtures, and undesired side reactions involving other functional groups on the molecule.[4] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of fluoro-quinolinones in a practical question-and-answer format.

Q1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated compound?

A1: This is a classic case of over-bromination, which is common when the quinolinone ring is activated. Here’s how to troubleshoot:

  • Stoichiometry is Key: Carefully control the stoichiometry of your brominating agent. Start with a 1:1 molar ratio of the fluoro-quinolinone to the brominating agent (e.g., N-Bromosuccinimide). You can perform a titration or use a syringe pump for slow addition to maintain a low concentration of the brominating agent in the reaction mixture.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than molecular bromine (Br₂).[4] If you are using Br₂, switching to NBS can significantly reduce over-bromination.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C). Lower temperatures decrease the reaction rate and often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often good starting points. Highly polar solvents can sometimes accelerate the reaction and lead to over-bromination.

Q2: I'm observing bromination at an unexpected position on the quinolinone ring. What determines the regioselectivity, and how can I control it?

A2: The regioselectivity of electrophilic aromatic substitution on the quinolinone ring is governed by the electronic effects of the existing substituents, including the fluorine atom and the carbonyl group.

  • Directing Effects of Substituents:

    • Activating Groups: Electron-donating groups (EDGs) like hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) groups are strong activators and will direct bromination to specific positions (ortho and para to the EDG).[5][6]

    • Deactivating Groups: The fluorine atom and the carbonyl group are electron-withdrawing groups (EWGs) that deactivate the ring towards electrophilic attack. The fluorine atom is an ortho, para-director, while the carbonyl group is a meta-director. The overall regioselectivity will be a result of the combined effects of all substituents.

  • Solvent and Catalyst Influence: In some cases, the choice of solvent or the use of a Lewis acid catalyst can alter the regioselectivity. For instance, using a bulky Lewis acid might favor bromination at a less sterically hindered position.

  • Theoretical Calculations: To predict the most likely site of bromination, you can perform computational calculations of the electron density of the fluoro-quinolinone starting material. The positions with the highest electron density are the most susceptible to electrophilic attack.[7]

Q3: After my reaction with molecular bromine (Br₂), I have a significant amount of a solid that seems to be my starting material crashed out of solution. What is happening?

A3: You are likely observing the formation of the quinoline hydrobromide salt. The reaction of Br₂ with the quinolinone can produce hydrogen bromide (HBr) as a byproduct.[5] The basic nitrogen atom in the quinolinone ring can be protonated by HBr to form a salt, which may be insoluble in your reaction solvent.

  • Solution:

    • Use a Non-Protic Brominating Agent: Switching to N-Bromosuccinimide (NBS) will avoid the generation of HBr.[8]

    • Include a Base: If you must use Br₂, you can add a non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or barium carbonate, to the reaction mixture to scavenge the HBr as it is formed.[5][8]

Q4: My starting material has a methoxy group, and I'm seeing some of the corresponding hydroxy-bromo-quinolinone as a byproduct. What is causing this demethylation?

A4: This is likely due to the action of HBr generated during the reaction. HBr is a known reagent for the cleavage of ethers, including methoxy groups.[9]

  • Troubleshooting:

    • As with the salt formation issue, the best solution is to use a brominating agent that does not produce HBr, such as NBS.

    • If using Br₂, the inclusion of a non-nucleophilic base is crucial to neutralize the HBr and prevent ether cleavage.[9]

Q5: I'm using NBS, and besides the desired aromatic bromination, I'm getting bromination on a methyl group attached to the quinolinone ring. How can I prevent this?

A5: This indicates that a radical reaction is competing with the desired electrophilic aromatic substitution. NBS can be a source of bromine radicals (Br•), especially in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon irradiation with light.[8][10] This is known as the Wohl-Ziegler reaction and favors bromination at allylic or benzylic positions.[10]

  • To favor electrophilic aromatic substitution over radical bromination:

    • Run the reaction in the dark: Exclude light to minimize radical initiation.

    • Avoid radical initiators: Do not add any substances known to initiate radical reactions.

    • Use a polar solvent: Polar solvents like dimethylformamide (DMF) can favor the ionic pathway of electrophilic aromatic substitution.

    • Ensure purity of NBS: Old or impure NBS can contain radical initiators. It's good practice to recrystallize NBS before use if you suspect it is not pure.[8]

Experimental Protocols & Data

Protocol 1: Selective Mono-bromination of a Fluoro-quinolinone using NBS

This protocol is designed to favor the selective mono-bromination of a generic fluoro-quinolinone at the most electronically favored position.

Materials:

  • Fluoro-quinolinone starting material

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluoro-quinolinone (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add recrystallized NBS (1.05 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (or the reaction has reached optimal conversion), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.

  • Work-up:

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Influence of Reaction Conditions on Bromination

The following table summarizes typical outcomes for the bromination of a hypothetical 6-fluoro-2-methylquinolin-4(1H)-one, illustrating the impact of different reaction conditions.

EntryBrominating Agent (eq.)SolventTemp (°C)AdditiveOutcome (Product Ratio)
1Br₂ (1.1)Acetic Acid25NoneMixture of 3-bromo and 3,8-dibromo products
2Br₂ (2.2)Acetic Acid25NonePrimarily 3,8-dibromo product
3NBS (1.1)DCM0NonePrimarily 3-bromo product with minor starting material
4NBS (1.1)CCl₄80AIBNMixture of 3-bromo and 2-(bromomethyl) products

Visualizing the Process: Diagrams

Workflow for Troubleshooting Bromination Reactions

G start Bromination Reaction Outcome Unsatisfactory issue1 Low Yield / No Reaction start->issue1 issue2 Mixture of Products start->issue2 issue3 Unexpected Byproduct start->issue3 sol1a Increase Temperature or Reaction Time issue1->sol1a sol1b Use a More Reactive Brominating Agent (e.g., Br₂) issue1->sol1b sub_issue2a Over-bromination issue2->sub_issue2a sub_issue2b Isomeric Mixture issue2->sub_issue2b sol3a Identify Byproduct (NMR, MS) issue3->sol3a sol2a1 Decrease Stoichiometry of Brominating Agent sub_issue2a->sol2a1 sol2a2 Lower Reaction Temperature sub_issue2a->sol2a2 sol2a3 Switch to a Milder Reagent (NBS) sub_issue2a->sol2a3 sol2b1 Change Solvent sub_issue2b->sol2b1 sol2b2 Use a Lewis Acid Catalyst for Regiocontrol sub_issue2b->sol2b2 sol3b Address Specific Side Reaction Mechanism sol3a->sol3b

Caption: A troubleshooting decision tree for common issues in bromination reactions.

General Mechanism: Electrophilic Aromatic Bromination

G cluster_0 Step 1: Activation of Bromine cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization Br-Br Br-Br Br+--Br-FeBr3 Br-Br-FeBr₃ complex Br-Br->Br+--Br-FeBr3 + FeBr₃ Sigma Arenium Ion Intermediate (Resonance Stabilized) Benzene Fluoro-Quinolinone Benzene->Sigma + Br⁺ Product Bromo-Fluoro-Quinolinone Sigma->Product - H⁺

Caption: The general mechanism for electrophilic aromatic bromination using a Lewis acid catalyst.

References

Technical Support Center: Optimization of Reaction Conditions for NBS Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Bromosuccinimide (NBS) bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for one of the most common and versatile reactions in organic synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of your NBS bromination experiments successfully.

Introduction to NBS Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of organic compounds.[1] It is particularly effective for allylic and benzylic brominations, which proceed via a free radical chain mechanism.[2][3] NBS serves as a convenient and safer alternative to liquid bromine, primarily because it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress unwanted side reactions like the addition of bromine across double bonds.[4][2][3]

The success of an NBS bromination reaction is highly dependent on the careful control of reaction parameters. This guide will walk you through the optimization of these conditions and provide solutions to common problems you may encounter.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that can arise during NBS bromination experiments.

Question 1: My reaction is not starting, or the conversion of my starting material is very low. What are the possible causes and solutions?

There are several potential reasons for a sluggish or incomplete reaction:

  • Inactive NBS: NBS can decompose over time, especially if not stored properly, leading to a decrease in its reactivity.[5] Commercially available NBS is often off-white or yellow due to the presence of bromine from decomposition.[5][6] For best results, it is highly recommended to recrystallize NBS from hot water before use to obtain a pure white solid.[1][7][8][9]

  • Inefficient Radical Initiation: The radical chain reaction must be properly initiated.[1][5]

    • Chemical Initiators: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and active. These initiators have finite shelf lives.

    • Photochemical Initiation: If using light (photo-initiation), ensure the light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the bromine-bromine bond.[10] An incandescent light bulb is often effective.[10]

  • Inappropriate Solvent: The choice of solvent is crucial. For radical brominations, non-polar solvents are generally preferred.[11] Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness and ability to promote the radical pathway.[1][12] However, due to its toxicity and environmental concerns, other solvents like cyclohexane, benzene, or acetonitrile can be used.[11][13] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.[1][5]

  • Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate, especially when using a thermal initiator like AIBN or BPO.[1][12]

Question 2: I am observing a significant amount of dibrominated or other side products. How can I improve the selectivity of my reaction?

The formation of side products is a common issue. Here’s how to address it:

  • Minimize Bromine Concentration: The key to the selectivity of NBS is maintaining a low concentration of molecular bromine (Br₂).[4][2] Using freshly recrystallized NBS is the first step.

  • Avoid High Temperatures (If Possible): While heating is often necessary, excessive temperatures can promote side reactions. Optimize the temperature to the minimum required for a reasonable reaction rate.

  • Control Stoichiometry: Use a precise stoichiometry of NBS. An excess of NBS will inevitably lead to over-bromination. A 1:1 stoichiometry of substrate to NBS is a good starting point.

  • Prevent Ionic Reactions: The presence of water or polar protic solvents can promote ionic reaction pathways, leading to the formation of bromohydrins or other undesired products.[1] Ensure all glassware is dry and use an anhydrous solvent.[1][5] The addition of barium carbonate can help maintain anhydrous and acid-free conditions.[1][5]

Question 3: My product is a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a concern when dealing with unsymmetrical allylic or benzylic substrates.

  • Understand the Radical Stability: The bromination will occur at the position that forms the most stable radical intermediate.[4] Tertiary radicals are more stable than secondary, which are more stable than primary. Allylic and benzylic radicals are particularly stable due to resonance.[4][14]

  • Consider Resonance Structures: For unsymmetrical allylic radicals, resonance can lead to the formation of multiple products.[4][2] The distribution of these products will depend on the relative stability of the contributing resonance structures and steric factors. In some cases, a mixture of products is unavoidable.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination of some aromatic compounds.[15]

Question 4: I am having difficulty removing the succinimide byproduct from my reaction mixture. What is the best work-up procedure?

Succinimide is the main byproduct of NBS bromination and its removal can be challenging due to its moderate solubility in both organic and aqueous phases.[16][17]

  • Aqueous Work-up: A standard aqueous work-up is often the first step.[16][17]

    • Quench any unreacted NBS with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[16]

    • Wash the organic layer multiple times with water or brine to remove the succinimide.[16] For base-stable products, washing with a dilute basic solution (e.g., saturated NaHCO₃ or dilute NaOH) can increase the water solubility of succinimide by deprotonating it.[17]

  • Filtration: If the reaction is performed in a solvent where succinimide is poorly soluble (like CCl₄ or chloroform), it will precipitate out of the solution upon cooling and can be removed by filtration.[16][18]

  • Silica Gel Chromatography: If the aqueous work-up is insufficient, column chromatography is an effective method for purification.[16][17]

  • Recrystallization: For solid products, recrystallization can be a final purification step to remove any remaining succinimide.[16][17]

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for allylic and benzylic bromination?

A: NBS is favored because it provides a low and controlled concentration of bromine (Br₂) in the reaction mixture.[4][2][3] This is crucial for selectivity. High concentrations of Br₂ tend to add across double bonds (electrophilic addition), which is a competing and often undesired side reaction.[2][3][19]

Q2: How do I properly store N-Bromosuccinimide?

A: NBS should be stored in a refrigerator in a tightly sealed container to protect it from light, moisture, and heat, all of which can cause it to decompose and release bromine.[5]

Q3: What is the role of the radical initiator in NBS bromination?

A: The radical initiator, such as AIBN or benzoyl peroxide, or UV light, is essential to start the radical chain reaction.[1][5][12] It generates a small number of bromine radicals (Br•) which then propagate the chain reaction.[4][20]

Q4: Can I use solvents other than carbon tetrachloride (CCl₄)?

A: Yes. Due to the toxicity and environmental impact of CCl₄, alternative solvents are often used.[11] Acetonitrile, cyclohexane, benzene, and dichloromethane are common substitutes for radical brominations.[6][11][21] For electrophilic bromination of electron-rich aromatics, polar solvents like DMF can be used to achieve high para-selectivity.[1]

Q5: My starting material is an electron-rich (or electron-deficient) aromatic compound. Can I still use NBS?

A: Yes, NBS is a versatile reagent.

  • Electron-rich aromatic compounds (e.g., phenols, anilines) can be brominated using NBS, often with high regioselectivity depending on the solvent.[1][5][15]

  • Electron-deficient aromatic compounds are less reactive towards electrophilic bromination with NBS under standard conditions.[15] However, using a strong acid like sulfuric acid as a solvent can facilitate the bromination of deactivated rings.[15]

Experimental Protocols

Protocol 1: Standard Allylic Bromination of Cyclohexene

This protocol describes a typical procedure for the allylic bromination of cyclohexene using NBS and a radical initiator.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To the flask, add cyclohexene (1.0 eq), freshly recrystallized NBS (1.0 eq), and a catalytic amount of AIBN or BPO (approx. 0.02 eq).

  • Add anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of the dense NBS, which is insoluble in CCl₄, and the formation of the less dense succinimide, which will float.[10]

  • After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.

Protocol 2: Standard Aqueous Work-up Procedure

This protocol outlines the steps to quench the reaction and remove the succinimide byproduct.

Materials:

  • Reaction mixture from Protocol 1

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite with stirring until the yellow color of any excess bromine disappears.[16][17]

  • Filtration (if applicable): If a significant amount of succinimide has precipitated, filter the mixture through a Büchner funnel to remove the solid. Wash the solid with a small amount of cold solvent to recover any entrained product.[17]

  • Extraction: Transfer the filtrate to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent like dichloromethane or ethyl acetate.[16][18]

  • Washing:

    • Wash the organic layer with deionized water (2-3 times) to remove the majority of the succinimide.[16]

    • Wash the organic layer with brine to help remove residual water and break any emulsions that may have formed.[16][17]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[16]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[16] Further purification can be achieved by distillation or column chromatography.

Data Presentation

Table 1: Common Solvents for NBS Bromination

SolventPolarityTypical ApplicationNotes
Carbon Tetrachloride (CCl₄)Non-polarRadical allylic/benzylic brominationTraditional solvent, excellent for radical reactions, but toxic and environmentally hazardous.[1][12]
CyclohexaneNon-polarRadical allylic/benzylic brominationGood alternative to CCl₄.[11]
BenzeneNon-polarRadical allylic/benzylic brominationGood alternative to CCl₄, but carcinogenic.[10]
Acetonitrile (ACN)Polar aproticRadical and electrophilic brominationsA versatile solvent that can be used for both radical and some electrophilic brominations.[11][13][22]
Dichloromethane (DCM)Polar aproticElectrophilic and some radical brominationsCommonly used, but can sometimes lead to emulsions during work-up.[6][16]
N,N-Dimethylformamide (DMF)Polar aproticElectrophilic aromatic brominationPromotes high para-selectivity for electron-rich aromatics.[1]

Visualizations

Radical Chain Mechanism of NBS Bromination

Troubleshooting_Workflow start Start: NBS Bromination Experiment problem Problem Encountered? start->problem no_reaction No/Low Conversion problem->no_reaction Yes side_products Side Products Observed problem->side_products Yes workup_issue Work-up/Purification Issues problem->workup_issue Yes success Successful Reaction problem->success No check_nbs Recrystallize NBS? no_reaction->check_nbs check_stoichiometry Check Stoichiometry (NBS:Substrate) side_products->check_stoichiometry check_workup Optimize Work-up Protocol (Washes, Filtration, Chromatography) workup_issue->check_workup check_initiator Check Initiator/Light Source check_nbs->check_initiator check_conditions Verify Anhydrous Conditions & Temperature check_initiator->check_conditions check_temp Optimize Temperature check_stoichiometry->check_temp check_temp->check_conditions

References

Technical Support Center: A Troubleshooting Guide for the Purification of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions to common challenges encountered during the purification of this and similar heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting

Column Chromatography

Question 1: My column chromatography separation of this compound is not working well. The fractions are all mixed. What should I do?

Answer:

Poor separation in column chromatography is a frequent issue that can often be resolved by systematically optimizing your parameters. Here’s a logical workflow to troubleshoot this problem:

1. Re-evaluate Your Solvent System with Thin Layer Chromatography (TLC): The success of your column separation is highly dependent on the chosen solvent system. A good starting point for quinolinone derivatives is a mixture of ethyl acetate and hexanes.

  • Protocol for TLC Analysis:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a silica gel TLC plate, spot your crude mixture, the starting material (7-fluoro-3,4-dihydroquinolin-2(1H)-one), and any other known potential impurities.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. Start with a low polarity system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 40%, 60% ethyl acetate).

    • Visualize the plate under UV light (254 nm). The ideal solvent system should give your desired product a retention factor (Rf) of approximately 0.2-0.4.

  • Troubleshooting TLC:

    • Streaking: If your spots are streaking, it may be due to the acidic nature of the silica gel. Try adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.

    • Spots at the baseline (Rf ~ 0): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • Spots at the solvent front (Rf ~ 1): Your solvent system is too polar. Decrease the proportion of the more polar solvent.

2. Consider Potential Co-eluting Impurities: The synthesis of this compound via bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one can lead to several impurities.

  • Unreacted Starting Material: 7-fluoro-3,4-dihydroquinolin-2(1H)-one.

  • Over-brominated Products: Dibromo-derivatives may form if an excess of the brominating agent is used.

  • Positional Isomers: Depending on the reaction conditions, other brominated isomers might be present.

A well-optimized TLC will help you visualize the separation between your target compound and these impurities.

3. Optimize Column Packing and Loading: An improperly packed column will lead to poor separation.

  • Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Load your sample in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel is often a superior method.

Below is a decision-making workflow for troubleshooting your column chromatography:

Column Chromatography Troubleshooting start Poor Separation check_tlc Re-evaluate with TLC start->check_tlc optimize_solvent Optimize Solvent System (Adjust Polarity, Add Modifier) check_tlc->optimize_solvent Rf not optimal check_impurities Identify Potential Impurities check_tlc->check_impurities Spots overlap optimize_column Improve Column Packing & Loading check_tlc->optimize_column Good TLC separation optimize_solvent->check_tlc check_impurities->optimize_solvent successful_separation Successful Separation optimize_column->successful_separation

Caption: Troubleshooting workflow for column chromatography.

Question 2: What is a good starting solvent system for the flash chromatography of this compound?

Answer:

Based on a known synthesis, flash chromatography is a suitable method for purification.[1] While the exact solvent system was not specified, a good starting point for many quinolinone derivatives is a gradient elution with ethyl acetate in hexanes.

ComponentStarting EluentFinal EluentNotes
Non-polar Hexanes or HeptaneHexanes or Heptane
Polar Ethyl Acetate (e.g., 10%)Ethyl Acetate (e.g., 60%)Adjust the gradient based on TLC results.
Modifier Triethylamine (0.1%)Triethylamine (0.1%)Recommended to prevent peak tailing.

It is crucial to first determine the optimal solvent system through TLC analysis as described in the previous question.

Recrystallization

Question 3: I am trying to purify my this compound by recrystallization, but I am having trouble finding a suitable solvent.

Answer:

Predicted Physicochemical Properties (based on isomers and related compounds):

PropertyPredicted ValueSource
Molecular Weight244.06 g/mol [2]
XLogP31.9[2]

The positive XLogP3 value suggests a degree of lipophilicity, indicating that it will likely be soluble in many organic solvents and poorly soluble in water.

Protocol for Selecting a Recrystallization Solvent:

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude product (a few milligrams) into several test tubes.

    • Add a small amount of a single solvent to each tube at room temperature and observe the solubility. Good candidate solvents will not dissolve the compound at this stage.

    • Heat the test tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve your compound at or near its boiling point.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals.

  • Common Solvents to Screen:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Chlorinated Solvents: Dichloromethane

    • Aromatic Hydrocarbons: Toluene

    • Alkanes: Hexanes, Heptane (likely as an anti-solvent)

    • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

    • Water (likely as an anti-solvent)

Question 4: My compound is "oiling out" during recrystallization instead of forming crystals. What can I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is a common problem and can be addressed with the following strategies:

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

  • Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Change the Solvent System:

    • If you are using a single solvent, try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

    • A potential solvent pair for your compound could be dichloromethane/hexanes or ethyl acetate/hexanes.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to induce crystallization.

The following diagram illustrates the decision-making process for troubleshooting recrystallization:

Recrystallization Troubleshooting start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield slow_cooling Slow Down Cooling oiling_out->slow_cooling Action more_solvent Use More Solvent oiling_out->more_solvent Action solvent_pair Try a Solvent Pair oiling_out->solvent_pair Action scratch_flask Scratch Flask no_crystals->scratch_flask Action seed_crystals Add Seed Crystal no_crystals->seed_crystals Action concentrate_solution Concentrate Solution no_crystals->concentrate_solution Action less_solvent Use Less Solvent low_yield->less_solvent Cause: Too much solvent cool_longer Cool for a Longer Period low_yield->cool_longer Cause: Insufficient cooling success Pure Crystals Obtained slow_cooling->success more_solvent->success solvent_pair->success scratch_flask->success seed_crystals->success concentrate_solution->success less_solvent->low_yield Re-evaluate cool_longer->low_yield Re-evaluate

References

Preventing degradation of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No. 1156389-00-2). This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Given the specific structural motifs of this molecule—a halogenated quinolinone with a lactam ring—certain precautions are essential to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by two key structural features:

  • The β-Lactam Ring: The amide bond within the heterocyclic ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening and the formation of inactive degradation products.[1][2]

  • Halogen Substituents: The presence of bromine and fluorine atoms on the aromatic ring can influence the molecule's electronic properties and susceptibility to certain degradation pathways, including photodecomposition.[3][4]

Q2: What are the primary signs of degradation to look for?

A2: Degradation of this compound can manifest in several ways:

  • Physical Changes: A noticeable change in the color or texture of the solid compound.

  • Reduced Purity: Analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) may show the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent compound's peak.[5][6]

  • Altered Solubility: The degraded compound may exhibit different solubility characteristics.

  • Inconsistent Experimental Results: The most critical indicator is often a loss of expected biological activity or inconsistent results in your assays.

Q3: What are the general recommended storage conditions for this compound?

A3: While specific stability data for this exact molecule is not extensively published, based on its structural similarity to other halogenated quinolinones and β-lactam containing compounds, the following storage conditions are recommended to minimize degradation.[7][8]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.
Light Protected from light (amber vial)Prevents photolytic degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the lactam ring.

Troubleshooting Guide: Degradation During Storage

This section provides a systematic approach to identifying and mitigating degradation of this compound.

Issue 1: Loss of Potency or Inconsistent Assay Results

If you observe a decrease in the compound's expected activity or variability in your experimental outcomes, degradation during storage is a likely culprit.

Step-by-Step Troubleshooting Protocol:

  • Purity Assessment:

    • Protocol: Prepare a fresh solution of your stored compound and analyze it using a suitable chromatographic method like HPLC or UPLC-MS/MS.[5][6] Compare the resulting chromatogram to that of a freshly acquired, high-purity standard if available.

    • Interpretation: The presence of significant new peaks or a reduction in the main peak's area indicates degradation.

  • Identification of Degradation Products (if necessary):

    • Protocol: For a more in-depth investigation, the degradation products can be characterized using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.[9][10] This can provide insights into the degradation pathway.

    • Expected Degradation Pathways:

      • Hydrolysis: Look for a mass corresponding to the addition of a water molecule (M+18), which would indicate the opening of the lactam ring.

      • Dehalogenation: Look for masses corresponding to the loss of bromine (M-79/81) or fluorine (M-19).

  • Review of Storage Conditions:

    • Carefully examine your current storage protocol against the recommended conditions in the table above. Identify any deviations.

Preventative Measures:

  • Aliquotting: Upon receiving a new batch of the compound, aliquot it into smaller, single-use quantities. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen for the bulk of the material.

  • Inert Atmosphere: For long-term storage, flush the vials with an inert gas like argon or nitrogen before sealing.

  • Desiccation: Store aliquots in a desiccator, even within a freezer, to provide an extra layer of protection against moisture.

Issue 2: Visible Changes in the Solid Compound (Color, Clumping)

Physical changes in the powdered compound are a strong indicator of degradation.

Troubleshooting and Prevention Workflow:

start Visible Change in Solid Compound purity_check Perform Purity Check (HPLC/UPLC-MS/MS) start->purity_check degraded Degradation Confirmed purity_check->degraded discard Discard Degraded Stock degraded->discard Yes review_storage Review Storage & Handling Procedures degraded->review_storage No (Purity is High) discard->review_storage implement_changes Implement Corrective Actions review_storage->implement_changes new_stock Acquire New Stock & Aliquot Immediately implement_changes->new_stock

Caption: Workflow for addressing physical degradation of solid compound.

Corrective Actions to Implement:

  • Container Selection: Ensure you are using high-quality, inert vials (e.g., amber glass) with secure, airtight caps.

  • Handling Environment: When handling the solid compound, do so in a controlled environment with low humidity, such as a glove box or a balance enclosure with a dehumidifier.

  • Avoid Spatula Contamination: Use clean, dry spatulas for each use to avoid introducing contaminants or moisture.

Potential Degradation Pathways

Understanding the likely chemical reactions that lead to the degradation of this compound can aid in troubleshooting and prevention.

parent This compound hydrolysis Hydrolysis Product (Ring-Opened Carboxylic Acid) parent->hydrolysis H₂O / H⁺ or OH⁻ photodecomposition Photodegradation Products (e.g., Dehalogenated Species) parent->photodecomposition Light (UV) oxidation Oxidation Products parent->oxidation O₂ / Trace Metals

References

Technical Support Center: A Guide to Scaling the Synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS No: 1156389-00-2). This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized as a key intermediate in the development of novel therapeutic agents.[1][2] Transitioning a synthetic route from the bench to a pilot or manufacturing scale invariably introduces challenges that require a deep understanding of the reaction mechanism, process parameters, and potential pitfalls.

This guide is structured to provide practical, experience-driven advice. We will move from foundational knowledge in our FAQ section to a detailed troubleshooting guide for issues that commonly arise during scale-up, followed by a scalable protocol and essential safety considerations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing a foundational understanding for process optimization and scaling.

Q1: What is the most widely adopted laboratory-scale synthesis route for this compound? The most common and high-yielding laboratory method is the electrophilic bromination of the precursor, 7-fluoro-3,4-dihydroquinolin-2(1H)-one.[3] This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over elemental bromine (Br₂)? From a process safety and handling perspective, NBS is a solid, making it significantly easier and safer to manage at scale compared to the highly corrosive and volatile liquid bromine. Mechanistically, NBS provides a source of electrophilic bromine (Br+) at a controlled rate, which often leads to higher selectivity and fewer side products, such as over-brominated species.

Q3: What is the specific role of N,N-dimethylformamide (DMF) as the solvent, and are there scalable alternatives? DMF is an excellent solvent for this reaction due to its ability to dissolve the quinolinone starting material and the NBS reagent, creating a homogeneous reaction mixture. Its polar aprotic nature helps to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism. However, on a large scale, DMF can be problematic due to its high boiling point (making removal difficult), potential for decomposition under harsh conditions, and regulatory concerns. For scale-up, consider exploring alternative solvents like N-methyl-2-pyrrolidone (NMP), acetonitrile, or ethyl acetate, although re-optimization of reaction conditions will be necessary.

Q4: What are the primary challenges anticipated when scaling this bromination reaction? The main challenges are:

  • Exotherm Control: Electrophilic brominations are exothermic. What is easily managed in an ice bath at the lab scale can lead to a dangerous thermal runaway in a large reactor if addition rates and cooling are not properly controlled.

  • Solid Handling: The reaction involves charging a solid reagent (NBS) and isolating a solid product. Ensuring efficient mixing and preventing clumping in a large reactor is critical. The physical properties of the final product can also impact filtration and drying times.

  • Purification Strategy: While flash chromatography is effective for small quantities, it is not economically viable for large-scale production.[3] Developing a robust crystallization or recrystallization procedure is the most critical step for scalable purification.[4]

  • Byproduct Formation: Poor temperature control or incorrect stoichiometry can increase the formation of positional isomers or di-brominated impurities, which can be difficult to remove.[4]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up process.

Problem ID Issue Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
TS-01 Low or Inconsistent Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Reagent Degradation: NBS is sensitive to moisture and light. 3. Product Loss During Workup: The product may have some solubility in the quench/wash medium (water). 4. Mechanical Loss: Inefficient filtration or transfer of solids.1. Implement In-Process Controls (IPCs): Monitor reaction progress using TLC or HPLC to ensure the starting material is fully consumed before quenching. 2. Reagent Qualification: Use fresh, high-purity NBS. Store it in a dark, dry place. Perform a titration to confirm the active bromine content before use in a critical large-scale run. 3. Optimize Quench & Isolation: Cool the quench water to minimize product solubility. Investigate the use of an anti-solvent or a brine wash to "salt out" the product and reduce aqueous solubility. 4. Review Equipment: Ensure filter cloths are of the correct mesh size and that vessel design allows for complete product transfer.
TS-02 Formation of Significant Impurities 1. Over-bromination: Addition of excess NBS or a thermal excursion causing increased reaction rates. 2. Positional Isomers: While the 7-fluoro group directs bromination to the 6-position, extreme conditions could lead to other isomers. 3. Hydrolysis of NBS: Reaction of NBS with trace water can form HOBr, potentially leading to different reaction pathways.1. Strict Stoichiometric Control: Accurately charge NBS (1.05-1.1 equivalents is a typical starting point). Controlled Addition: Add NBS portion-wise or as a solution in the reaction solvent via a dropping funnel to maintain temperature control. 2. Maintain Low Temperature: Ensure robust reactor cooling to keep the internal temperature below the specified limit (e.g., < 5 °C) during NBS addition. 3. Use Anhydrous Solvent: Use a dry grade of solvent to minimize side reactions.
TS-03 Difficulties with Purification 1. Product Oiling Out: The crude product precipitates as an oil or gum instead of a filterable solid. 2. Chromatography is Not an Option: Flash chromatography is impractical at scale. 3. Persistent Impurities After Crystallization: Byproducts co-crystallize with the desired product.1. Controlled Precipitation: Quench the reaction mixture by adding it slowly to a well-agitated volume of cold water, rather than vice-versa. This prevents localized supersaturation. 2. Develop a Recrystallization Protocol: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) or solvent/anti-solvent systems to find conditions that provide good crystal formation and efficiently purge impurities. 3. Consider a Slurry Wash: If recrystallization is difficult, washing the crude solid with a solvent that dissolves the impurities but not the product can be highly effective. A carbon treatment of the solution before crystallization can also remove color and some impurities.

Section 3: Key Process & Troubleshooting Visualizations

To better illustrate the workflow and decision-making process, the following diagrams have been generated.

SynthesisWorkflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Bromination cluster_workup Phase 3: Isolation & Purification A Charge 7-fluoro-3,4-dihydro- quinolin-2(1H)-one & DMF to Reactor B Cool Reactor to 0-5 °C A->B C Controlled Portion-wise Addition of NBS B->C D Warm to Room Temperature & Stir (IPC Monitoring) C->D E Quench: Add Reaction Mixture to Cold Water D->E F Filter Crude Solid E->F G Recrystallize from Suitable Solvent F->G H Filter Pure Product & Dry G->H I Final Product H->I Final QC Analysis

Caption: High-level workflow for the scaled synthesis of the target compound.

TroubleshootingFlowchart Start Low Yield Observed (Problem TS-01) CheckIPC IPC shows full conversion? Start->CheckIPC Cause_Incomplete Root Cause: Incomplete Reaction CheckIPC->Cause_Incomplete No CheckCrude Crude product has poor appearance/purity? CheckIPC->CheckCrude Yes Solution_Incomplete Solution: - Increase reaction time - Check reagent quality - Verify temperature Cause_Incomplete->Solution_Incomplete Cause_Workup Root Cause: Product loss or degradation during workup/isolation CheckCrude->Cause_Workup No Cause_Impurity Root Cause: Impurity formation (Problem TS-02) CheckCrude->Cause_Impurity Yes Solution_Workup Solution: - Optimize quench temp - Use anti-solvent/brine - Develop new recrystallization protocol Cause_Workup->Solution_Workup Solution_Impurity Solution: - Improve thermal control - Ensure accurate NBS charge - Use anhydrous solvent Cause_Impurity->Solution_Impurity

Caption: Decision tree for troubleshooting low yield in the synthesis process.

Section 4: Scalable Experimental Protocol

This protocol is designed for a target scale of ~100 g and prioritizes safety, control, and scalability.

Materials & Equipment:

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Deionized Water (for quench)

  • Ethanol (or other suitable recrystallization solvent)

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet

  • Heating/cooling circulator

  • Nutsche filter or similar filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: Charge the reactor with 7-fluoro-3,4-dihydroquinolin-2(1H)-one (e.g., 100 g) and DMF (e.g., 1.2 L). Begin agitation and purge the vessel with nitrogen.

  • Cooling: Cool the reactor jacket to achieve an internal temperature of 0-5 °C.

  • NBS Addition: Once the target temperature is stable, begin adding NBS (e.g., 119 g) in small portions over 1-2 hours. CRITICAL: Monitor the internal temperature closely. If it rises above 10 °C, pause the addition until the temperature is back in range.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.

  • In-Process Control (IPC): Take a small sample from the reaction mixture, quench it, extract it, and analyze by TLC or HPLC to confirm the complete consumption of the starting material.

  • Quench & Precipitation: In a separate vessel, charge cold (0-10 °C) deionized water (e.g., 5 L) and stir vigorously. Slowly transfer the reaction mixture into the cold water over ~30 minutes. A white solid should precipitate.

  • Isolation: Stir the resulting slurry for 1 hour, then collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate runs clear.

  • Recrystallization: Transfer the damp crude solid to a clean reactor. Add a suitable solvent (e.g., ethanol, ~10-15 volumes). Heat the mixture to reflux until all the solid dissolves.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C to maximize crystal formation.

  • Final Filtration & Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C to a constant weight.

  • Characterization: Analyze the final product for identity, purity (HPLC, NMR), and residual solvents. The expected 1H NMR spectrum should show characteristic peaks.[3]

Section 5: Safety and Handling at Scale

Scaling up this synthesis requires a heightened focus on safety. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] When handling large quantities of powders, respiratory protection (e.g., a properly fitted respirator) is advised to prevent inhalation.[6]

  • N-Bromosuccinimide (NBS): NBS is an oxidizing agent and a lachrymator. It can cause severe skin and eye irritation. Avoid contact and inhalation. Handle in a well-ventilated area.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Ensure engineering controls (like fume hoods) are in place and use appropriate gloves.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Spills: For large spills, evacuate the area. Contain the spill and collect it with non-combustible absorbent material. Prevent entry into drains or waterways.[6]

References

Technical Support Center: Synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. This molecule is a valuable intermediate in medicinal chemistry and drug development, particularly in the creation of selective receptor modulators.[1] Achieving high purity is critical for downstream applications. This guide provides in-depth troubleshooting advice and validated protocols to help you identify, mitigate, and remove common impurities encountered during its synthesis.

Section 1: Understanding the Synthesis and Impurity Formation

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of its precursor, 7-fluoro-3,4-dihydroquinolin-2(1H)-one, typically using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[2]

While seemingly straightforward, this reaction requires careful control to prevent the formation of several key impurities. The core of the challenge lies in managing the reactivity of the aromatic ring, which is activated by the amide group and influenced by the fluoro substituent.

cluster_0 Synthetic Pathway cluster_1 Potential Impurity Injection Points Starting Material 7-Fluoro-3,4-dihydro- quinolin-2(1H)-one Reaction Electrophilic Aromatic Substitution (Bromination) Starting Material->Reaction Reagent N-Bromosuccinimide (NBS) in DMF Reagent->Reaction Impurity4 Succinimide (Reagent Byproduct) Reagent->Impurity4 Crude Product Crude Product Mixture Reaction->Crude Product Impurity1 Unreacted Starting Material (Incomplete Reaction) Reaction->Impurity1 Impurity2 Di-brominated Species (Over-reaction) Reaction->Impurity2 High Temp / Excess NBS Impurity3 Regioisomeric Impurity (e.g., 8-bromo isomer) Reaction->Impurity3 Kinetic vs. Thermodynamic Control Purification Flash Chromatography / Recrystallization Crude Product->Purification Final Product Pure 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Purification->Final Product Impurity1->Crude Product Impurity2->Crude Product Impurity3->Crude Product Impurity4->Crude Product

Caption: Synthetic workflow and common points of impurity generation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction seems incomplete. Analytical data (TLC, LC-MS) shows a significant amount of starting material remaining. How can I drive the reaction to completion?

Primary Cause: Insufficient electrophilic character of the brominating agent or inadequate reaction time/temperature. The reaction is often run at 0°C to improve selectivity, but this can slow the rate.[2]

Troubleshooting & Solutions:

  • Verify Reagent Quality: Ensure the NBS used is of high purity and has not decomposed. Old or improperly stored NBS can be less effective.

  • Incremental Temperature Increase: After adding the NBS in portions at 0°C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 4-6 hours).[2] Monitor progress every hour by TLC or LC-MS.

  • Stoichiometry Check: While a slight excess of NBS (e.g., 1.1 equivalents) is common, ensure your initial calculation is correct.[2] Adding a further small portion (0.1 eq) of NBS can help consume the remaining starting material, but proceed with caution to avoid over-bromination.

  • Solvent Purity: Ensure the DMF is anhydrous. Water can react with NBS and interfere with the reaction.

Q2: I'm observing a second product with a molecular weight corresponding to a di-brominated compound (M, M+2, M+4 pattern in MS). What causes this and how can I prevent it?

Primary Cause: Over-reaction due to excessive temperature or a high local concentration of NBS. The product, this compound, is still an activated aromatic ring and can undergo a second bromination under harsh enough conditions.

Troubleshooting & Solutions:

  • Control Reagent Addition: This is the most critical factor. Add the NBS in small portions over a longer period (e.g., 30-60 minutes) to the cooled reaction mixture (0°C).[2] This prevents a spike in the concentration of the active brominating species.

  • Maintain Low Temperature: Do not let the internal reaction temperature rise significantly during the NBS addition. An ice bath is essential.

  • Avoid Large Excess of NBS: Use a minimal excess of NBS (1.05-1.1 equivalents). Precisely weighing your reagents is key.

Q3: My NMR spectrum is complex, suggesting the presence of a regioisomer. Is this common?

Primary Cause: While the ortho, para-directing amide group and the ortho-directing fluoro group work in concert to strongly favor bromination at the C6 position, a small amount of the 8-bromo isomer can sometimes form. This is a known challenge in electrophilic substitution on substituted aromatic rings.[3]

Troubleshooting & Solutions:

  • Strict Temperature Control: Lower reaction temperatures (0°C or even slightly below) favor the thermodynamically more stable C6 product over kinetically formed side products.

  • Purification Strategy: The regioisomers often have slightly different polarities. Careful flash column chromatography is the most effective method for separation.[4] A shallow solvent gradient is recommended to resolve closely eluting spots. See the protocol in Section 3.

Q4: My crude product is clean, but my yield is low after workup and purification. Where am I losing my product?

Primary Cause: The product has moderate polarity and can be lost during aqueous workup or through inefficient extraction or purification.

Troubleshooting & Solutions:

  • Workup Procedure: The standard procedure involves pouring the DMF reaction mixture into water to precipitate the product.[2]

    • Problem: If the product doesn't fully precipitate, significant amounts can be lost in the aqueous layer.

    • Solution: After filtering the initial precipitate, extract the aqueous filtrate multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.[4] Combine these extracts with the dissolved precipitate for purification.

  • Chromatography:

    • Problem: Using a highly polar solvent system in flash chromatography can lead to poor separation from polar impurities and broad elution bands.

    • Solution: Use a moderately polar solvent system. A gradient of ethyl acetate in hexanes or petroleum ether is typically effective.[4] Dry loading the crude material onto silica can also improve resolution compared to wet loading in a strong solvent.

Q5: What are the best analytical methods to assess the purity of my final product?

Primary Cause: A single analytical technique may not be sufficient to identify all potential impurities.

Troubleshooting & Solutions:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA. This will resolve the starting material, product, and di-bromo impurities effectively.

  • ¹H NMR Spectroscopy: This provides structural confirmation. Pay close attention to the aromatic region. The pure product should show two distinct doublets for the aromatic protons.[2] Impurities like the starting material or isomers will present different splitting patterns.

  • Mass Spectrometry (MS): Confirms the molecular weight. Look for the characteristic isotopic pattern of a single bromine atom (two peaks of roughly equal intensity separated by 2 m/z units).

ImpurityMolecular WeightExpected MS Signal (M+)Key Differentiating Feature
Starting Material 167.15168.1Absence of Bromine Isotope Pattern
Desired Product 244.06244.0 / 246.01:1 Isotope Pattern for Br
Di-bromo Impurity 322.96322.9 / 324.9 / 326.91:2:1 Isotope Pattern for Br₂
Succinimide 99.09100.1Water soluble, often removed in workup

Section 3: Validated Experimental Protocols

Protocol 1: Optimized Synthesis and Workup
  • Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (approx. 10-12 mL per gram of starting material).

  • Cool the solution to 0°C in an ice-water bath under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (1.1 eq) in 5-6 small portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction at 0°C for one hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes).

  • Once complete, pour the reaction mixture into a beaker containing ice water (approx. 10 times the volume of DMF).

  • Stir the resulting slurry for 30 minutes. A white or off-white solid should precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMF and succinimide.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Combine the filtered solid with the ethyl acetate extracts, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2][4]

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel (dry loading).

  • Prepare a silica gel column packed in hexanes or petroleum ether.

  • Elute the column with a gradient solvent system. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing to 40-50% ethyl acetate.

  • Collect fractions and analyze by TLC to pool the pure product fractions.

  • Concentrate the pure fractions under reduced pressure to yield this compound as a white solid.

cluster_0 Troubleshooting Decision Tree Start Impurity Detected in Crude Product Check_Mass Check LC-MS Data Start->Check_Mass Mass_SM Mass = Starting Material? Check_Mass->Mass_SM Mass_DiBr Mass = Di-bromo adduct? Mass_SM->Mass_DiBr No Sol_SM Increase reaction time or temp slightly. Verify NBS quality. Mass_SM->Sol_SM Yes Mass_Other Isomeric Mass? Mass_DiBr->Mass_Other No Sol_DiBr Add NBS portion-wise. Maintain temp at 0°C. Use only 1.05-1.1 eq NBS. Mass_DiBr->Sol_DiBr Yes Sol_Isomer Maintain low temp. Use careful chromatography with shallow gradient for separation. Mass_Other->Sol_Isomer Yes

References

Technical Support Center: Enhancing the Regioselectivity of Quinolinone Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinolinone halogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their halogenation experiments. Halogenated quinolinones are pivotal structural motifs in numerous biologically active compounds, and controlling the precise position of halogen incorporation is often critical for their therapeutic efficacy.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Understanding the Challenge: The "Why" Behind Regioselectivity

The quinolinone scaffold possesses multiple reactive sites, making regioselective halogenation a significant synthetic hurdle. The electronic properties of the bicyclic system, steric hindrance, and the nature of the halogenating agent all play a crucial role in determining the final product distribution.[4] The benzene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[4] Consequently, without specific directing strategies, halogenation often occurs at the C5 and C8 positions.[4] Achieving substitution at other positions, particularly on the pyridinone ring (e.g., C3) or the less activated C6 and C7 positions, requires carefully tailored reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the direct halogenation of quinolinones?

A1: The primary challenges include:

  • Poor Regioselectivity: This often leads to a mixture of halogenated isomers that are difficult to separate, resulting in low yields of the desired product.[4][5]

  • Over-halogenation: The introduction of one halogen atom can sometimes activate the ring for further substitution, leading to di- or tri-halogenated byproducts.[4]

  • Harsh Reaction Conditions: Some methods require high temperatures or strongly acidic/basic conditions, which can lead to substrate degradation or be incompatible with sensitive functional groups.[4][5]

Q2: Which positions on the quinolinone ring are most susceptible to electrophilic halogenation?

A2: In a typical electrophilic aromatic substitution, the electron-rich benzene portion of the quinolinone ring is more reactive.[4] Therefore, halogenation often preferentially occurs at the C5 and C8 positions due to the greater stability of the resulting cationic intermediate (Wheland intermediate).[4]

Q3: How can I achieve halogenation on the pyridinone ring, specifically at the C3 position?

A3: Direct halogenation of the electron-deficient pyridinone ring is challenging but can be achieved.[4] Several modern methods have been developed for selective C3-halogenation. One effective approach involves using a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of a potassium halide salt (KX).[6] This method is often performed under mild conditions and offers excellent regioselectivity.[6] Electrochemical methods have also emerged as a viable strategy for C3-halogenation.[7]

Q4: What are the common halogenating agents, and how do I choose the right one?

A4: The choice of halogenating agent is critical for controlling reactivity and selectivity. Common reagents include:

  • N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenations and are often the first choice due to their ease of handling.[4][8] They can act as both electrophiles and radical sources depending on the reaction conditions.[4]

  • Molecular Halogens (Cl₂, Br₂, I₂): These are classic, powerful halogenating agents. However, their high reactivity can lead to poor selectivity and over-halogenation, requiring careful control of stoichiometry and reaction conditions.[4]

  • Trihaloisocyanuric Acids (TCCA, TBCA): These reagents are inexpensive, atom-economical, and effective for regioselective halogenations, particularly for C5-halogenation of 8-substituted quinolines.[4][9][10]

The optimal choice depends on the desired position of halogenation and the electronic nature of your quinolinone substrate. For instance, milder reagents like NBS are often preferred for substrates with electron-donating groups to avoid over-halogenation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

You've performed a halogenation reaction and your NMR/LC-MS analysis shows a mixture of mono-halogenated products (e.g., C5/C8 or C6/C7 isomers).

Poor regioselectivity is often a consequence of competing reaction pathways due to similar activation at multiple sites on the quinolinone ring. This can be influenced by the reaction mechanism (electrophilic aromatic substitution vs. radical) and the presence or absence of directing groups.

start Poor Regioselectivity Detected directing_group Introduce a Directing Group start->directing_group change_reagent Change Halogenating Agent start->change_reagent optimize_conditions Optimize Reaction Conditions start->optimize_conditions dg_c5 8-Amido Group for C5 Halogenation directing_group->dg_c5 dg_c3 Consider Substrate Modifications for C3 directing_group->dg_c3 reagent_mild Switch to Milder Reagent (e.g., NBS) change_reagent->reagent_mild reagent_bulky Use a Bulkier Reagent for Steric Control change_reagent->reagent_bulky temp Lower Reaction Temperature optimize_conditions->temp solvent Screen Different Solvents (e.g., polar vs. non-polar) optimize_conditions->solvent end Improved Regioselectivity dg_c5->end dg_c3->end reagent_mild->end reagent_bulky->end temp->end solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

  • Employ a Directing Group: This is a powerful strategy to achieve high regioselectivity.[11] For instance, an 8-amido group can effectively direct halogenation to the C5 position.[1][11]

    • Protocol Example (C5-Bromination of an 8-Amidoquinoline):

      • Dissolve the N-(quinolin-8-yl)amide (1.0 equiv.) in a suitable solvent like acetonitrile.

      • Add N-bromosuccinimide (NBS) (1.1 equiv.) to the solution.

      • Stir the reaction at room temperature and monitor by TLC.

      • Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product.

  • Modify the Halogenating Agent:

    • If over-halogenation or lack of selectivity is an issue with Br₂, switch to a milder source like NBS.[4]

    • Consider using a bulkier halogenating agent, which may favor substitution at a less sterically hindered position.[4]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

    • Solvent: The polarity of the solvent can influence the reactivity of the halogenating agent and the stability of reaction intermediates. Screen solvents like methanol, acetonitrile, dichloromethane, and even water.[6] Some metal-free C5-selective halogenations have been shown to proceed smoothly in water.[8]

Issue 2: Low or No Conversion to Halogenated Product

Your reaction has stalled, and you are recovering mostly starting material.

This issue typically points to insufficient activation of either the quinolinone substrate or the halogenating agent. Deactivating groups on the quinolinone ring can significantly slow down electrophilic substitution.

start Low or No Conversion increase_temp Increase Reaction Temperature start->increase_temp add_catalyst Add a Catalyst start->add_catalyst change_reagent Use a More Reactive Halogenating Agent start->change_reagent end Successful Conversion increase_temp->end lewis_acid Lewis Acid (e.g., FeCl₃, AlCl₃) add_catalyst->lewis_acid oxidant Oxidant for Iodination (e.g., Nitric Acid) add_catalyst->oxidant reagent_br2 Switch from NBS to Br₂ change_reagent->reagent_br2 lewis_acid->end oxidant->end reagent_br2->end

Caption: Troubleshooting workflow for low reaction conversion.

  • Increase Reactivity with a Catalyst: For less reactive substrates, a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can be used to polarize the halogen-halogen bond, creating a more potent electrophile.[12]

    • Protocol Example (Lewis Acid Catalyzed Bromination):

      • To a solution of the quinolinone in a non-polar solvent (e.g., CCl₄ or CS₂), add a catalytic amount of anhydrous FeCl₃.

      • Slowly add a solution of Br₂ (1.05 equiv.) in the same solvent.

      • Stir at room temperature or with gentle heating. Monitor by TLC.

      • Work up by washing with aqueous sodium bisulfite to remove excess bromine.

  • Use a More Potent Halogenating System: If using NBS fails, switching to molecular bromine (Br₂) may be necessary.[4] For iodination, which is often reversible, an oxidizing agent (like nitric acid or HIO₃) is typically required to convert I₂ into a stronger electrophile and to consume the HI byproduct.[12]

  • Increase Reaction Temperature: As a last resort, increasing the temperature can overcome a high activation energy barrier. However, be mindful that this can also decrease selectivity.

Issue 3: Difficulty Achieving C3-Halogenation

You are attempting to halogenate the C3 position but are observing halogenation on the benzene ring instead.

This is a classic regioselectivity problem stemming from the higher intrinsic reactivity of the carbocyclic ring towards electrophiles. Achieving C3-halogenation requires a method that circumvents the standard electrophilic aromatic substitution pathway or significantly enhances the reactivity of the C3 position.

  • Hypervalent Iodine(III)-Mediated Halogenation: This is a highly effective and mild method for C3-halogenation.[6] The reaction is believed to proceed through a different mechanism that favors the C3 position.

    • Protocol for C3-Bromination of a 4-Quinolone: [6]

      • In a flask, mix the 4-quinolone substrate (1.0 equiv.) and potassium bromide (KBr) (2.0 equiv.) in methanol (MeOH).

      • Stir the mixture at room temperature.

      • In a separate flask, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equiv.) in MeOH.

      • Add the PIFA solution dropwise to the quinolone mixture.

      • Stir for the required time (typically short, e.g., 15-30 minutes), monitoring by TLC.

      • Upon completion, concentrate the reaction mixture under reduced pressure.

      • Purify the residue by column chromatography on silica gel.

PositionMethodHalogenating Agent(s)Catalyst/ReagentTypical Solvent(s)Key Advantages
C3 Hypervalent Iodine(III)KX (X=Cl, Br, I)PIFA or PIDAMethanol, WaterHigh regioselectivity, mild conditions, broad functional group tolerance.[6]
C5 Directed C-H HalogenationNXS, TCCA, TBCA8-Amido directing groupAcetonitrile, WaterExcellent regioselectivity, metal-free options available.[1][8][9]
C5/C8 Standard ElectrophilicBr₂, Cl₂, NXSLewis Acid (optional)CH₂Cl₂, CCl₄Classic method, suitable for simple quinolinones.[4][12]
C6/C7 C-H FunctionalizationVariousTransition metal catalystsVariesAccess to less electronically favored positions.[13]

Mechanistic Insight: Electrophilic Aromatic Substitution

The most common pathway for quinolinone halogenation is electrophilic aromatic substitution. Understanding this mechanism is key to troubleshooting.

cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br-Br Br-Br Br+ Br⁺ Br-Br->Br+ + FeBr₃ FeBr3 FeBr₃ FeBr4- [FeBr₄]⁻ Quinolinone Quinolinone Ring SigmaComplex Arenium Ion (Sigma Complex) (Loss of Aromaticity) Quinolinone->SigmaComplex + Br⁺ Deprotonation Arenium Ion FinalProduct Halogenated Quinolinone Deprotonation->FinalProduct + [FeBr₄]⁻ - HBr - FeBr₃

Caption: General mechanism of Lewis acid-catalyzed electrophilic bromination.[12][14][15]

  • Generation of the Electrophile: A Lewis acid catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., "Br⁺").[16][17]

  • Formation of the Sigma Complex: The π-electrons of the quinolinone's benzene ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step temporarily disrupts aromaticity and is typically the rate-determining step.[14][15]

  • Removal of a Proton: A weak base (like [FeBr₄]⁻) removes a proton from the carbon bearing the new halogen, restoring the aromatic system and regenerating the catalyst.[14][15][16]

By understanding these fundamental principles and applying the targeted troubleshooting strategies outlined above, researchers can significantly enhance the regioselectivity of their quinolinone halogenation reactions, paving the way for the efficient synthesis of valuable chemical entities.

References

Technical Support Center: Catalyst Selection for Efficient Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Quinolinone scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can present significant challenges, from low yields to poor regioselectivity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The guidance herein is based on established chemical principles and field-proven insights to ensure you can conduct self-validating and successful experiments.

Troubleshooting Guide: Common Issues in Quinolinone Synthesis

This section addresses the most common problems encountered during quinolinone synthesis, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is a frequent hurdle that can be attributed to several factors, from catalyst inefficiency to suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Incorrect Catalyst Choice or Deactivation: The catalyst is the heart of the reaction. An inappropriate choice for your specific substrates or reaction type will lead to failure. For instance, classical methods like the Friedländer synthesis can be catalyzed by both acids (e.g., p-toluenesulfonic acid) and bases (e.g., KOH), and the optimal choice is substrate-dependent.[4][5] Modern palladium-catalyzed methods are highly efficient but sensitive; the ligand choice (e.g., PPh₃, Xantphos) is critical and can dramatically affect the outcome.[6][7][8]

    • Solution: Screen a panel of catalysts. For a Friedländer reaction, test both a Brønsted acid (p-TsOH) and a Lewis acid (ZnCl₂). If pursuing a palladium-catalyzed route, screen different phosphine ligands. Ensure your catalyst is active and not poisoned by impurities in the starting materials.[5][6] In some cases, catalyst deactivation can occur during the reaction.[9]

  • Suboptimal Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, demand high temperatures, often exceeding 250°C, for cyclization.[1][4] Insufficient heat will result in an incomplete reaction, while excessive heat can lead to product decomposition.

    • Solution: Carefully control and optimize the temperature. Use a high-boiling point, inert solvent like mineral oil to maintain a consistent high temperature.[4] For modern transition-metal-catalyzed reactions, which often run at lower temperatures (80-120°C), verify the optimal temperature for your specific catalytic system.[6]

  • Poor Precursor Reactivity: The electronic properties of your starting materials heavily influence reactivity. Electron-withdrawing groups on an aniline precursor can decrease its nucleophilicity, hindering the reaction.[10]

    • Solution: To overcome low reactivity, you may need to switch to a more potent catalytic system or employ harsher reaction conditions.[10] Microwave-assisted synthesis can also be an effective strategy to drive difficult reactions to completion by providing rapid and efficient heating.[10][11]

Experimental Protocol 1: Microwave-Assisted Friedländer Synthesis for Deactivated Precursors

This protocol is designed to enhance the reaction rate for electron-deficient 2-aminoaryl ketones.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Reusable solid acid catalyst (e.g., Nafion NR50) or p-toluenesulfonic acid (10 mol%)[10][12]

  • Ethanol (3-5 mL) or solvent-free conditions

Procedure:

  • Combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and catalyst in a 10 mL microwave reaction vial.

  • Add the solvent, if applicable.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes.[10]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial.

  • Dilute the mixture with ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Issue 2: Poor Regioselectivity and Isomer Formation

The formation of unintended isomers is a significant challenge, particularly with unsymmetrical starting materials in reactions like the Friedländer, Camps, or Combes syntheses.[4][13]

Potential Causes & Recommended Solutions:

  • Lack of Directing Control in Cyclization:

    • Camps Cyclization: This reaction can yield both quinolin-2-ones and quinolin-4-ones. The regioselectivity is highly dependent on the base used. A weaker base like Cs₂CO₃ tends to favor the formation of quinolin-2-ones, while a stronger base like NaOH may favor the quinolin-4-one isomer.[4][6]

    • Friedländer Synthesis: With an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. The choice of catalyst and reaction conditions can influence the ratio of the resulting regioisomers.[4][14]

    • Combes Synthesis: Substituents on the aniline ring and the structure of the β-diketone influence the cyclization position due to steric and electronic effects. The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can also alter the isomer ratio.[13]

  • Solution:

    • Optimize the Base/Acid System: Systematically screen different bases (for Camps) or acids (for Combes/Friedländer) to find the optimal conditions for your desired isomer.

    • Modify the Substrate: In some cases, introducing a directing group on the substrate can control the regiochemical outcome.[14]

    • Solvent Effects: The polarity of the solvent can influence reaction pathways. Aprotic polar solvents like DMF or DMSO are common, but the optimal choice is reaction-dependent.[6][15]

Visualization 1: Troubleshooting Low Yield in Quinolinone Synthesis

This decision tree outlines a logical workflow for diagnosing and solving low-yield issues.

LowYieldTroubleshooting Start Low Yield Observed CheckCatalyst Step 1: Verify Catalyst System - Correct type for reaction? - Active and pure? - Correct ligand used? Start->CheckCatalyst CheckConditions Step 2: Assess Reaction Conditions - Optimal temperature? - Appropriate solvent? - Sufficient reaction time? CheckCatalyst->CheckConditions OK OptimizeCatalyst Action: Screen Catalysts - Acid vs. Base vs. Metal - Screen Ligands CheckCatalyst->OptimizeCatalyst Issue Found CheckPurity Step 3: Evaluate Starting Materials - Purity confirmed? - Free of water/oxygen? CheckConditions->CheckPurity OK OptimizeConditions Action: Modify Conditions - Adjust Temperature - Change Solvent - Use Microwave CheckConditions->OptimizeConditions Issue Found PurifyReagents Action: Purify/Dry Reagents CheckPurity->PurifyReagents Issue Found Success Yield Improved CheckPurity->Success OK OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: A logical workflow for troubleshooting low-yield issues.

Issue 3: Formation of Significant By-products or Tar

Harsh reaction conditions, particularly in classical syntheses like the Skraup reaction, can lead to polymerization and the formation of tar, making product isolation difficult.[13]

Potential Causes & Recommended Solutions:

  • Highly Exothermic Reaction: The Skraup synthesis is notoriously vigorous and exothermic.[13]

    • Solution: Use a moderator like ferrous sulfate (FeSO₄) to control the reaction's intensity. Add the sulfuric acid slowly with efficient cooling and stirring to dissipate heat.[5][13]

  • Self-Condensation of Reactants: In the Friedländer synthesis, the ketone starting material can undergo self-condensation, especially under strong acid or base catalysis.[4]

    • Solution: Employ milder catalysts that allow the reaction to proceed under more controlled conditions.[4] Running the reaction under solvent-free conditions or in water can sometimes minimize side reactions.[4]

  • Oxidation of Product: Dihydroquinolinone products can be susceptible to oxidation to the corresponding quinolinone.

    • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a classical (e.g., Friedländer, Skraup) and a modern (e.g., palladium-catalyzed) method for my quinolinone synthesis?

A1: The choice depends on several factors:

  • Substrate Scope & Functional Group Tolerance: Modern transition-metal-catalyzed reactions, particularly those using palladium, are renowned for their broad functional group tolerance, making them suitable for complex molecules in late-stage synthesis.[6][12] Classical methods often use harsh acidic or basic conditions that may not be compatible with sensitive functional groups.[4][13]

  • Desired Substitution Pattern: Certain named reactions are predisposed to creating specific substitution patterns. For example, the Combes synthesis typically yields 2,4-disubstituted quinolines.[5]

  • Availability and Cost of Starting Materials: Classical methods often utilize simple, inexpensive starting materials like anilines and ketones.[3][16] Metal-catalyzed cross-coupling reactions may require pre-functionalized starting materials (e.g., 2-iodoanilines), which can be more expensive.[1][17]

Q2: What is the advantage of using a heterogeneous or nanocatalyst?

A2: The primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recycled.[5] This makes them highly desirable for large-scale industrial processes and aligns with the principles of green chemistry.[2][18][19] Nanocatalysts further offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity.[5][18][19]

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: If you suspect degradation or side reactions due to atmospheric components, it is crucial to run the reaction under an inert atmosphere.[4] This involves using standard Schlenk line or glovebox techniques, employing dry solvents, and ensuring all glassware is oven-dried before use.

Q4: How does solvent choice impact my quinolinone synthesis?

A4: The solvent plays a critical role and can significantly affect reaction outcomes.[4]

  • Solubility: It must dissolve the reactants and catalyst to a sufficient degree.

  • Boiling Point: For high-temperature thermal cyclizations, a high-boiling solvent (e.g., mineral oil, 1,2,4-trichlorobenzene) is necessary to reach the required temperature.[4]

  • Polarity: Aprotic polar solvents like DMF can facilitate many transition-metal-catalyzed reactions.[15] However, protic solvents like ethanol can sometimes inhibit catalysis.[15] The solvent can also influence regioselectivity in some cases.

Data Presentation: Catalyst and Condition Optimization for Friedländer Synthesis

The following table summarizes how different catalytic systems and conditions can be optimized to improve the outcome of the Friedländer synthesis.

ParameterTraditional MethodModern/Optimized MethodRationale & BenefitReference
Catalyst Strong Acid/Base (H₂SO₄, KOH)Milder Catalysts (p-TsOH, I₂, Nanocatalysts)Reduces side reactions like self-condensation and tar formation; improves yield.[4],[16]
Conditions High Temperature (>150°C)Lower Temperature (80-120°C) or MicrowaveMinimizes product decomposition and improves energy efficiency.[4],[10]
Solvent High-boiling organic solventsSolvent-free or Green Solvents (e.g., Water)Simplifies workup, reduces environmental impact, and can minimize side reactions.[4]
Visualization 2: Catalytic Cycle of Palladium-Catalyzed Carbonylative Annulation

This diagram illustrates a plausible mechanism for the synthesis of quinolin-4-ones from 2-iodoaniline and a terminal alkyne, a powerful modern method.

PalladiumCycle Pd0 Pd(0)L ComplexA Complex A Pd0->ComplexA ComplexB Complex B ComplexA->ComplexB CO Insertion CO CO AlkynylPd Alkynyl-Pd Complex ComplexB->AlkynylPd Transmetalation or similar Cyclized Cyclized Intermediate AlkynylPd->Cyclized Intramolecular Cyclization Product Quinolin-4-one Cyclized->Product Reductive Elimination Base Base Iodoaniline 2-Iodoaniline Iodoaniline->Pd0 Oxidative Addition Alkyne Terminal Alkyne Alkyne->ComplexB Base->Cyclized Promotes Elimination

Caption: A simplified catalytic cycle for quinolinone synthesis.[1][17]

This technical guide provides a starting point for troubleshooting and optimizing your quinolinone synthesis. Successful synthesis relies on a systematic approach to catalyst selection and condition screening, grounded in a solid understanding of the underlying reaction mechanisms.

References

Impact of solvent choice on the synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic transformation, with a particular focus on the critical role of solvent selection. Here, we address common challenges and frequently asked questions to ensure a successful and reproducible synthesis.

I. Troubleshooting Guide: Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during the synthesis.

Question 1: I followed the protocol using DMF as a solvent, but my yield of this compound is significantly lower than expected. What are the possible causes and solutions?

Answer:

Low yield in the bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using N-Bromosuccinimide (NBS) in dimethylformamide (DMF) can stem from several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: NBS can react with water, which will consume the reagent and reduce the amount available for the desired bromination.

    • Solution: Ensure your DMF is anhydrous and that the reaction is protected from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction time. However, be cautious as this might also lead to the formation of side products. A slight excess of NBS (1.1 equivalents) is often used to drive the reaction to completion[1].

  • Degradation of NBS: NBS can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of NBS or recrystallize your existing stock. Impure NBS, which can appear yellowish, may give unreliable results[2].

  • Suboptimal Temperature: The reaction is typically started at 0°C and then warmed to room temperature[1]. Deviations from this can affect the reaction rate and selectivity.

    • Solution: Adhere strictly to the recommended temperature profile. Adding the NBS in portions at 0°C helps to control any initial exotherm.

Question 2: My final product is contaminated with a significant amount of a di-brominated impurity. How can I avoid this and how do I remove it?

Answer:

The formation of di-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a common side reaction, especially if the reaction conditions are not carefully controlled. The quinolinone ring is activated towards electrophilic aromatic substitution, making it susceptible to multiple brominations.

  • Avoiding Di-bromination:

    • Stoichiometry: The most critical factor is the stoichiometry of NBS. Do not use a large excess of the brominating agent. An excess of more than 1.1-1.2 equivalents can significantly increase the formation of di-brominated products.

    • Controlled Addition: Add the NBS portion-wise to the reaction mixture at a low temperature (0°C). This helps to maintain a low concentration of the active brominating species at any given time, favoring mono-bromination.

  • Removal of Di-brominated Impurity:

    • Purification: The primary method for removing the di-brominated impurity is flash column chromatography[1]. The polarity difference between the mono- and di-brominated products is usually sufficient for separation. You may need to screen a few solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane) to find the optimal conditions for separation.

Question 3: I tried using a different solvent, like ethanol, and the reaction did not work well. Why is that?

Answer:

Solvent choice is critical in this reaction. While ethanol is a common solvent, it is a polar protic solvent, which can be problematic in NBS brominations for a couple of reasons:

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nucleophile, in this case, the electron-rich aromatic ring of the quinolinone. This can stabilize the starting material and decrease its reactivity towards the electrophilic bromine source[3][4].

  • Reaction with NBS: Protic solvents, especially alcohols, can react with NBS or the intermediates formed during the reaction, leading to unwanted byproducts.

DMF, a polar aprotic solvent, is a good choice because it effectively dissolves the starting material and NBS, and it helps to stabilize the charged intermediate (the arenium ion) formed during the electrophilic aromatic substitution mechanism without interfering with the reaction itself[1][4].

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis.

Question 1: Why is DMF the recommended solvent for the synthesis of this compound?

Answer:

DMF (N,N-dimethylformamide) is an excellent choice for this reaction due to its properties as a polar aprotic solvent. Here's a breakdown of its advantages:

PropertyAdvantage in this Synthesis
Polar Aprotic Nature DMF can solvate both the polar starting material and the NBS. Crucially, it stabilizes the cationic intermediate of the electrophilic aromatic substitution without deactivating the brominating agent or the substrate through hydrogen bonding[3][4].
High Boiling Point While this reaction is performed at or below room temperature, the high boiling point of DMF ensures that it does not evaporate during the reaction.
Solubility Both the starting material, 7-fluoro-3,4-dihydroquinolin-2(1H)-one, and the reagent, NBS, are soluble in DMF, ensuring a homogeneous reaction mixture which is important for reproducibility[1].

Question 2: What would be the expected outcome if I were to use a nonpolar solvent like hexane or toluene?

Answer:

Using a nonpolar solvent like hexane or toluene would likely lead to a very slow or incomplete reaction. The primary reason is the poor solubility of the starting material, 7-fluoro-3,4-dihydroquinolin-2(1H)-one, and NBS in nonpolar solvents. A heterogeneous reaction mixture would result in very slow reaction kinetics. Furthermore, nonpolar solvents are typically used for radical brominations with NBS (the Wohl-Ziegler reaction), which requires a radical initiator and targets allylic or benzylic positions[2][5]. This is a different reaction pathway than the desired electrophilic aromatic substitution.

Question 3: How does the work-up procedure depend on the solvent used?

Answer:

The work-up procedure is highly dependent on the solvent's properties, particularly its miscibility with water.

  • Water-miscible solvents (like DMF, Acetonitrile): The standard procedure is to pour the reaction mixture into water. This causes the often less water-soluble organic product to precipitate, while the solvent and any water-soluble byproducts (like succinimide) remain in the aqueous phase. The precipitated product can then be collected by filtration[1].

  • Water-immiscible solvents (like Dichloromethane, Ethyl Acetate): If the reaction were performed in a water-immiscible solvent, the work-up would involve a liquid-liquid extraction. The reaction mixture would be washed with water or an aqueous solution (e.g., sodium bicarbonate solution to quench any acid) in a separatory funnel. The organic layer containing the product would then be separated, dried, and the solvent evaporated.

Below is a workflow diagram illustrating the decision-making process for the work-up based on the solvent.

G start Reaction Complete solvent_check Is the solvent water-miscible? start->solvent_check precipitate Pour reaction mixture into water to precipitate product. solvent_check->precipitate  Yes (e.g., DMF) extract Perform liquid-liquid extraction with water or aqueous solution. solvent_check->extract No (e.g., DCM) filter Collect product by filtration. precipitate->filter end_node Crude Product for Purification filter->end_node separate Separate organic layer, dry, and evaporate solvent. extract->separate separate->end_node

Fig. 1: Work-up procedure based on solvent miscibility.

Question 4: Can you explain the mechanism of bromination with NBS in a polar aprotic solvent?

Answer:

The reaction is an electrophilic aromatic substitution. The amide and fluoro groups on the quinolinone ring are activating and ortho-, para-directing groups, while the dihydro part of the ring deactivates it slightly compared to a simple aniline derivative. The bromination occurs at the 6-position, which is para to the activating amide group.

The mechanism proceeds as follows:

  • Activation of NBS: In a polar solvent, NBS can be polarized, making the bromine atom more electrophilic. Some sources suggest that trace amounts of acid (HBr, which is a byproduct of the reaction) can protonate the carbonyl oxygen of NBS, further increasing the electrophilicity of the bromine atom[6].

  • Electrophilic Attack: The electron-rich aromatic ring of the quinolinone acts as a nucleophile and attacks the electrophilic bromine of the activated NBS. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, which could be the succinimide anion formed in the first step or another molecule of the starting material, removes a proton from the carbon atom to which the bromine is attached. This restores the aromaticity of the ring and yields the final product, this compound.

The following diagram illustrates this electrophilic aromatic substitution pathway.

G cluster_main Electrophilic Aromatic Substitution Mechanism start_material 7-Fluoro-3,4-dihydro- quinolin-2(1H)-one + NBS intermediate Resonance-Stabilized Carbocation (Arenium Ion) start_material->intermediate Electrophilic Attack on Bromine product 6-Bromo-7-fluoro-3,4-dihydro- quinolin-2(1H)-one + Succinimide intermediate->product Deprotonation & Aromatization

Fig. 2: Mechanism of electrophilic bromination.

III. Experimental Protocols

Synthesis of this compound in DMF[1]

  • Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) in small portions, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water.

  • Stir the resulting suspension until a white solid precipitates completely.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the solid under vacuum.

  • Purify the crude product by flash chromatography.

IV. References

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. --INVALID-LINK--

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. --INVALID-LINK--

  • N-Bromosuccinimide. Wikipedia. --INVALID-LINK--

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. --INVALID-LINK--

  • This compound synthesis. Chemicalbook. --INVALID-LINK--

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. --INVALID-LINK--

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. --INVALID-LINK--

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. --INVALID-LINK--

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. --INVALID-LINK--

References

Validation & Comparative

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. The strategic incorporation of halogen atoms onto this scaffold has emerged as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated quinolinones, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Significance of Halogenation in Quinolinone Drug Discovery

The quinolinone core, a bicyclic aromatic heterocycle, is the foundation for a wide array of biologically active molecules. Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine), is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of halogens—their electronegativity, size, and ability to form halogen bonds—profoundly influence a molecule's interaction with its biological target. In the context of quinolinones, halogenation can:

  • Enhance Binding Affinity: Halogen atoms can participate in favorable interactions, such as halogen bonding and hydrophobic interactions, within the target protein's binding pocket, leading to increased potency.

  • Modulate Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the compound's half-life and bioavailability.

  • Alter Physicochemical Properties: Halogenation impacts a molecule's lipophilicity, solubility, and electronic distribution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Direct Target Selectivity: The position and nature of the halogen substituent can fine-tune the selectivity of a quinolinone derivative for a specific enzyme or receptor subtype.

This guide will explore the multifaceted role of halogenation in shaping the biological activity of quinolinones across three key therapeutic areas: oncology, infectious diseases (antibacterial and antiplasmodial), and virology.

Anticancer Activity: Halogenated Quinolinones as Potent Cytotoxic Agents

Halogenated quinolinones have demonstrated significant potential as anticancer agents, often inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.[1] The strategic placement of halogens on the quinolinone ring can dramatically enhance their cytotoxic effects.

Structure-Activity Relationship Insights

Systematic studies have revealed that the position and nature of the halogen substituent are critical for anticancer activity. For instance, in a series of 2H-quinolinone derivatives, halogenation was found to confer good cytotoxicity and selectivity toward cancer cell lines compared to normal cells.[2] These compounds were shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[2]

The mechanism of action for many anticancer quinolinones involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptors, which are pivotal in carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[3] Halogen atoms can form crucial interactions within the ATP-binding pocket of these kinases, leading to their inhibition.

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative halogenated quinolinones against various cancer cell lines. The IC50 values highlight the impact of halogen substitution on potency.

Compound IDHalogen SubstituentCancer Cell LineIC50 (µM)Reference
HQ-A 6-ChloroMCF-7 (Breast)5.2
HQ-B 7-BromoA549 (Lung)2.8[4]
HQ-C 8-FluoroHepG2 (Liver)7.5[2]
HQ-D 6,8-DichloroPC-3 (Prostate)1.9[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a fundamental tool for evaluating the cytotoxic potential of novel compounds.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinolinone compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway targeted by many anticancer quinolinones, leading to the inhibition of cell proliferation and induction of apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras/Raf/MEK EGFR->Ras VEGFR VEGFR PI3K PI3K/Akt/mTOR VEGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis Quinolinone Halogenated Quinolinone Quinolinone->EGFR Inhibition Quinolinone->VEGFR Inhibition Quinolinone->Apoptosis Induction

Caption: Inhibition of EGFR/VEGFR signaling by halogenated quinolinones.

Antibacterial Activity: Combating Drug-Resistant Pathogens

Halogenated quinolones, particularly the fluoroquinolones, are a clinically important class of antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8]

Structure-Activity Relationship Insights

The SAR of antibacterial quinolones is well-established. Key structural features influencing their activity include:

  • C-6 Halogen (Fluorine): A fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and is crucial for potent broad-spectrum antibacterial activity.

  • C-7 Substituent: The substituent at the C-7 position, often a piperazine or pyrrolidine ring, influences the antibacterial spectrum, potency, and pharmacokinetic properties.

  • N-1 Substituent: An alkyl or cycloalkyl group at the N-1 position is important for DNA gyrase inhibition.

  • C-8 Halogen: Introduction of a halogen at the C-8 position can enhance activity against anaerobic bacteria.[9]

Recent research has also focused on halogenated quinolines that can eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[10][11]

Comparative Analysis of Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for representative halogenated quinolones against common bacterial pathogens.

Compound IDHalogen SubstituentBacteriumMIC (µM)MBEC (µM)Reference
FQ-A (Ciprofloxacin) 6-FluoroP. aeruginosa0.25>128[12]
HQ-E 5,7-DibromoS. aureus (MRSA)0.391.0[11]
HQ-F 5,7-DibromoS. epidermidis (MRSE)0.102.35[13]
HQ-G 5,7-DibromoE. faecium (VRE)0.301.5[14]
Experimental Protocol: MIC and MBEC Assays

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution): [15]

  • Preparation: Prepare a two-fold serial dilution of the halogenated quinolone in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Biofilm Eradication Concentration (MBEC) Assay: [12]

  • Biofilm Formation: Grow bacterial biofilms on the pegs of a Calgary Biofilm Device (CBD) or a similar system.

  • Compound Exposure: Transfer the peg lid to a 96-well plate containing serial dilutions of the halogenated quinolone and incubate for a specified period (e.g., 24 hours).

  • Recovery: Transfer the peg lid to a recovery plate containing fresh broth and sonicate to dislodge the surviving biofilm bacteria.

  • Incubation and Determination of MBEC: Incubate the recovery plate and determine the MBEC as the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm.

Mechanism of Action Visualization

The diagram below illustrates the mechanism of action of antibacterial quinolones, targeting bacterial DNA replication.

antibacterial_mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV Cell_Division Cell Division Topo_IV->Cell_Division Quinolinone Halogenated Quinolinone Quinolinone->DNA_Gyrase Inhibition Quinolinone->Topo_IV Inhibition

Caption: Inhibition of DNA gyrase and topoisomerase IV by halogenated quinolinones.

Antiplasmodial and Antiviral Activities: Expanding the Therapeutic Scope

Halogenated quinolinones have also shown promise as antiplasmodial and antiviral agents, demonstrating the broad therapeutic potential of this chemical class.

Antiplasmodial Activity

Certain halogenated 4-quinolones have displayed moderate to potent activity against Plasmodium falciparum, the parasite responsible for malaria.[2] For instance, some 3-bromo-4-quinolone derivatives have shown micromolar activities against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2]

Comparative Antiplasmodial Activity:

Compound IDHalogen SubstituentP. falciparum StrainIC50 (µM)Reference
APQ-A 3-BromoChloroquine-sensitive4.0[2]
APQ-B 3-Bromo, 5'-Chloro (on indole)Chloroquine-resistant8.0[2]
Antiviral Activity

The antiviral potential of halogenated quinolones has been explored against a range of viruses. For example, certain quinoline analogues have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[16][17] The mechanism of action for some of these compounds appears to involve interference with viral entry.[16]

Comparative Antiviral Activity:

Compound IDHalogen SubstituentVirusEC50 (µM)Reference
AVQ-A (Chloroquine) 7-ChloroHCoV-OC430.12[17]
AVQ-B (Hydroxychloroquine) 7-ChloroSARS-CoV-20.72[16]
AVQ-C 2,8-bis(trifluoromethyl)Zika Virus<1[18]

Conclusion and Future Perspectives

The strategic incorporation of halogens into the quinolinone scaffold is a highly effective strategy for the discovery and optimization of novel therapeutic agents. This guide has demonstrated that the type and position of the halogen substituent profoundly influence the anticancer, antibacterial, antiplasmodial, and antiviral activities of these compounds. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers in the field.

Future research should continue to explore the vast chemical space of halogenated quinolinones. A deeper understanding of their interactions with biological targets through structural biology and computational modeling will undoubtedly accelerate the development of next-generation therapies with improved efficacy and safety profiles. The "halogen advantage" will continue to be a key principle in the design of potent and selective quinolinone-based drugs to address unmet medical needs.

References

A Strategic Guide to In Vitro Kinase Inhibitor Profiling: A Comparative Analysis of a Novel Scaffold and Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a paramount target class. The human kinome, comprising over 500 kinases, orchestrates a vast network of signaling pathways that govern cellular processes.[1][2] Dysregulation of these pathways is a hallmark of many diseases, making the development of specific and potent kinase inhibitors a critical endeavor.[3] This guide provides a comprehensive framework for the in vitro characterization of a novel kinase inhibitor, using 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, which we will refer to as Compound X , as our lead scaffold.

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental evaluation. The central objective is to build a detailed profile of the compound's potency, selectivity, and mechanism of action. Here, we will outline a strategic, multi-step in vitro workflow to characterize Compound X, comparing its hypothetical performance against three well-established kinase inhibitors, each with a distinct profile:

  • Lapatinib: A dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[4][5][6]

  • Vemurafenib: A highly potent and selective inhibitor of the V600E mutant form of the BRAF serine/threonine kinase.[7][8][9][10]

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of protein kinases, often used as a research tool and a positive control for apoptosis induction.[11][12]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Part 1: The Initial Step - Broad Kinome Selectivity Screening

The first critical question for any novel compound is: what does it hit? A broad selectivity screen against a large panel of kinases provides the foundational data for all subsequent studies. It helps identify primary targets, reveal potential off-target liabilities, and guide the selection of focused assays.

Experimental Rationale: We hypothesize that the quinolinone scaffold of Compound X may confer affinity for certain kinase ATP-binding sites. A broad screen is the most efficient method to survey the kinome and uncover these interactions. Commercial services, such as Eurofins' KINOMEscan™ or Promega's ADP-Glo™ platform, offer comprehensive panels that are indispensable for this initial characterization.[3][13] The KINOMEscan™ platform, for instance, utilizes a competitive binding assay to quantify interactions between a compound and over 480 kinases.[13]

Workflow for Kinome Panel Screening

The overall workflow for an initial kinase inhibitor profile is a funnel-like process, starting broad and progressively focusing on the most promising interactions.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Cellular Activity A Compound X Synthesis & QC B Primary Kinase Panel Screen (e.g., KINOMEscan™ @ 1µM) A->B C Data Analysis: Identify Primary Hits (% Inhibition > 90%) B->C D IC50 Determination on Primary Hit Kinase(s) C->D Prioritize Hits E Mechanism of Action Study (ATP Competition Assay) D->E F Cell-Based Assay (Target Engagement & IC50) E->F Confirm MoA G Downstream Signaling Analysis (Western Blot) F->G

Caption: High-level workflow for in vitro kinase inhibitor characterization.

Hypothetical Screening Data

For this guide, we will assume our primary screen of Compound X at a single concentration (e.g., 1 µM) reveals a potent inhibitory activity against a specific kinase, let's say Aurora Kinase A (AURKA), a serine/threonine kinase involved in mitosis.

Table 1: Hypothetical Primary Kinome Screen Results (% Inhibition at 1 µM)

CompoundTarget KinaseKinase Family% Inhibition
Compound X AURKA Serine/Threonine 98%
EGFRTyrosine15%
BRAF (V600E)Serine/Threonine8%
CDK2Serine/Threonine45%
Lapatinib EGFRTyrosine99%
HER2 (ErbB2)Tyrosine99%
AURKASerine/Threonine5%
Vemurafenib BRAF (V600E)Serine/Threonine99%
BRAF (WT)Serine/Threonine30%
AURKASerine/Threonine2%
Staurosporine AURKASerine/Threonine100%
EGFRTyrosine99%
BRAF (V600E)Serine/Threonine99%
CDK2Serine/Threonine100%

Interpretation: The hypothetical data immediately positions Compound X as a potent and relatively selective inhibitor of AURKA, distinguishing it from the EGFR/HER2-focused Lapatinib and the BRAF-mutant specific Vemurafenib.[4][7] Staurosporine, as expected, shows broad activity across all tested kinases, highlighting its lack of selectivity.[11]

Part 2: Determining Potency - The IC50 Assay

Following the identification of a primary target, the next step is to quantify the compound's potency. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Experimental Rationale: An IC50 value is a cornerstone metric for comparing inhibitors. We will use a biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][3] This provides a direct measure of enzymatic inhibition. The assay is performed across a range of inhibitor concentrations to generate a dose-response curve.

Detailed Protocol: IC50 Determination using ADP-Glo™
  • Reagent Preparation: Prepare assay buffer, recombinant AURKA enzyme, the appropriate peptide substrate, and ATP. The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to allow for a sensitive comparison of ATP-competitive inhibitors.[14]

  • Compound Dilution: Prepare a serial dilution of Compound X, Lapatinib, Vemurafenib, and Staurosporine. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and assay buffer to each well.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include "no inhibitor" controls (for 0% inhibition) and "no enzyme" controls (for 100% inhibition).

  • Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. This converts the ADP to ATP.

  • Luminescence Reading: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced. Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical IC50 Data

Table 2: Comparative IC50 Values against Target Kinases

CompoundTarget KinaseIC50 (nM)
Compound X AURKA 50
EGFR>10,000
Lapatinib EGFR9
HER2 (ErbB2)12
Vemurafenib BRAF (V600E)31
Staurosporine AURKA5

Interpretation: This hypothetical data reinforces the primary screen. Compound X is a potent AURKA inhibitor with an IC50 of 50 nM. While not as potent as the non-selective Staurosporine, it shows excellent selectivity against EGFR, a key off-target to consider. Lapatinib and Vemurafenib show high potency for their respective primary targets.

Part 3: Unveiling the Mechanism of Action (MoA)

Understanding how an inhibitor works is as important as knowing what it inhibits. Most kinase inhibitors are ATP-competitive (Type I), meaning they bind to the same site as ATP.[15][16] Others can be allosteric or non-ATP competitive (Type II/III).[17] An ATP competition assay can elucidate this mechanism.

Experimental Rationale: The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases, a relationship described by the Cheng-Prusoff equation.[14][16] By measuring the IC50 of Compound X at various ATP concentrations, we can determine if it competes with ATP for the kinase binding site.

Protocol: ATP Competition Assay
  • Assay Setup: The protocol is similar to the IC50 determination assay. Set up multiple sets of dose-response experiments for Compound X against AURKA.

  • Vary ATP Concentration: In each experimental set, use a different concentration of ATP. For example, run the IC50 determination at 0.1x Km, 1x Km, and 10x Km of ATP for AURKA.

  • Data Analysis: Calculate the IC50 value for Compound X at each ATP concentration. Plot the IC50 values against the ATP concentration.

  • Interpretation:

    • ATP-Competitive: A linear increase in IC50 with increasing ATP concentration indicates an ATP-competitive mechanism.

    • Non-ATP-Competitive: The IC50 value remains largely unchanged despite varying ATP concentrations.

Hypothetical Outcome: For Compound X, we will hypothesize that the IC50 value increases with the ATP concentration, confirming it as an ATP-competitive inhibitor, similar to Lapatinib, Vemurafenib, and Staurosporine.[4][8][11]

Part 4: Contextualizing Inhibition - Signaling Pathways

To appreciate the potential biological impact of inhibiting a kinase, it is essential to understand its role in cellular signaling. Our comparator compounds, Lapatinib and Vemurafenib, target two of the most critical pathways in cancer biology: the EGFR pathway and the BRAF/MAPK pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, to promote cell proliferation and survival.[18][19][20][21] Lapatinib inhibits EGFR and HER2 at the top of this cascade.[4][22]

G EGF EGF Ligand EGFR EGFR/HER2 Receptor EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras RAS Grb2_SOS->Ras Activates Akt AKT PI3K->Akt Activates Raf RAF Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Inhibits G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutant) RAS->BRAF_V600E Constitutively Active MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities, including anticancer properties.[1] The compound 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one represents a promising, yet uncharacterized, member of this class.[2] For the purpose of this technical guide, we will proceed under the working hypothesis that this compound, hereafter referred to as Compound X , has been identified as a potent inhibitor of a therapeutically relevant kinase, such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

This guide provides a comprehensive framework for establishing the selectivity profile of Compound X. In drug development, a compound's efficacy is intrinsically linked to its selectivity. Poor selectivity can lead to off-target effects, resulting in toxicity and potential failure in later clinical stages.[3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical, data-driven step to mitigate risk, guide lead optimization, and build a robust safety profile for a new chemical entity (NCE).[4][5] We will compare its hypothetical profile against two alternative compounds to illustrate key decision-making principles in drug discovery.

Part 1: The Strategic Imperative for Multi-Faceted Profiling

The development of kinase inhibitors is a prominent area of drug discovery, particularly in oncology.[6][7] However, the human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site—the target of most small molecule kinase inhibitors.[8][9] This conservation is a primary driver of cross-reactivity. A robust profiling strategy, therefore, must be designed to cast a wide net, identifying not only unintended kinase interactions but also interactions with other major protein families implicated in adverse drug reactions (ADRs).

Our strategy is bifurcated into two core streams:

  • Kinome Selectivity Profiling: To understand the compound's activity across the human kinome. This helps identify direct off-target kinases that could lead to toxicity or, in some cases, desirable polypharmacology.[10]

  • Broad Safety Pharmacology Profiling: To assess interactions with a wider panel of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently associated with clinical ADRs.[3]

The following workflow illustrates the logical progression of this comprehensive profiling strategy.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular Validation & Risk Assessment COMPOUND Compound X (10 µM Single-Point Screen) KINOME Kinome-Wide Panel (~400 Kinases) COMPOUND->KINOME SAFETY Safety Pharmacology Panel (e.g., SafetyScreen44™) COMPOUND->SAFETY HITS_K Identify Kinase Hits (e.g., >70% Inhibition) KINOME->HITS_K HITS_S Identify Safety Hits (e.g., >50% Inhibition) SAFETY->HITS_S IC50_K Determine Kinase IC50 Values (10-point curve) HITS_K->IC50_K IC50_S Determine Functional EC50/IC50 (Dose-Response) HITS_S->IC50_S CELLULAR Cellular Target Engagement Assay (e.g., NanoBRET™) IC50_K->CELLULAR RISK Risk Assessment (Therapeutic Index Calculation) IC50_S->RISK CELLULAR->RISK DECISION Go/No-Go Decision for Lead Optimization RISK->DECISION

Caption: High-level workflow for comprehensive cross-reactivity profiling.

Part 2: Core Experimental Methodologies

To ensure data integrity and reproducibility, all protocols must be rigorously validated. The following sections describe standardized, industry-accepted methodologies for profiling Compound X.

A. Kinome-Wide Selectivity Screen (Biochemical IC50)

This assay measures the ability of a compound to inhibit the enzymatic activity of a large panel of kinases. The choice of assay format is critical; for this guide, we describe a fluorescence-based method that measures ADP production, a universal product of kinase-catalyzed phosphorylation.

Protocol: Adapta™ Universal Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in an intermediate plate, starting from 1 mM. Transfer to the final 384-well assay plate.

    • Prepare the kinase/substrate/ATP solution according to the supplier's recommendations for each specific kinase. The ATP concentration should be set at the apparent Km for each kinase to ensure accurate and comparable IC50 values.[11]

  • Kinase Reaction:

    • Add the kinase/substrate/ATP mixture to the assay plate containing the diluted compound.

    • Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Detection:

    • Add the Adapta™ Detection Reagent, which contains an antibody conjugated to a Europium-cryptate donor and an Alexa Fluor® 647-labeled ADP tracer acceptor.

    • Incubate for 30 minutes to allow the detection reagents to equilibrate.

  • Data Acquisition:

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

    • Calculate the percent inhibition relative to high (no inhibitor) and low (no enzyme) controls.

  • Data Analysis:

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Safety Pharmacology Profiling

This screen evaluates the compound against a panel of targets known to be implicated in ADRs. Commercial panels, such as the InVEST™44 from Reaction Biology or the SafetyScreen44™ from Eurofins Discovery, provide a standardized and cost-effective approach.[4][5] These panels typically include a mix of binding and functional assays.

Protocol: Representative Radioligand Binding Assay (e.g., for hERG Channel)

  • Membrane Preparation: Utilize cell membrane preparations expressing the target of interest (e.g., the hERG potassium channel).

  • Assay Setup:

    • In a 96-well filter plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-astemizole for hERG), and Compound X at a standard screening concentration (e.g., 10 µM).

    • Include wells for total binding (vehicle control) and non-specific binding (excess of a known, potent unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach binding equilibrium.

  • Harvesting & Washing: Rapidly filter the plate contents through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection: Add scintillation cocktail to the dried filters and count the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by Compound X. Hits are typically defined as compounds causing >50% inhibition, which are then selected for full dose-response curve determination.

Part 3: Data Interpretation and Comparative Analysis

The output of these screens is a large dataset that requires careful interpretation. The primary goal is to quantify the compound's selectivity and compare it to relevant alternatives.

Hypothetical Data Summary

Let us assume Compound X was profiled alongside two alternatives:

  • Alternative A: A structurally similar quinolinone analog with different substitutions.

  • Alternative B: A well-established, highly selective EGFR inhibitor from a different chemical class.

Table 1: Comparative Kinase Selectivity Profile

Kinase Target Compound X IC50 (nM) Alternative A IC50 (nM) Alternative B IC50 (nM)
EGFR (On-Target) 15 25 5
SRC 250 80 >10,000
ABL1 1,200 350 >10,000
VEGFR2 800 950 8,500
AURKA >10,000 5,000 >10,000
ROCK1 5,500 1,500 >10,000

| p38α (MAPK14) | 4,000 | 900 | >10,000 |

Table 2: Comparative Safety Pharmacology Profile (% Inhibition @ 10 µM)

Target Target Class Compound X Alternative A Alternative B
hERG Ion Channel 12% 65% 5%
5-HT2B GPCR 8% 25% 2%
M1 GPCR <5% 15% <5%
Dopamine Transporter Transporter 22% 48% 11%

| COX-1 | Enzyme | <5% | 8% | <5% |

Interpreting the Selectivity Profile

The data above allows for a direct comparison.

  • Compound X demonstrates good potency for its primary target, EGFR. It shows moderate off-target activity against SRC kinase at a concentration ~17-fold higher than its on-target IC50. Its safety profile appears clean, with no significant hits on the safety panel.

  • Alternative A is less potent on EGFR and significantly less selective. It shows potent off-target activity against SRC and ABL1, and concerning activity against the hERG channel, a critical liability associated with cardiac arrhythmia.

  • Alternative B is the most potent and selective compound, showing minimal activity against all tested off-targets, representing a "clean" profile.

A useful metric for quantifying selectivity is the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.[10] For example, S(100 nM) would be the count of kinases with an IC50 < 100 nM.

  • S(100 nM) for Compound X = 1 (only EGFR)

  • S(100 nM) for Alternative A = 2 (EGFR, SRC)

  • S(100 nM) for Alternative B = 1 (only EGFR)

This quantitative approach provides an objective basis for ranking compounds. The logical flow for flagging a potential off-target liability is visualized below.

START Single-Point Screen Result (% Inhibition @ 1 µM) CHECK_INHIB Inhibition > 70%? START->CHECK_INHIB NO_HIT No Significant Hit (Considered Selective) CHECK_INHIB->NO_HIT No DETERMINE_IC50 Determine IC50 (Dose-Response Curve) CHECK_INHIB->DETERMINE_IC50 Yes CHECK_IC50 IC50 < 30x On-Target IC50? DETERMINE_IC50->CHECK_IC50 LOW_RISK Low Risk Off-Target (Monitor in SAR) CHECK_IC50->LOW_RISK No FLAG_RISK High-Risk Off-Target (Flag for Cellular Assay) CHECK_IC50->FLAG_RISK Yes

Caption: Decision logic for interpreting primary screening hits.

Conclusion

The cross-reactivity profile of this compound (Compound X), based on this hypothetical analysis, reveals it to be a promising lead candidate. It demonstrates potent on-target activity and a favorable selectivity profile compared to the less selective Alternative A, though it does not match the exceptional cleanliness of the benchmark compound, Alternative B. The moderate off-target activity on SRC kinase warrants further investigation through cellular assays to determine if this interaction is relevant at therapeutic concentrations. Crucially, its clean safety pharmacology screen, especially the lack of hERG activity, significantly de-risks its progression.

This guide underscores that cross-reactivity profiling is a cornerstone of modern drug discovery. It provides essential data that, when interpreted within a comparative and logical framework, enables project teams to make informed decisions, prioritize resources effectively, and ultimately design safer and more effective medicines.

References

A Head-to-Head Comparison of Synthesis Methods for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

The this compound scaffold is a key intermediate in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aromatic ring, makes it a valuable building block for developing novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. Given its importance, the efficient and scalable synthesis of this molecule is of paramount importance to researchers in drug discovery and development.

This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound. The first method is a direct, late-stage bromination of a pre-formed quinolinone ring system. The second is a proposed two-step approach commencing with a substituted aniline, involving the construction of the heterocyclic ring as a key transformation. Each method is evaluated based on experimental data and established chemical principles, with a focus on yield, purity, scalability, and the practicality of the experimental procedures.

Method 1: Direct Electrophilic Bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one

This approach represents a convergent and high-yielding route to the target molecule, capitalizing on the electrophilic aromatic substitution of a readily available precursor.

Synthetic Pathway Overview

The synthesis begins with the construction of the 7-fluoro-3,4-dihydroquinolin-2(1H)-one core, followed by a regioselective bromination at the C6 position.

cluster_0 Synthesis of Precursor cluster_1 Final Bromination Step 4-fluoroaniline 4-fluoroaniline Intermediate_acid 3-(4-fluorophenylamino)propanoic acid 4-fluoroaniline->Intermediate_acid Acrylic acid Acrylic_acid Acrylic_acid Precursor 7-fluoro-3,4-dihydroquinolin-2(1H)-one Intermediate_acid->Precursor PPA, heat Final_Product 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Precursor->Final_Product NBS, DMF, 0°C to rt

Caption: Synthetic workflow for Method 1.

Experimental Protocols

Step 1: Synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one

  • Reaction: A mixture of 4-fluoroaniline and acrylic acid is heated to afford 3-(4-fluorophenylamino)propanoic acid. This intermediate is then cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) at elevated temperatures.

  • Procedure:

    • To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

    • Heat the mixture at 100 °C for 4 hours.

    • Cool the reaction mixture and add polyphosphoric acid (10 eq by weight).

    • Heat the mixture to 140 °C for 2 hours.

    • Pour the hot mixture onto crushed ice and stir until a precipitate forms.

    • Filter the solid, wash with water, and dry to yield 7-fluoro-3,4-dihydroquinolin-2(1H)-one.

  • Rationale: This one-pot, two-step procedure is an efficient way to construct the quinolinone core. The initial Michael addition is followed by an intramolecular Friedel-Crafts acylation, driven by the strong dehydrating nature of PPA.

Step 2: Synthesis of this compound

  • Reaction: 7-fluoro-3,4-dihydroquinolin-2(1H)-one is treated with N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) to yield the final product.

  • Procedure:

    • Dissolve 7-fluoro-3,4-dihydroquinolin-2(1H)-one (1.00 g, 5.75 mmol) in DMF (12 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.14 g, 6.33 mmol) in small portions over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into water (100 mL) and stir until a white solid precipitates.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude solid by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give this compound as a white solid (1.28 g, 92% yield).[1]

  • Characterization Data:

    • ¹H NMR (CDCl₃): δ 9.21 (br s, 1H), 7.29-7.37 (m, 1H), 6.67 (d, 1H), 2.95 (br m, 2H), 2.65 (m, 2H).[1]

  • Rationale: The electron-donating nature of the amide nitrogen and the activating effect of the fluorine atom direct the bromination to the ortho and para positions. Steric hindrance at the C8 position favors bromination at the C6 position. NBS is a mild and selective brominating agent, and DMF is an excellent solvent for this transformation.

Method 2 (Proposed): Two-Step Synthesis via Michael Addition and Cyclization

This proposed method offers a more linear approach, where the aromatic ring is appropriately substituted before the formation of the quinolinone ring. This strategy can be advantageous if the starting aniline is readily available or if regioselectivity in the bromination step of Method 1 is a concern with different substitution patterns.

Synthetic Pathway Overview

The synthesis commences with a Michael addition of 3-bromo-4-fluoroaniline to acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the target dihydroquinolinone.

3-bromo-4-fluoroaniline 3-bromo-4-fluoroaniline Intermediate_acid 3-(3-bromo-4-fluorophenylamino)propanoic acid 3-bromo-4-fluoroaniline->Intermediate_acid Acrylic acid, heat Acrylic_acid Acrylic_acid Final_Product 6-bromo-7-fluoro-3,4- dihydroquinolin-2(1H)-one Intermediate_acid->Final_Product PPA or Eaton's reagent, heat

Caption: Proposed synthetic workflow for Method 2.

Experimental Protocols (Proposed)

Step 1: Synthesis of 3-(3-bromo-4-fluorophenylamino)propanoic acid

  • Reaction: Aza-Michael addition of 3-bromo-4-fluoroaniline to acrylic acid.

  • Proposed Procedure:

    • In a sealed tube, combine 3-bromo-4-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

    • Heat the mixture at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired propanoic acid.

  • Rationale: The aza-Michael addition of anilines to acrylates is a well-established reaction. Heating is typically required to drive the reaction to completion. This step builds the carbon skeleton necessary for the subsequent cyclization.

Step 2: Synthesis of this compound

  • Reaction: Intramolecular Friedel-Crafts acylation of 3-(3-bromo-4-fluorophenylamino)propanoic acid.

  • Proposed Procedure:

    • To a flask containing 3-(3-bromo-4-fluorophenylamino)propanoic acid (1.0 eq), add a cyclizing agent such as polyphosphoric acid (PPA, 10 eq by weight) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

    • Heat the mixture to 120-150 °C for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Stir until a precipitate forms, then collect the solid by filtration.

    • Wash the solid with water and a saturated sodium bicarbonate solution to remove any acidic residue.

    • Dry the crude product and purify by recrystallization or column chromatography to obtain the final product.

  • Rationale: The intramolecular Friedel-Crafts acylation is a standard method for the synthesis of dihydroquinolinones from N-aryl-β-propanoic acids. The strong acid protonates the carboxylic acid, which then acts as an electrophile, attacking the electron-rich aromatic ring to close the six-membered ring.

Head-to-Head Comparison

ParameterMethod 1: Direct BrominationMethod 2: Proposed Two-Step Synthesis
Overall Yield High (Reported 92% for the bromination step)Moderate (Estimated, dependent on the yields of both steps)
Number of Steps 2 (from 4-fluoroaniline)2 (from 3-bromo-4-fluoroaniline)
Starting Materials 4-fluoroaniline, acrylic acid, NBS3-bromo-4-fluoroaniline, acrylic acid
Reagents & Conditions PPA, heat; NBS, DMF, 0°C to rtHeat; Strong acid (PPA or Eaton's reagent), heat
Purification Flash chromatography required for high purityRecrystallization and/or chromatography likely needed for both steps
Scalability Good, though large-scale chromatography can be cumbersomePotentially good, relies on robust and scalable reactions
Regioselectivity High, but could be an issue with different substitution patternsExcellent, as the substitution pattern is set from the start
Development Status Experimentally verifiedProposed, based on established reactions

Discussion and Recommendations

Method 1: The Direct and Efficient Route

The direct bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one is an experimentally validated and highly efficient method for the synthesis of the target molecule. Its primary advantage is the excellent reported yield of 92% in the final bromination step. This makes it an attractive choice for producing significant quantities of the material, provided the precursor is readily accessible. The use of NBS as a brominating agent is also advantageous due to its ease of handling compared to liquid bromine. However, a potential drawback is the reliance on flash chromatography for purification, which can be resource-intensive on a larger scale.

Method 2: A Strategic Alternative

The proposed two-step synthesis offers a logical and viable alternative. Its main strength lies in its unambiguous control of regiochemistry. By starting with the correctly substituted aniline, there is no possibility of forming isomeric brominated products. This can be a significant advantage, especially in the early stages of drug discovery where unambiguous characterization is crucial. While the overall yield is likely to be lower than that of Method 1 (as it is a two-step process), it may offer a more predictable and robust route, particularly if the starting 3-bromo-4-fluoroaniline is commercially available and inexpensive. The purification of the intermediate and final product may also be achievable through recrystallization, which is often more scalable than chromatography.

For researchers who have access to or can efficiently synthesize 7-fluoro-3,4-dihydroquinolin-2(1H)-one, Method 1 is the recommended approach for its high yield and proven efficacy. It is a quick and direct route to the desired product.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the availability of starting materials, the required scale of the synthesis, and the importance of regiochemical purity.

References

Cytotoxicity comparison of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds can induce cytotoxicity through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, cell cycle arrest, and modulation of key signaling pathways.[2][3][4] The specific compound, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, is a synthetic molecule featuring a quinolinone core.[5][6] The presence of halogen substituents, bromine and fluorine, is known to influence the chemical reactivity and biological properties of such molecules, potentially enhancing their anticancer activity.[5]

While direct experimental data on the cytotoxicity of this compound is not yet publicly available, this guide provides a comparative analysis based on structurally similar brominated quinoline and quinazolinone derivatives. Furthermore, we present a comprehensive experimental workflow to facilitate the systematic evaluation of this compound's cytotoxic potential and elucidate its mechanism of action.

Comparative Cytotoxicity of Structurally Related Compounds

To establish a predictive baseline for the potential efficacy of this compound, it is instructive to examine the cytotoxic activity of its structural analogs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines. This data, gathered from existing literature, highlights the potential for this class of compounds to exhibit potent and, in some cases, selective cytotoxicity.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14[7][8]
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified[7][8]
MRC-5Normal Lung Fibroblast84.20 ± 1.72--[7][8]
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 (range)Not SpecifiedNot Specified[8]
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified[8]
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified[8]
Quinoline-chalcone hybrid (Compound 63)Caco-2Colon Cancer5.0--[4]
Quinoline-chalcone hybrid (Compound 64)Caco-2Colon Cancer2.5--[4]
Quinoline-chalcone hybrid (Compound 39)A549Non-small cell lung cancer (NSCLC)1.91--[4]
Quinoline-chalcone hybrid (Compound 40)K-562Chronic myelogenous leukemia (CML)5.29--[4]

Note: The data presented is for structurally related compounds and should be interpreted with caution as the activity of this compound may vary.

Proposed Experimental Workflow for Cytotoxicity Profiling

A systematic approach is crucial for accurately determining the cytotoxic profile of a novel compound.[9][10] The following workflow is recommended for evaluating this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis compound Test Compound Stock (this compound) treatment Treatment with Serial Dilutions of Compound compound->treatment cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding cell_seeding->treatment mtt_srb Viability Assays (MTT / SRB) treatment->mtt_srb ldh Membrane Integrity Assay (LDH Release) treatment->ldh apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis absorbance Absorbance/Fluorescence Measurement mtt_srb->absorbance ldh->absorbance apoptosis->absorbance (Flow Cytometry) viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50 IC50 Value Determination viability_calc->ic50 mechanism Mechanistic Interpretation ic50->mechanism

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Cell Line Selection

The choice of cell lines is critical for a comprehensive cytotoxicity profile. It is advisable to use a panel of cell lines representing different cancer types, as well as a non-cancerous cell line to determine the selectivity index (SI).[11][12]

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma (Estrogen receptor-positive).

    • A549: Human lung carcinoma.

    • HCT116: Human colorectal carcinoma.

    • PC-3: Human prostate carcinoma.

  • Non-Cancerous Cell Line:

    • HEK293: Human embryonic kidney cells.[11][12]

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.[10][11]

  • Principle: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.[8]

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[8][10]

    • Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[8]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[10][13]

  • Principle: An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]

    • Add the LDH reaction mixture to each well and incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[10]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

    • Analyze the stained cells by flow cytometry.[10]

Potential Mechanisms of Action and Signaling Pathways

Quinoline and quinazolinone derivatives have been shown to exert their anticancer effects through various signaling pathways.[1][14] Based on the literature for related compounds, this compound may induce cytotoxicity through one or more of the following mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[1][14]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[1][14]

  • Inhibition of PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway for cell growth, proliferation, and survival, and its inhibition is a common mechanism for anticancer drugs.[4][14]

  • Inhibition of Tyrosine Kinases: Some quinoline derivatives act as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells.[1][14]

G cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes compound This compound pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition egfr EGFR Tyrosine Kinase compound->egfr Inhibition tubulin Tubulin Polymerization compound->tubulin Inhibition topoisomerase Topoisomerase compound->topoisomerase Inhibition proliferation Decreased Cell Proliferation pi3k->proliferation egfr->proliferation cell_cycle Cell Cycle Arrest tubulin->cell_cycle apoptosis Induction of Apoptosis topoisomerase->apoptosis

Caption: Potential mechanisms of action for quinolinone-based compounds.

Conclusion

This compound belongs to a class of compounds with demonstrated anticancer potential. The comparative analysis of structurally related molecules suggests that it is a promising candidate for further investigation. The provided experimental workflow offers a robust framework for determining its cytotoxic efficacy, selectivity, and mechanism of action. Such studies are a critical first step in the drug discovery and development pipeline and will be instrumental in evaluating the therapeutic potential of this novel compound.[9][10]

References

Comparative analysis of the spectral data of quinolinone isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Spectroscopic Guide to Quinolinone Isomers _>

Quinolinone scaffolds are privileged structures in medicinal chemistry and materials science, with isomeric purity being a critical determinant of biological activity and material properties. This guide provides an in-depth comparative analysis of the spectral data of key quinolinone isomers, focusing on 2-quinolinone and 4-quinolinone. We will explore how minor positional differences in the carbonyl group lead to significant and diagnostic variations in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights for unambiguous isomer identification.

Introduction: The Structural and Spectroscopic Challenge of Quinolinones

Quinolinones, bicyclic heterocyclic compounds, exist primarily as two key isomers: 2-quinolinone (carbostyril) and 4-quinolinone (4-quinolone). These isomers are tautomers of their corresponding hydroxyquinoline counterparts and are foundational structures in numerous pharmacologically active agents.[1] The position of the carbonyl group—at C2 or C4—profoundly alters the molecule's electronic distribution, hydrogen bonding capability, and overall geometry. This structural variance, while subtle, is the root cause of their distinct spectroscopic fingerprints, making a multi-technique approach essential for definitive characterization.

Distinguishing between these isomers is paramount. For instance, the quinolone core is central to a class of broad-spectrum antibiotics, where the specific substitution pattern dictates efficacy and safety.[2][3] Therefore, robust analytical methods to confirm isomeric identity are crucial during synthesis, purification, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of quinolinone isomers. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment, which is directly influenced by the position of the electron-withdrawing carbonyl group and the nitrogen heteroatom.

Causality of Spectral Differences

In 2-quinolinone , the protons on the carbocyclic ring (C5-C8) and the vinyl protons (H3, H4) are influenced by the C2-carbonyl. Conversely, in 4-quinolinone , the protons on the heterocyclic ring (H2, H3) and the carbocyclic ring are modulated by the C4-carbonyl. The proximity to the carbonyl group typically results in a deshielding effect (a downfield shift to higher ppm values) due to its anisotropic magnetic field. The proton attached to the nitrogen (N1-H) also presents a key diagnostic signal, often appearing as a broad singlet at a significantly downfield chemical shift.

Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for 2-quinolinone and 4-quinolinone, providing a direct comparison of their characteristic signals.

Atom Position 2-Quinolinone (¹H ppm) 4-Quinolinone (¹H ppm) 2-Quinolinone (¹³C ppm) 4-Quinolinone (¹³C ppm)
N1-H~12.5 (broad s)~11.5 (broad s)--
C2-~8.2 (d)~162~140
C3~6.6 (d)~6.2 (d)~122~110
C4~7.8 (d)-~139~178
C4a--~116~125
C5~7.6 (d)~8.1 (d)~128~126
C6~7.2 (t)~7.4 (t)~122~124
C7~7.5 (t)~7.7 (t)~130~132
C8~7.3 (d)~7.6 (d)~115~118
C8a--~139~140

Note: Data is compiled and representative. Exact shifts are solvent and concentration-dependent.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the quinolinone isomer and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] DMSO-d₆ is often the solvent of choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The N-H proton is readily observable in DMSO-d₆.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a standard 90° pulse angle.

    • Set the relaxation delay (D1) to 2-5 seconds to ensure full relaxation of protons, especially the N-H proton.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[1]

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate apodization function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Mass Spectrometry (MS): Unveiling Isomer-Specific Fragmentation

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis (MS/MS), offers clues to its structure. While quinolinone isomers have identical molecular weights (145.16 g/mol ), their fragmentation patterns under techniques like Electron Impact (EI) ionization can be distinct.

Causality of Fragmentation Differences

The fragmentation pathways are dictated by the most stable carbocations and neutral losses that can be formed from the molecular ion. The position of the carbonyl group influences the initial bond cleavages. A common fragmentation pathway for aromatic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[2][3]

  • 2-Quinolinone : The molecular ion can undergo a retro-Diels-Alder (RDA) type fragmentation or lose CO, followed by subsequent rearrangements.

  • 4-Quinolinone : The loss of CO from the 4-position leads to a different set of fragment ions compared to the 2-isomer. Proximity effects from substituents can also lead to unique fragmentation pathways that allow for easy distinction.[5]

Comparative Fragmentation Data
Isomer Parent Ion (m/z) Key Fragment Ions (m/z) Plausible Neutral Loss
2-Quinolinone145117, 90, 63CO, HCN, C₂H₂
4-Quinolinone145117, 90, 63CO, HCN, C₂H₂

Note: While the major fragments can be similar, their relative abundances are often the key differentiating factor. High-resolution MS (HRMS) is crucial for confirming the elemental composition of fragments.

Experimental Protocol: LC-MS Analysis

This protocol is designed for differentiating isomers in a mixture using Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both retention time and mass spectral data.

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatography :

    • Column : Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate. The different polarities of the isomers will lead to distinct retention times.

  • Mass Spectrometry :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is commonly used.[2][3]

    • Acquisition Mode : Acquire data in full scan mode (e.g., m/z 50-500) to detect the parent ion [M+H]⁺ at m/z 146.

    • Tandem MS (MS/MS) : Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion (m/z 146) to generate fragmentation spectra for structural confirmation. Set collision energy (CE) to a range (e.g., 15-40 eV) to observe a rich fragmentation pattern.

Workflow for Isomer Differentiation by LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve Isomer Mixture in Mobile Phase lc Inject & Separate via Reverse-Phase LC prep->lc ms1 Full Scan MS (Detect [M+H]⁺ at m/z 146) lc->ms1 ms2 Data-Dependent MS/MS (Fragment m/z 146) ms1->ms2 rt Compare Retention Times ms2->rt frag Compare Fragmentation Patterns ms2->frag id Unambiguous Isomer Identification rt->id frag->id

Caption: General workflow for comparative analysis of quinolinone isomers using LC-MS/MS.

Vibrational and Electronic Spectroscopy (IR & UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about functional groups and electronic transitions, respectively.

Infrared (IR) Spectroscopy

The key diagnostic feature in the IR spectrum is the carbonyl (C=O) stretching vibration. Its position is influenced by conjugation and hydrogen bonding.

  • 2-Quinolinone : Typically shows a strong C=O stretch around 1660-1680 cm⁻¹ . The N-H stretch is also prominent, appearing as a broad band around 3100-3300 cm⁻¹ .

  • 4-Quinolinone : The C=O stretch is often found at a slightly lower wavenumber, around 1630-1650 cm⁻¹ , due to differences in the conjugated system.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra are characterized by π-π* transitions within the aromatic system.[6] The position of the carbonyl group alters the conjugation pathway, leading to different absorption maxima (λ_max).

  • 2-Quinolinone : Exhibits multiple absorption bands, with a characteristic λ_max often observed around 320-340 nm .

  • 4-Quinolinone : The extended conjugation can lead to a bathochromic (red) shift, with λ_max appearing at a longer wavelength, often above 340 nm .

Experimental Protocols

FT-IR (ATR)

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis : Place a small amount of the solid quinolinone powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition : Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7] The final spectrum is automatically ratioed against the background.

UV-Vis Spectroscopy

  • Sample Preparation : Prepare a dilute stock solution (e.g., 1 mM) in a UV-grade solvent like ethanol or methanol.[7] Further dilute this stock to a concentration that yields an absorbance between 0.1 and 1.0 at the λ_max.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction : Record a baseline using a quartz cuvette filled with the pure solvent.

  • Acquisition : Record the absorbance spectrum over a wavelength range of 200-500 nm.[8]

Conclusion

The differentiation of quinolinone isomers is a critical task in chemical synthesis and pharmaceutical development. While each spectroscopic technique provides valuable information, a definitive and trustworthy identification relies on a holistic approach. NMR spectroscopy offers the most detailed structural information, particularly regarding the precise location of protons and carbons relative to the carbonyl group. Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns, especially when coupled with chromatographic separation. Finally, IR and UV-Vis spectroscopy serve as rapid, complementary methods for confirming the presence of the carbonyl functional group and characterizing the electronic nature of the conjugated system. By synthesizing data from these orthogonal techniques, researchers can confidently and accurately characterize quinolinone isomers.

References

Benchmarking the stability of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one against other compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical attribute that dictates its viability as a therapeutic agent. For researchers and medicinal chemists, understanding the degradation pathways and inherent stability of novel compounds is paramount for lead optimization, formulation development, and predicting shelf-life. This guide provides a comprehensive comparative analysis of the stability of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one , a halogenated quinolinone derivative of significant interest, against a panel of structurally relevant compounds.

The stability of a pharmaceutical compound is not an absolute property but rather its resistance to degradation under various environmental stimuli. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are an indispensable tool for elucidating potential degradation pathways and identifying likely degradation products.[1][2][3] These studies are crucial for the development of stability-indicating analytical methods and provide a foundational understanding of a molecule's chemical behavior.[3]

This guide is structured to provide not just data, but a framework for assessing chemical stability. We will delve into the rationale behind the experimental design, provide detailed protocols for a suite of stress tests, and present a comparative analysis of our title compound against its non-halogenated parent structure and a chloro-substituted analogue. This approach allows for a nuanced understanding of the impact of halogenation on the stability of the quinolinone scaffold.

Comparator Compounds: Rationale for Selection

To effectively benchmark the stability of this compound (from here on referred to as Compound A ), two key comparator compounds have been selected:

  • 7-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound B): The non-halogenated (at the 6-position) parent compound. This allows for a direct assessment of the influence of the bromine atom on the overall stability of the molecule.

  • 6-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound C): A chloro-substituted analogue. Comparing Compound A to Compound C provides insights into the differential stability effects of two different halogens (bromine vs. chlorine) at the same position, which can be a critical factor in medicinal chemistry.[4]

Experimental Design: A Multi-faceted Approach to Stability Profiling

A comprehensive stability assessment requires subjecting the compounds to a variety of stress conditions that mimic potential storage and handling challenges. The experimental workflow is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A for stability testing and Q1B for photostability.[5][6][7][8]

G cluster_stress Forced Degradation Studies cluster_photo Photostability Testing hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) analysis Stability-Indicating HPLC-UV Analysis (Quantification of Degradation) hydrolysis->analysis oxidation Oxidative Stress (H2O2) oxidation->analysis thermal Thermal Stress (Dry Heat) thermal->analysis photostability Photolytic Stress (ICH Q1B Compliant Light Source) photostability->analysis start Test Compounds (A, B, C) start->hydrolysis start->oxidation start->thermal start->photostability pathway Degradation Pathway Elucidation analysis->pathway

Caption: Overall experimental workflow for the comparative stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and employing a stability-indicating analytical method for accurate quantification of degradation.

Stability-Indicating HPLC Method Development (Prerequisite)

Before initiating the stress studies, a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method must be developed and validated. This method is critical to separate the parent compound from all potential degradation products, ensuring accurate quantification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for such compounds.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants (a photodiode array detector is ideal for monitoring multiple wavelengths).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by intentionally degrading it under various stress conditions.[1][3][9]

a) Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The lactam ring within the quinolinone structure could be susceptible to hydrolysis under certain pH conditions.[10][11]

G cluster_conditions Stress Conditions compound Compound in Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid 0.1 N HCl (e.g., 70°C) compound->acid base 0.1 N NaOH (e.g., 70°C) compound->base neutral Water (e.g., 70°C) compound->neutral sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling quench Neutralize/Quench (if necessary) sampling->quench analyze Analyze by HPLC-UV quench->analyze

Caption: Workflow for hydrolytic stability testing.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of each compound (A, B, and C) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation: For each compound, add an aliquot of the stock solution to separate vials containing 0.1 N HCl, 0.1 N NaOH, and purified water to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Place the vials in a thermostatically controlled water bath or oven at 70°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

b) Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich aromatic systems.

G compound Compound in Solution (e.g., 1 mg/mL in Acetonitrile/Water) stress Add 3% H2O2 (Room Temp.) compound->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling analyze Analyze by HPLC-UV sampling->analyze

Caption: Workflow for oxidative stability testing.

Protocol:

  • Stock Solution Preparation: Use the same stock solutions as prepared for the hydrolytic studies.

  • Stress Sample Preparation: For each compound, add an aliquot of the stock solution to a vial and add a solution of 3% hydrogen peroxide to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubation: Keep the samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly using the HPLC method.

c) Thermal Stability (Solid State)

Assessing the stability of the compound in its solid form at elevated temperatures is crucial for determining appropriate storage conditions.

Protocol:

  • Sample Preparation: Place a small amount (e.g., 5-10 mg) of each solid compound in separate, loosely capped glass vials.

  • Control Sample: Store a control sample for each compound at 4°C.

  • Incubation: Place the stress samples in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Analysis: After the exposure period, allow the samples to cool to room temperature. Accurately weigh a portion of each sample, dissolve it in a suitable solvent, and analyze by HPLC to determine the percentage of remaining parent compound compared to the control. Visual inspection for color changes should also be documented.

Photostability Testing

Photostability testing is a critical component of stability studies, as exposure to light can induce significant degradation. The testing should be conducted according to ICH Q1B guidelines.[5][6][8][12]

G cluster_samples Sample Preparation cluster_controls Controls solid Solid State Sample (Thin Layer) exposure Expose to Light Source (ICH Q1B Compliant) - Overall illumination ≥ 1.2 million lux hours - Near UV energy ≥ 200 watt hours/m² solid->exposure solution Solution State Sample (Quartz Cuvette) solution->exposure dark_solid Dark Control (Solid) (Wrapped in Foil) dark_solid->exposure dark_solution Dark Control (Solution) (Wrapped in Foil) dark_solution->exposure analysis Analyze all samples by HPLC-UV exposure->analysis

Caption: Workflow for photostability testing according to ICH Q1B.

Protocol:

  • Sample Preparation:

    • Solid State: Spread a thin layer of each solid compound in a chemically inert, transparent container (e.g., a petri dish).

    • Solution State: Prepare a solution of each compound (e.g., 100 µg/mL) in a suitable solvent and place it in a quartz cuvette.

  • Dark Controls: Prepare a parallel set of samples (both solid and solution) and wrap them securely in aluminum foil to serve as dark controls. This helps to differentiate between light-induced and thermally-induced degradation.

  • Exposure: Place all samples (including dark controls) in a photostability chamber equipped with a light source that meets ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white and near-UV lamps).[5][8] The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours per square meter of near-UV energy.[6][8]

  • Analysis: After the exposure period, prepare the samples for analysis. Dissolve the solid samples and dilute the solution samples as necessary. Analyze all samples (exposed and dark controls) by HPLC.

Comparative Stability Data (Hypothetical Results)

The following tables summarize the expected outcomes from the stability testing, based on established principles of chemical stability for halogenated heterocyclic compounds.[13][14]

Table 1: Forced Degradation Study Results (% Degradation after 24 hours)

Stress ConditionCompound A (6-bromo-7-fluoro)Compound B (7-fluoro)Compound C (6-chloro-7-fluoro)
0.1 N HCl, 70°C 8.5%10.2%8.1%
0.1 N NaOH, 70°C 15.6%18.5%15.1%
3% H₂O₂, RT 4.2%6.8%3.9%
Dry Heat, 80°C (7 days) < 1.0%< 1.0%< 1.0%

Table 2: Photostability Study Results (% Degradation)

Sample StateCompound A (6-bromo-7-fluoro)Compound B (7-fluoro)Compound C (6-chloro-7-fluoro)
Solid 3.1%1.5%2.5%
Solution 9.8%5.5%8.2%

Note: Degradation in dark controls was negligible (<0.5%) across all tests.

Discussion and Interpretation

The hypothetical data presented above allows for a detailed comparative analysis:

  • Influence of Halogenation: A comparison between Compound A/C and Compound B suggests that the presence of a halogen (bromo or chloro) at the 6-position enhances stability against hydrolytic and oxidative degradation. This can be attributed to the electron-withdrawing nature of the halogens, which can decrease the electron density of the aromatic ring system, making it less susceptible to electrophilic attack and certain types of oxidation.

  • Bromo vs. Chloro Substitution: The data suggests that the chloro-substituted Compound C is slightly more stable than the bromo-substituted Compound A under hydrolytic and oxidative conditions. This is consistent with the stronger electron-withdrawing inductive effect of chlorine compared to bromine.

  • Thermal Stability: All three compounds are expected to exhibit high thermal stability in the solid state, which is characteristic of such rigid heterocyclic structures.[13][15] Significant degradation would not be anticipated under the tested conditions.

  • Photostability: The halogenated compounds (A and C) are predicted to be more susceptible to photolytic degradation than the non-halogenated parent (B). This is a known phenomenon where carbon-halogen bonds can be susceptible to homolytic cleavage upon exposure to UV light, initiating degradation pathways. The bromo-substituted compound (A) is shown to be the most photolabile, which aligns with the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Degradation is more pronounced in solution, where the molecules have greater mobility and interaction with the solvent.

Conclusion

This guide outlines a comprehensive framework for benchmarking the stability of this compound. Based on established chemical principles, it is anticipated that while the bromo- and fluoro-substituents confer enhanced stability against hydrolytic and oxidative stress compared to the non-halogenated parent compound, they may also increase susceptibility to photolytic degradation. The chloro-analogue is predicted to have a slightly superior stability profile under forced degradation conditions.

The detailed protocols and structured approach presented herein provide researchers, scientists, and drug development professionals with a robust methodology for evaluating the stability of novel chemical entities. A thorough understanding of a compound's stability profile is a non-negotiable prerequisite for its successful progression through the development pipeline.

References

A Researcher's Guide to Evaluating the Off-Target Profile of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quinolinone scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents.[1] The novel compound, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one, represents a promising starting point for medicinal chemistry campaigns. However, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and clinical trial failures.[2][3] Therefore, a rigorous and systematic evaluation of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case.

This guide presents a comprehensive, multi-tiered strategy for characterizing the interaction landscape of this compound. We will move beyond a simple checklist of assays, instead providing a logical framework that begins with broad, predictive methods and funnels down to specific, cell-based validation. This approach is designed to efficiently identify potential liabilities, uncover novel activities, and build a high-confidence selectivity profile. We will compare its hypothetical performance against two alternative analogs to illustrate the decision-making process in a drug development context.

The Strategic Framework: A Tiered Approach to Selectivity Profiling

For a novel compound like this compound, where the primary target may not even be fully elucidated, off-target screening is synonymous with target identification. Our strategy integrates computational prediction, broad-panel biochemical screening, and cellular target engagement validation. This tiered approach ensures that resources are used efficiently, with each stage informing the next.

G cluster_0 Tier 1: Prediction cluster_1 Tier 2: Broad Screening cluster_2 Tier 3: Validation cluster_3 Outcome in_silico In Silico Profiling (Structure-based prediction) biochemical Large-Panel Biochemical Assays (e.g., Kinase & GPCR Panels) in_silico->biochemical Identifies potential hit families cellular Cellular Target Engagement (e.g., CETSA) biochemical->cellular Provides list of specific hits for validation profile Comprehensive Selectivity Profile (On-target vs. Off-target activity) cellular->profile Confirms intracellular binding

Caption: A tiered workflow for comprehensive off-target profiling.

Tier 1: In Silico Off-Target Prediction

Expertise & Rationale: Before committing to expensive and time-consuming wet lab experiments, computational methods provide a valuable, cost-effective first pass. These tools use the 2D and 3D structure of this compound to predict potential binding partners by comparing it to databases of known ligands and their targets.[4][5] This approach can flag potential areas of concern, such as interactions with proteins known to cause toxicity (e.g., hERG channels, CYPs) and help prioritize experimental screening panels.

Methodology:

  • Metabolite Prediction: Predict potential Phase I and II metabolites of the parent compound, as these can also have off-target effects.[5]

  • Similarity-Based Screening: Utilize algorithms like the Similarity Ensemble Approach (SEA) or other 2D/3D chemical similarity tools to compare the compound against extensive libraries like ChEMBL.[4][6]

  • Pharmacophore Modeling & Docking: If structural information is available for suspected target families (e.g., kinases), perform docking studies to predict binding modes and estimate affinities.

Trustworthiness: The output of in silico tools is predictive, not definitive. Predictions must be confirmed experimentally. The value lies in hypothesis generation and intelligent assay selection.[7] A compound's predicted off-targets should be compiled and used to inform the design of the biochemical screens in Tier 2.

Tier 2: Broad-Scale Biochemical Screening

Expertise & Rationale: This tier involves testing the compound against large panels of purified proteins to empirically identify interactions. We focus on target classes that are frequently implicated in off-target effects and are therapeutically relevant. Protein kinases and G-Protein Coupled Receptors (GPCRs) are two of the largest and most important drug target families, and promiscuity within these families is common.[8][9]

Panel 1: Kinase Profiling

Kinases are a major class of therapeutic targets, but their highly conserved ATP-binding site makes cross-reactivity a significant challenge.[8] A broad kinase screen is essential.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.[8] Inhibition of the luminescent signal indicates compound activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to determine IC50 values.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.

    • Add 2.5 µL of a specific kinase (from a panel of hundreds) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase-based reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Panel 2: GPCR Profiling

GPCRs regulate a vast array of physiological processes, and unintended modulation can lead to significant side effects.[10][11] Functional assays that measure downstream signaling are critical.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol is suitable for Gs- and Gi-coupled receptors, which modulate the second messenger cyclic AMP (cAMP).[10]

  • Cell Culture: Use cell lines engineered to overexpress the specific GPCR of interest from a screening panel. Seed cells in a 384-well plate and grow to confluence.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Remove culture medium from cells and add the diluted compound.

    • For agonist mode: Incubate directly.

    • For antagonist mode: Pre-incubate with the compound for 15-30 minutes, then add a known agonist at its EC80 concentration.

  • Cell Lysis and Detection:

    • After the appropriate incubation period (e.g., 30 minutes), lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA). These kits typically use antibodies to detect cAMP, and the signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Calculate the percent activity or inhibition relative to controls.

    • Plot the data against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Cellular Target Engagement Validation

Expertise & Rationale: A positive result in a biochemical assay is a critical first step, but it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[12][13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[14][15] This validation step is crucial for confirming that hits from biochemical screens are not artifacts and are relevant in a physiological context.

G start Culture cells expressing target protein treat Treat cells with Compound or Vehicle (DMSO) start->treat heat Heat cell aliquots to a range of temperatures treat->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse detect Quantify soluble target protein (e.g., Western Blot, ELISA) lyse->detect analyze Plot % soluble protein vs. Temperature detect->analyze result A shift in the melting curve indicates target engagement analyze->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line known to express the target protein identified in Tier 2.

    • Treat cells with a high concentration (e.g., 10-30 µM) of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.[12]

Comparative Analysis: Interpreting the Data

To contextualize the results, we present hypothetical data for this compound and two structural analogs.

  • Compound of Interest: this compound

  • Alternative A: 6-chloro-7-methoxy-3,4-dihydroquinolin-2(1H)-one (an analog with different halogen and a methoxy group, inspired by known antimalarial scaffolds[16])

  • Alternative B: 6-bromo-3,4-dihydroquinolin-2(1H)-one (a simpler analog lacking the fluorine atom[1])

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)

Kinase Target Compound of Interest Alternative A Alternative B Rationale for Concern
CDK2/CycA 89% 15% 92% Cell cycle control
PIM1 95% 22% 45% Oncogene
SRC 41% 35% 38% Common off-target
VEGFR2 78% 11% 25% Anti-angiogenesis target

| hERG Channel* | 65% | 5% | 70% | Cardiotoxicity risk |

Note: hERG activity is typically measured in a specific ion channel assay, but included here for comparative risk assessment.

Table 2: Hypothetical GPCR Profiling Results (% Inhibition at 10 µM)

GPCR Target Compound of Interest Alternative A Alternative B Rationale for Concern
ADRB2 12% 8% 15% Cardiovascular effects
DRD2 28% 19% 31% CNS side effects
HTR2B 55% 4% 61% Cardiac valve toxicity

| M1 | 5% | 2% | 7% | Cognitive effects |

Table 3: Hypothetical CETSA Validation (Thermal Shift, ΔTagg in °C)

Target Confirmed Compound of Interest Alternative A Alternative B Interpretation
CDK2 +5.2°C +0.3°C +5.8°C Confirmed cellular engagement. The fluorine atom in the compound of interest slightly reduces binding compared to Alternative B.
PIM1 +6.1°C +0.8°C +2.1°C Strong cellular engagement. The 7-fluoro group appears critical for this interaction.

| HTR2B | +3.5°C | -0.1°C | +4.0°C | Confirmed cellular engagement, indicating a potential safety liability. |

Analysis & Synthesis:

Based on this hypothetical data, a clear picture emerges. The Compound of Interest shows potent activity against kinases CDK2 and PIM1, which is confirmed by a significant thermal shift in the CETSA experiments. This suggests these could be primary targets or significant off-targets. However, it also shows concerning activity against the HTR2B receptor and the hERG channel, both of which are known safety liabilities.

When compared to its analogs, we can derive structure-activity relationships (SAR):

  • Alternative A is clearly the "cleanest" compound, showing minimal off-target activity in these panels. The combination of the 6-chloro and 7-methoxy groups appears to confer higher selectivity.

  • Alternative B , which lacks the 7-fluoro substituent, retains the CDK2, hERG, and HTR2B activity but has reduced PIM1 inhibition. This suggests the bromine at position 6 is a key driver for the former interactions, while the fluorine at position 7 is crucial for potent PIM1 binding.

This comparative analysis allows researchers to make informed decisions. While the Compound of Interest has potent activity, its off-target profile (HTR2B, hERG) is a significant concern. A medicinal chemist might prioritize optimizing Alternative A for on-target potency or attempt to modify the Compound of Interest to remove the HTR2B/hERG liability while retaining PIM1/CDK2 activity.

Conclusion

The evaluation of off-target effects is a cornerstone of preclinical drug development. For a novel molecule like this compound, a systematic, multi-tiered approach is paramount. By integrating in silico prediction, broad-panel biochemical screening, and direct cellular target engagement assays like CETSA, researchers can build a comprehensive and reliable selectivity profile. This guide provides the strategic framework and detailed methodologies necessary to perform such an evaluation, enabling scientists to identify potential safety risks early, uncover new therapeutic possibilities, and ultimately select drug candidates with the highest probability of clinical success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: An Evidence-Based Approach

While a dedicated SDS for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is not publicly available, data from structurally analogous compounds, such as 6-Bromo-7-fluoroquinoline and 6-bromo-8-fluoroquinolin-2(1H)-one, provide a solid foundation for a robust risk assessment. The primary hazards associated with these analogs include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in a solid or solution form. The principle of causality dictates that each piece of equipment is selected to mitigate a specific, identified risk.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. This primary engineering control is your first and most effective line of defense against inhaling potentially harmful aerosols or dust.

Essential Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical splash goggles.[2]Protects against splashes of solutions or airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[2]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[2][3]Halogenated hydrocarbons can degrade some glove materials.[3] Nitrile provides good initial protection, but frequent changes are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]
Body Protection A long-sleeved laboratory coat that fastens securely. A chemical-resistant apron worn over the lab coat is recommended when handling larger volumes.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoes constructed of a durable material.[4]Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[4]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][5]This is a secondary level of protection to be used based on a specific risk assessment of the procedure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is paramount for ensuring safety and experimental reproducibility.

Preparation and Donning of PPE
  • Inspect all PPE for damage or contamination before use.

  • Don PPE in the following order: lab coat, inner gloves (if double-gloving), safety glasses/goggles, face shield, and outer gloves. This sequence minimizes the risk of contaminating your skin or eyes during the donning process.

Handling the Compound
  • Work within the fume hood: Ensure the sash is at the appropriate height to maximize containment while allowing for comfortable manipulation.

  • Use appropriate tools: Utilize spatulas, powder funnels, and other tools to minimize the generation of dust when handling the solid compound.

  • Contain spills immediately: In the event of a small spill within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Doffing and Disposal of Contaminated PPE
  • Remove PPE in a manner that avoids self-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces.

  • Doffing sequence:

    • Remove outer gloves.

    • Remove the face shield and safety glasses/goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

  • Dispose of contaminated disposable PPE (gloves, etc.) in a designated hazardous waste container.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, sealed container for halogenated organic waste.[6] Do not mix with non-halogenated waste streams.[6]

  • Contaminated Labware: Decontaminate glassware using an appropriate solvent in a fume hood before washing. Dispose of any cleaning materials as solid hazardous waste.

Disposal should always be in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Procedure Start Handling this compound CheckHazards Review Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Respiratory Irritation FumeHood Work in a Chemical Fume Hood? CheckHazards->FumeHood BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields FumeHood->BasePPE Yes RespiratoryProtection Add NIOSH-Approved Respirator FumeHood->RespiratoryProtection No EnhancedPPE Enhanced PPE: - Add Face Shield - Consider Double Gloving or  Chemical-Resistant Gloves BasePPE->EnhancedPPE Potential for Splash? Proceed Proceed with Experiment BasePPE->Proceed No Splash Potential EnhancedPPE->Proceed RespiratoryProtection->BasePPE

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.